N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N,N-bis(3,5,5-trimethylhexyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-15(13-17(3,4)5)9-11-20(19-21)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXCREYHJGJFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(CCC(C)CC(C)(C)C)N=O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858204 | |
| Record name | N,N-Bis(3,5,5-trimethylhexyl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207995-62-7 | |
| Record name | N,N-Bis(3,5,5-trimethylhexyl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine"
An In-depth Technical Guide to the Synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine
Foreword: A Note on Safety and Intent
This document provides a detailed technical overview of the chemical synthesis of this compound. The subject of this guide belongs to the N-nitrosamine class of compounds. It is imperative to state unequivocally that many N-nitroso compounds are potent carcinogens and mutagens.[1][2][3] The synthesis, handling, and disposal of these substances require specialized knowledge, stringent safety protocols, and controlled laboratory environments. This guide is intended solely for professional researchers, scientists, and drug development professionals for informational, analytical, and risk-assessment purposes. All experimental work must be conducted in strict accordance with institutional, local, and national safety regulations.
Introduction to this compound
This compound is a complex, high-molecular-weight nitrosamine. Like other N-nitrosamines, it is characterized by the N-N=O functional group, where a nitroso group is bonded to a secondary amine nitrogen.[1] The parent amine, di(3,5,5-trimethylhexyl)amine, is a sterically hindered secondary amine. The presence of N-nitrosamines, even at trace levels, is a significant concern in the pharmaceutical industry, food science, and environmental analysis due to their potential carcinogenicity.[3][4] Understanding their synthesis is crucial for developing analytical standards, conducting toxicological studies, and devising mitigation strategies to prevent their formation as impurities in various products.
This guide details the chemical principles, a robust synthetic protocol, and the critical safety considerations necessary for the preparation of this compound.
The Uncompromising Priority: Safety Protocols for Handling N-Nitrosamines
The potential for severe health risks associated with N-nitrosamines cannot be overstated. A comprehensive risk assessment must be performed before any practical work is initiated. The following protocols are mandatory.
2.1 Engineering Controls All operations involving the handling of N-nitroso compounds, including synthesis, purification, and even preparation of dilute solutions, must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of volatile compounds or aerosols.[2][5]
2.2 Personal Protective Equipment (PPE) A multi-layered approach to PPE is essential for preventing dermal contact:
-
Eye and Face Protection : Chemical safety goggles combined with a face shield are required at all times.[2]
-
Gloves : Use of double-gloving with chemically resistant gloves (e.g., nitrile gloves tested according to EN 374) is mandatory.[6] Gloves must be inspected before use and changed frequently, especially if contamination is suspected.
-
Body Protection : A dedicated, fully buttoned laboratory coat must be worn. For handling larger quantities, a disposable chemical-resistant apron or suit is recommended.[2][5]
2.3 Decontamination and Waste Disposal
-
All glassware and equipment must be decontaminated immediately after use. A common method involves rinsing with a strong oxidizing agent, followed by thorough washing.
-
All solid and liquid waste containing N-nitrosamines must be treated as hazardous waste and disposed of according to institutional and environmental regulations.[5] Never dispose of N-nitrosamine waste down the drain.
2.4 General Hygiene Strict personal hygiene is critical. Wash hands thoroughly with soap and water after handling any materials and before leaving the laboratory.[6] Eating, drinking, and smoking are strictly prohibited in the work area.[5][6]
Mechanistic Underpinnings of N-Nitrosation
The synthesis of N-nitrosamines proceeds via the N-nitrosation of a secondary amine. This reaction involves the electrophilic attack of a nitrosating agent on the nucleophilic nitrogen atom of the amine.[7]
The most common nitrosating agent is nitrous acid (HONO), which is typically generated in situ from an alkali metal nitrite (e.g., sodium nitrite, NaNO₂) and a strong acid. Under acidic conditions, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺), which is the key reactive species.[7][8]
The general mechanism is as follows:
-
Formation of Nitrous Acid: NaNO₂ + H⁺ → HONO + Na⁺
-
Formation of the Nitrosonium Ion: HONO + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺
-
Nucleophilic Attack: R₂NH + NO⁺ → R₂N(H)-NO⁺
-
Deprotonation: R₂N(H)-NO⁺ → R₂N-NO + H⁺
The reaction is highly pH-dependent. While acidic conditions are required to generate the nitrosonium ion, excessively low pH can lead to the protonation of the secondary amine, reducing its nucleophilicity and slowing the reaction.
Caption: General mechanism of N-Nitrosation of secondary amines.
Experimental Synthesis Protocol
The synthesis is a two-stage process: first, the preparation of the secondary amine precursor, N,N-di(3,5,5-trimethylhexyl)amine, followed by its nitrosation.
4.1 Materials and Equipment
| Reagents & Solvents | Equipment |
| N,N-di(3,5,5-trimethylhexyl)amine | Round-bottom flasks |
| Sodium nitrite (NaNO₂) | Magnetic stirrer with cooling bath |
| Hydrochloric acid (HCl), concentrated | Addition funnel |
| Dichloromethane (DCM) | Separatory funnel |
| Sodium bicarbonate (NaHCO₃), saturated solution | Rotary evaporator |
| Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous | Standard laboratory glassware |
| Distilled water | pH indicator paper |
4.2 Step-by-Step Synthesis
Workflow Overview
Caption: Experimental workflow for the nitrosation reaction.
Detailed Protocol:
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve N,N-di(3,5,5-trimethylhexyl)amine (1.0 eq) in dichloromethane (DCM).
-
Cooling : Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring.
-
Nitrite Addition : In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.5 eq) in distilled water. Transfer this solution to the addition funnel and add it dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Acidification : After the nitrite addition is complete, add concentrated hydrochloric acid (2.0 eq) dropwise via the addition funnel. A color change (e.g., to yellow or orange) may be observed. Maintain the temperature below 10 °C throughout the addition.
-
Reaction : Once the acid addition is complete, allow the mixture to stir vigorously at 0-5 °C for 2-3 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).
-
Work-up : Transfer the reaction mixture to a separatory funnel. Separate the lower organic (DCM) layer.
-
Washing : Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Distilled water.
-
Brine (saturated NaCl solution).
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
4.3 Alternative Method: Using tert-Butyl Nitrite (TBN)
For substrates sensitive to strong acids, nitrosation using tert-butyl nitrite (TBN) offers a milder, non-aqueous alternative. The reaction can be performed under solvent-free conditions or in an inert solvent.[9]
Protocol Outline:
-
Charge a flask with the secondary amine.
-
Add tert-butyl nitrite (TBN, ~1.2 eq).
-
Stir the mixture at room temperature (or with gentle heating if necessary) until the reaction is complete (monitored by TLC/GC).
-
The work-up is simplified, often involving only the removal of excess TBN and byproducts under vacuum.
Purification and Characterization
The crude product is typically a yellow to orange oil. Purification is usually achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization Data Summary
| Property | Value | Source(s) |
| CAS Number | 1207995-62-7 | [10][11] |
| Molecular Formula | C₁₈H₃₈N₂O | [10][11] |
| Molecular Weight | 298.51 g/mol | [10][11] |
| Appearance | Neat/Oil | [12] |
| Boiling Point | ~385.4 °C (Predicted) | [10] |
| Storage Temperature | Store at < -15°C or +4°C | [10][11] |
The structure of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR : Will confirm the carbon-hydrogen framework. Due to restricted rotation around the N-N bond, diastereotopic protons and the presence of rotamers (conformational isomers) may be observed, leading to more complex spectra than expected.[3]
-
Mass Spectrometry (MS) : Will confirm the molecular weight (m/z for [M+H]⁺ ≈ 299.3).
-
FTIR Spectroscopy : Will show a characteristic strong absorption band for the N=O stretch, typically in the range of 1430-1470 cm⁻¹.
Conclusion
The synthesis of this compound is readily achievable through the classical nitrosation of its secondary amine precursor using sodium nitrite under acidic conditions. The procedure, while straightforward from a chemical standpoint, is overshadowed by the significant health risks associated with the product. Adherence to the strictest safety protocols is not merely a recommendation but an absolute requirement for any researcher undertaking this synthesis. The information and protocols detailed herein are provided to aid in the preparation of analytical standards and to support research aimed at understanding and mitigating the risks of N-nitrosamine impurities.
References
- AquigenBio. (n.d.). UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine.
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling N'-Nitrosopentyl-(2-picolyl)amine.
- Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS.
- New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet.
- National Center for Biotechnology Information. (n.d.). This compound-d4. PubChem.
- CymitQuimica. (n.d.). This compound-d4.
- CLEARSYNTH. (n.d.). This compound-d4.
- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. (2014). Green Chemistry (RSC Publishing).
- LGC Standards. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation.
- Cardiff University. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. ORCA.
- Biosynth. (n.d.). This compound.
- Wikipedia. (n.d.). Nitrosation and nitrosylation.
- Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (n.d.).
- LGC Standards. (n.d.). This compound.
Sources
- 1. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. dhss.delaware.gov [dhss.delaware.gov]
- 5. nj.gov [nj.gov]
- 6. chemos.de [chemos.de]
- 7. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 10. biosynth.com [biosynth.com]
- 11. This compound [lgcstandards.com]
- 12. This compound-d4 [cymitquimica.com]
An In-Depth Technical Guide to the Physicochemical Properties of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine is a member of the N-nitrosamine class of compounds, which are of significant interest to the pharmaceutical and chemical industries, primarily due to their potential as genotoxic impurities. A thorough understanding of the physicochemical properties of this specific, highly branched nitrosamine is paramount for developing robust analytical methods for its detection and quantification, as well as for understanding its fate and behavior in various matrices. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for its characterization.
Chemical Identity and Structure
This compound is a complex, non-volatile nitrosamine. Its structure, characterized by two bulky, branched alkyl chains attached to a nitroso group, significantly influences its physical and chemical behavior.
-
IUPAC Name: N,N-bis(3,5,5-trimethylhexyl)nitrous amide[1][2]
-
Synonyms: 3,5,5-Trimethyl-N-nitroso-N-(3,5,5-trimethylhexyl)-1-hexanamine, Bis(3,5,5-trimethylhexyl)-N-nitrosoamine[3][4][5]
-
Chemical Structure:
The presence of the N-nitroso group is the defining feature of this molecule, conferring the characteristic chemical reactivity and toxicological properties associated with N-nitrosamines. The long, branched alkyl chains contribute to its lipophilicity and low volatility.
Physicochemical Properties
The accurate determination of physicochemical properties is the foundation of analytical method development and risk assessment. For this compound, a combination of predicted and experimental data provides a comprehensive profile.
Tabulated Physicochemical Data
| Property | Value | Data Type | Source(s) |
| Appearance | Oil | Experimental | [6] |
| Boiling Point | 385.4 ± 11.0 °C | Predicted | [6] |
| Density | 0.88 ± 0.1 g/cm³ | Predicted | [6] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | Experimental | [6] |
| Storage Temperature | -20°C | Recommendation | [6] |
Causality Behind Physicochemical Properties
-
High Boiling Point and Low Volatility: The high molecular weight (298.51 g/mol ) and the large, branched alkyl chains result in strong van der Waals forces between molecules. These intermolecular forces require significant energy to overcome, leading to a high predicted boiling point and consequently, low volatility. This is a critical consideration for analytical method selection, favoring liquid chromatography over gas chromatography for direct analysis.
-
Lipophilicity and Solubility: The extensive hydrocarbon structure renders the molecule largely nonpolar and thus lipophilic. Its slight solubility in organic solvents like chloroform and ethyl acetate is consistent with its chemical structure.[6] Conversely, it is expected to have very low solubility in water. This property is crucial for designing effective sample extraction and preparation procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Synthesis and Characterization
General Synthesis Pathway
The nitrosation of secondary amines is typically achieved by reaction with a nitrosating agent, such as nitrous acid (generated in situ from a nitrite salt and a strong acid) or other reagents like tert-butyl nitrite under milder, acid-free conditions.
Caption: General synthesis of N-nitrosamines.
Causality in Synthesis: The choice of nitrosating agent and reaction conditions is critical. Acidic conditions can lead to side reactions and degradation of acid-labile functional groups. Milder, non-aqueous methods using reagents like tert-butyl nitrite can offer higher yields and cleaner reaction profiles for complex molecules.
Analytical Methodologies for Characterization
The analysis of N-nitrosamines, particularly at trace levels in complex matrices like pharmaceutical products, requires highly sensitive and selective analytical techniques. The physicochemical properties of this compound guide the selection and optimization of these methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the quantification of non-volatile nitrosamines due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities.
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to a concentration that encompasses the expected sample concentrations.
-
-
Sample Preparation (Illustrative for a Solid Dosage Form):
-
Accurately weigh and crush the sample (e.g., a tablet).
-
Disperse the powdered sample in a suitable extraction solvent (e.g., methanol or a mixture of dichloromethane and water). The choice of solvent should be optimized based on the drug product matrix to ensure efficient extraction of the nitrosamine.
-
Vortex or sonicate the sample to facilitate extraction.
-
Centrifuge the sample to pelletize insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
-
LC-MS/MS Conditions (Optimized for a High Molecular Weight Nitrosamine):
-
LC System: UHPLC system
-
Column: A C18 stationary phase with a suitable particle size (e.g., sub-2 µm) and dimensions (e.g., 2.1 x 100 mm). The longer alkyl chains of the analyte necessitate a robust reversed-phase column for adequate retention and separation from matrix components.
-
Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in the protonation of the analyte for positive ion mode mass spectrometry.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A gradient starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is necessary to elute the highly retained, lipophilic analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.
-
Injection Volume: 1 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing a standard solution of the analyte. For this compound (C₁₈H₃₈N₂O, MW 298.51), the protonated molecule [M+H]⁺ at m/z 299.3 would be the precursor ion. Product ions would result from fragmentation of the parent molecule.
-
-
C18 Column: The nonpolar nature of the analyte necessitates a nonpolar stationary phase for retention via hydrophobic interactions.
-
Gradient Elution: The high lipophilicity of the analyte means it will be strongly retained on a C18 column. An isocratic method would likely result in very long retention times and poor peak shape. A gradient elution allows for efficient elution of the analyte while maintaining good separation.
-
ESI Positive Mode: The nitrogen atoms in the nitrosamine can be readily protonated, making positive ion mode ESI a suitable ionization technique.
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides a high degree of selectivity by monitoring specific fragmentation patterns (MRM transitions), which is essential for distinguishing the analyte from co-eluting matrix components and reducing background noise, thereby achieving low detection limits.
Caption: LC-MS/MS workflow for N-nitrosamine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, direct GC-MS analysis of this compound is challenging. However, GC-MS can be employed following a derivatization step to increase volatility or by using high-temperature GC conditions, though the former is generally more reliable. A more specialized GC technique, Thermal Energy Analysis (TEA), is highly specific for nitrosamines.
GC-TEA offers exceptional selectivity for N-nitroso compounds. The principle involves the pyrolytic cleavage of the N-NO bond, followed by the chemiluminescent detection of the resulting nitric oxide (NO) radical.
Principle of TEA Detection:
-
Separation: The sample is injected into a GC where compounds are separated based on their boiling points and interactions with the stationary phase.
-
Pyrolysis: The column effluent is passed through a high-temperature pyrolysis chamber (typically >500 °C), which selectively cleaves the weak N-NO bond, releasing a nitric oxide (NO) radical.
-
Chemiluminescence Reaction: The NO radical reacts with ozone (O₃) in a reaction chamber to produce excited-state nitrogen dioxide (NO₂*).
-
Detection: The excited NO₂* decays to its ground state, emitting light in the near-infrared region. This light is detected by a photomultiplier tube, generating a signal that is proportional to the amount of the N-nitroso compound.
This technique is less susceptible to matrix interference compared to conventional MS detection for nitrosamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of N-nitrosamines. A key feature in the NMR spectra of asymmetrical N-nitrosamines is the presence of rotamers due to the restricted rotation around the N-N partial double bond.[7] While this compound is symmetrical with respect to the two alkyl chains, the magnetic environments of the protons and carbons near the nitroso group will be significantly affected.
-
¹H NMR: The protons on the carbons alpha to the nitrogen atom (the -CH₂- groups) are expected to be deshielded and appear at a downfield chemical shift, typically in the range of 3.5-4.5 ppm. The complex, branched structure will result in a complicated spectrum with multiple overlapping signals for the other alkyl protons.
-
¹³C NMR: The carbons alpha to the nitrogen will also be deshielded. The presence of the nitroso group will influence the chemical shifts of nearby carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule. For this compound, the key vibrational bands to look for are:
-
N=O Stretch: A strong absorption band typically in the region of 1450-1500 cm⁻¹. This is a characteristic peak for the nitroso group.
-
N-N Stretch: A band in the region of 1050-1150 cm⁻¹.
-
C-H Stretch: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the numerous C-H bonds in the alkyl chains.
Conclusion
The physicochemical properties of this compound are largely dictated by its high molecular weight and branched, lipophilic structure. These properties necessitate the use of sophisticated analytical techniques like LC-MS/MS for its trace-level quantification in complex matrices. The methodologies and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively characterize and control this potential impurity, ensuring the safety and quality of pharmaceutical products.
References
-
This compound solution - CRM LABSTANDARD. Available at: [Link]
-
Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. Available at: [Link]
Sources
- 1. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google ブックス [books.google.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. oecd.org [oecd.org]
- 5. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
The Impact of Molecular Architecture: A Technical Guide to the Carcinogenic Potential of Branched-Chain Nitrosamines
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Archetype of Nitrosamine Carcinogenicity
The discourse on nitrosamine impurities in pharmaceuticals has largely been dominated by small, linear molecules such as N-nitrosodimethylamine (NDMA). However, the structural diversity of these potent genotoxicants extends to more complex architectures, including those with branched alkyl chains. This guide moves beyond the archetypal understanding of nitrosamine-induced carcinogenesis to provide a focused, in-depth analysis of how alkyl chain branching modulates their carcinogenic potential. As a senior application scientist, the imperative is not merely to identify these impurities but to comprehend their behavior from metabolic activation to DNA damage, thereby enabling a more nuanced and scientifically robust risk assessment. This document is structured to elucidate the fundamental mechanisms of nitrosamine carcinogenicity, with a specific emphasis on the structural nuances introduced by branching, the consequent challenges in analytical detection, and the evolving regulatory landscape.
The Foundational Mechanism: Metabolic Activation as the Carcinogenic Switch
N-nitrosamines are not inherently carcinogenic; they are procarcinogens that require metabolic activation to exert their genotoxic effects.[1] This transformation is predominantly mediated by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver.[2][3] The critical, rate-limiting step in this activation cascade is the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso-amine nitrogen).[1][4]
This α-hydroxylation results in an unstable intermediate that spontaneously decomposes, yielding a highly reactive electrophilic diazonium ion.[1] It is this diazonium ion that is the ultimate carcinogen, capable of alkylating nucleophilic sites on DNA bases. This process of DNA adduct formation, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations that can initiate the process of carcinogenesis.[2][5]
The following diagram illustrates this pivotal activation pathway.
Caption: General metabolic activation pathway of N-nitrosamines.
The Influence of Branching: A Structural Determinant of Potency
The introduction of a branched alkyl chain, such as an isopropyl or tert-butyl group, significantly alters the molecule's interaction with metabolizing enzymes and, consequently, its carcinogenic potency. This is a cornerstone of the structure-activity relationship (SAR) for nitrosamines.[4][6]
Steric Hindrance at the α-Carbon
The primary effect of branching at or near the α-carbon is steric hindrance. The bulky nature of a branched group can impede the access of CYP enzymes to the α-hydrogens, thereby reducing the rate of metabolic activation.[1] It is generally accepted that substituents that decrease the likelihood of α-carbon hydroxylation through steric or electronic effects tend to diminish carcinogenic potency.[1]
For instance, nitrosamines with tert-butyl groups show a significant decrease in carcinogenic activity.[7] This is because the α-carbon lacks a hydrogen atom, making the requisite α-hydroxylation impossible. Similarly, isopropyl groups, which have only one α-hydrogen compared to the two on a linear propyl group, can also lead to reduced carcinogenic potency.[7]
The Carcinogenic Potency Categorization Approach (CPCA)
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have developed a Carcinogenic Potency Categorization Approach (CPCA) to assign acceptable intake (AI) limits for nitrosamines based on their structure. This approach explicitly considers activating and deactivating structural features.
Key features that influence potency categorization include:
-
α-Hydrogen count: A lower number of α-hydrogens generally correlates with lower potency.
-
Steric hindrance: The presence of bulky groups near the nitroso moiety is a deactivating feature.
-
Electronic effects: Electron-withdrawing groups can also deactivate the molecule.
This systematic approach allows for a science-based prediction of carcinogenic risk even in the absence of compound-specific carcinogenicity data.
The logical flow of this risk assessment is depicted below.
Caption: Simplified logic flow for the Carcinogenic Potency Categorization Approach.
Comparative Genotoxicity: Linear vs. Branched-Chain Nitrosamines
While comprehensive animal carcinogenicity data (e.g., TD50 values, the dose causing tumors in 50% of animals) for a wide range of branched-chain nitrosamines is limited, in vitro genotoxicity studies provide valuable comparative insights. A study assessing eight nitrosamines in metabolically competent human HepaRG cell models offers a direct comparison.[8]
| Nitrosamine | Structure | Genotoxicity Outcome (3D HepaRG Spheroids) |
| N-Nitrosodimethylamine (NDMA) | Linear | Positive for DNA damage and micronucleus formation |
| N-Nitrosodiethylamine (NDEA) | Linear | Positive for DNA damage and micronucleus formation |
| N-Nitrosodibutylamine (NDBA) | Linear | Positive for DNA damage and micronucleus formation |
| N-Nitrosodiisopropylamine (NDIPA) | Branched | Positive for DNA damage |
| N-Nitrosoethylisopropylamine (NEIPA) | Branched | Positive for DNA damage |
Data synthesized from Seo et al., 2023.[8]
These results indicate that while branched-chain nitrosamines like NDIPA and NEIPA are genotoxic, the overall response can differ from their linear counterparts. The study noted that 3D spheroids, which have higher CYP activity than 2D cultures, were more sensitive in detecting the genotoxicity of all tested nitrosamines.[8] This underscores the critical role of metabolic capacity in the experimental system used for assessment.
Analytical Strategies for Branched-Chain Nitrosamines
The detection and quantification of nitrosamine impurities at trace levels in complex pharmaceutical matrices present a significant analytical challenge. The low acceptable intake limits necessitate highly sensitive and selective methods.[9] Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the techniques of choice.[10]
Experimental Protocol: LC-MS/MS Analysis of NDIPA in a Drug Product
This protocol provides a representative workflow for the confirmatory testing of N-nitrosodiisopropylamine (NDIPA) in a solid dosage form. Method validation according to ICH Q2(R1) guidelines is a mandatory prerequisite for its use in a regulated environment.[5][11]
Objective: To accurately quantify NDIPA in a drug product with a limit of quantification (LOQ) at or below the regulatory acceptable intake limit.
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Materials:
-
Reference standard: N-Nitrosodiisopropylamine (NDIPA)
-
Internal standard (IS): Isotope-labeled NDIPA (e.g., NDIPA-d14)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, HPLC grade
-
Deionized water (resistivity ≥ 18 MΩ·cm)
-
Drug product tablets
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution of NDIPA reference standard in methanol (e.g., 1 µg/mL).
-
Prepare a stock solution of the internal standard (NDIPA-d14) in methanol (e.g., 1 µg/mL).
-
Prepare a series of calibration standards by serially diluting the NDIPA stock solution and spiking with a fixed concentration of the internal standard. The concentration range should bracket the expected impurity level and the required LOQ.
-
-
Sample Preparation:
-
Accurately weigh and crush a sufficient number of tablets to obtain a fine, homogeneous powder.
-
Weigh an amount of powder equivalent to a single dose into a centrifuge tube.
-
Add a precise volume of extraction solvent (e.g., methanol) and the internal standard solution.
-
Vortex vigorously for 2 minutes to facilitate extraction.
-
Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to pellet the excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile
-
Gradient Elution: A gradient program designed to separate NDIPA from the API and other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both NDIPA and its isotope-labeled internal standard. This provides high selectivity and sensitivity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (NDIPA/IS) against the concentration of the calibration standards.
-
Determine the concentration of NDIPA in the sample by interpolating its peak area ratio from the calibration curve.
-
Calculate the final amount of NDIPA in the drug product, accounting for the initial sample weight and dilution factors.
-
The following diagram outlines this analytical workflow.
Caption: Workflow for the quantitative analysis of NDIPA in a drug product.
Conclusion and Forward Outlook
The carcinogenic potential of a nitrosamine is not a monolithic property but is intricately linked to its molecular structure. Alkyl chain branching serves as a critical modulator of this potential, primarily by influencing the efficiency of the initial, requisite step of metabolic activation. Steric hindrance at the α-carbon can significantly reduce the rate of CYP450-mediated hydroxylation, generally leading to lower carcinogenic potency compared to linear analogues.
For drug development professionals, this understanding is paramount. A nuanced, structure-based approach to risk assessment, such as the CPCA, is essential for predicting the potential hazard of novel or uncharacterized nitrosamine impurities. Furthermore, the development and validation of robust, highly sensitive analytical methods are non-negotiable for ensuring that these impurities are controlled at levels that safeguard patient health.[11] As the structural diversity of nitrosamine drug substance-related impurities (NDSRIs) continues to expand, a deep, mechanistic understanding of their structure-activity relationships will remain a cornerstone of pharmaceutical safety and regulatory compliance.
References
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (n.d.). MDPI. Retrieved from [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
Wishnok, J. S., & Tannenbaum, S. R. (1976). Structure-activity relationships in nitrosamine carcinogenesis. British Journal of Cancer, 33(3), 307–311. Retrieved from [Link]
-
Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection. (2024). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
-
Poirier, M. C., & Weisburger, J. H. (1979). Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats. Cancer Research, 39(10), 3954-3958. Retrieved from [Link]
-
He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4559. Retrieved from [Link]
-
Thoma, V., et al. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. Chemical Research in Toxicology, 36(7), 1081–1092. Retrieved from [Link]
-
Thomas, A. D., et al. (2022). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology, 35(11), 2009–2021. Retrieved from [Link]
-
Computational Prediction of Metabolic alpha-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. (2023). ResearchGate. Retrieved from [Link]
-
Ishinishi, N., et al. (1988). Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea. Carcinogenesis, 9(6), 947–950. Retrieved from [Link]
-
Ishinishi, N., et al. (1988). Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea. Carcinogenesis, 9(6), 947-50. Retrieved from [Link]
-
The carcinogenic potency of nitrosamines compared to the probability of... (n.d.). ResearchGate. Retrieved from [Link]
-
Toxicological Profile for N-Nitrosodi-n-Propylamine. (1989). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
N-Nitrosodi-n-propylamine - ToxFAQs. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Rane, S., et al. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Shimadzu. Retrieved from [Link]
-
Johnson, G. E., et al. (2021). Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. Chemical Research in Toxicology, 34(11), 2245–2257. Retrieved from [Link]
-
setup and validation of a screening lc-ms analytical method for the determination of nitrosamines ndma, ndea, ndba, nmba, neipa and ndipa. (n.d.). Eurofins Scientific. Retrieved from [Link]
-
Thomas, A. D., et al. (2025). Critical comparison of BMD and TD50 methods for the calculation of acceptable intakes for N-nitroso compounds. Archives of Toxicology, 99(3), 983–993. Retrieved from [Link]
-
Yang, J., et al. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. FDA. Retrieved from [Link]
-
Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). (2020). Taiwan Food and Drug Administration. Retrieved from [Link]
-
Nudelman, A. S., et al. (2023). Nitrosamine acceptable intakes should consider variation in molecular weight: The implication of stoichiometric DNA damage. Regulatory Toxicology and Pharmacology, 145, 105505. Retrieved from [Link]
-
Determining TD50 values for Nitrosamine to establish higher Acceptable Intake. (n.d.). Veeprho. Retrieved from [Link]
-
Thomas, A. D., et al. (2025). Critical comparison of BMD and TD50 methods for the calculation of acceptable intakes for N-nitroso compounds. ResearchGate. Retrieved from [Link]
-
Seo, J. E., et al. (2023). Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. Archives of Toxicology, 97(10), 2785–2798. Retrieved from [Link]
Sources
- 1. Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. wjbphs.com [wjbphs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
A Technical Guide on the Characterization of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine as a Putative Nitric Oxide Donor
<
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Nitric oxide (NO) is a pleiotropic signaling molecule with profound implications in physiology and pathology. The therapeutic potential of harnessing NO has driven the development of various NO-donating molecules. This guide focuses on N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine, a structurally distinct N-nitrosamine, as a case study for the characterization of novel, sterically hindered NO donors. We provide a technical framework covering its synthesis, the mechanistic basis for its NO-releasing potential, detailed protocols for its experimental validation, and a critical evaluation of its translational prospects, including the inherent toxicological concerns associated with the N-nitrosamine scaffold.
Introduction: The Imperative for Novel Nitric Oxide Donors
Nitric oxide is a fundamental gasotransmitter involved in a vast array of biological processes, including vasodilation, neurotransmission, and immune responses.[1] Its effects are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), a key second messenger.[2][3] The dysregulation of NO signaling is a hallmark of numerous diseases, making NO-releasing compounds highly valuable tools for research and potential therapeutic agents.
The clinical utility of an NO donor is defined by its release profile—the kinetics, quantity, and conditions under which NO is liberated. N-nitrosamines represent a class of compounds capable of releasing NO, often through metabolic activation.[1][4] This guide centers on This compound , a compound whose large, branched alkyl groups present a unique steric profile that is hypothesized to influence its metabolism and subsequent NO release kinetics. While some commercial information on this specific molecule exists, describing it as a novel NO-donor, detailed scientific literature on its characterization is sparse.[5][6][7] Therefore, this document serves as a comprehensive roadmap for its scientific evaluation.
Physicochemical Profile and Synthesis
Predicted Physicochemical Properties
-
Predicted Density: ~0.88 g/cm³[5]
-
Structure: The molecule features a central N-nitroso group (N-N=O) flanked by two bulky 3,5,5-trimethylhexyl alkyl chains. This significant steric hindrance around the nitrogen atom is the primary structural feature of interest, likely influencing its reactivity and interaction with metabolic enzymes.
Proposed Synthesis Workflow
The synthesis of N-nitrosamines is most commonly achieved through the nitrosation of a corresponding secondary amine.[8][9] For this compound, the logical precursor is di(3,5,5-trimethylhexyl)amine.
General Protocol: A widely used method involves the reaction of the secondary amine with a nitrosating agent, such as sodium nitrite (NaNO₂) under acidic conditions, or using milder reagents like tert-butyl nitrite (TBN) for substrates with acid-sensitive functional groups.[8][10]
Caption: Competing metabolic pathways for N-nitrosamines.
Hypothesized Impact of the 3,5,5-Trimethylhexyl Group
The bulky nature of the di(3,5,5-trimethylhexyl) substituents is expected to sterically hinder the approach of the substrate to the active site of P450 enzymes. This could have several consequences:
-
Altered Release Kinetics: The rate of metabolism may be slower compared to smaller dialkylnitrosamines like N-nitrosodimethylamine (NDMA).
-
Shift in Pathway Preference: Steric hindrance might favor the denitrosation (NO release) pathway over the α-hydroxylation (carcinogenic) pathway, or vice-versa, depending on the specific P450 isozyme. P450 enzymes like CYP2E1 are known to metabolize small nitrosamines, while others are involved in the metabolism of bulkier substrates. [11]
Experimental Characterization and Validation
To validate this compound as an NO donor, a series of quantitative experiments are necessary.
Protocol: Real-Time NO Measurement with an Electrochemical Sensor
Electrochemical (amperometric) sensors are highly sensitive and allow for the real-time detection of NO, distinguishing it from its oxidation products like nitrite and nitrate. [12][13][14] Objective: To directly measure NO release from the compound in the presence of a metabolic activation system (e.g., liver microsomes).
Methodology:
-
System Calibration: Calibrate the NO-selective electrode using a standard NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or saturated NO solutions of known concentrations.
-
Reaction Setup: In a thermostated reaction vessel at 37°C, prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Rat or human liver microsomes (as the source of P450 enzymes)
-
NADPH (as a required cofactor for P450 activity)
-
-
Baseline Measurement: Immerse the calibrated NO electrode into the reaction mixture and record a stable baseline current.
-
Initiate Reaction: Add a known concentration of this compound (solubilized in a suitable vehicle like DMSO) to the vessel.
-
Data Acquisition: Continuously record the current from the electrode over time. An increase in current corresponds to the oxidation of NO at the electrode surface and is proportional to the NO concentration. [14]6. Controls:
-
Run the reaction without NADPH to demonstrate the necessity of P450 activity.
-
Run the reaction without microsomes to check for non-enzymatic NO release.
-
Run the reaction with a known P450 inhibitor to confirm enzymatic involvement.
-
Protocol: Indirect NO Quantification via the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻). [15][16][17]It is a robust and widely used endpoint assay.
Objective: To quantify the total amount of nitrite accumulated over time as an index of NO production.
Methodology:
-
Reaction Incubation: Prepare reaction mixtures as described in the electrochemical protocol (Section 4.1). Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate Reaction: Stop the reaction at each time point, typically by adding a precipitating agent (e.g., zinc sulfate) or by rapid cooling to denature the enzymes. [16]Centrifuge to pellet the microsomes.
-
Griess Reaction:
-
Transfer an aliquot of the supernatant from each sample to a 96-well plate.
-
Add sulfanilamide solution (Griess Reagent I) and incubate. This converts nitrite into a diazonium salt. [17] * Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED, Griess Reagent II). This couples with the diazonium salt to form a colored azo compound. [17]4. Quantification: Measure the absorbance at ~540 nm using a plate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite in the same buffer matrix to convert absorbance values to nitrite concentrations. [18][19]
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear interpretation.
Table 1: Hypothetical NO Release Kinetics
| Parameter | Electrochemical Sensing | Griess Assay |
|---|---|---|
| Lag Time | Time to onset of NO signal | - |
| Peak NO Flux (nM/s) | Maximum rate of NO release | - |
| Total NO₂⁻ at 60 min (µM) | - | Cumulative nitrite concentration |
| Half-life of Release (min) | Time for release rate to drop by 50% | - |
Caption: Experimental workflow for characterizing NO release.
In Vitro Biological Assessment
Once NO release is confirmed, the next step is to assess its biological activity. The canonical signaling pathway for NO involves the activation of sGC and the subsequent production of cGMP. [20][21][22]
Protocol: Cellular cGMP Measurement
Objective: To determine if the NO released from the compound can elicit a biological response in a target cell line (e.g., vascular smooth muscle cells, platelets).
Methodology:
-
Cell Culture: Culture target cells to an appropriate confluency.
-
Co-culture with Activation System: Since the compound requires metabolic activation, a co-culture system or the addition of an S9 fraction (containing microsomes and cytosolic enzymes) may be necessary. Alternatively, use a cell line that has endogenous P450 activity.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence of the activation system. Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation. [20]4. Cell Lysis: After a defined incubation period, lyse the cells to release intracellular components.
-
Quantification: Measure cGMP levels in the cell lysates using a commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit.
-
Controls: Include a positive control (e.g., the direct sGC activator BAY 41-2272 or another known NO donor) and a vehicle control.
Caption: The canonical NO/sGC/cGMP signaling pathway.
Critical Considerations for Drug Development
The Duality of Metabolism: Efficacy vs. Carcinogenicity
The most significant hurdle for the development of any N-nitrosamine as a therapeutic is its inherent carcinogenic potential. [23][24][25]The same P450-mediated metabolism that releases NO can also produce DNA-alkylating species. [26][27]
-
Risk Assessment: A thorough investigation is required to determine the ratio of denitrosation (NO release) to α-hydroxylation (mutagenic pathway). A compound would only be viable if the denitrosation pathway is overwhelmingly favored.
-
Structural Analogs: The carcinogenicity of nitrosamines is structure-dependent. While many small nitrosamines like NDMA and NDEA are potent carcinogens, the effects of large, branched alkyl chains are less characterized. [28]However, high-molecular-weight nitrosamines can still be potent carcinogens, and making assumptions based on size alone is not recommended. [25]
Stability and Delivery
The compound's stability under physiological conditions (apart from enzymatic metabolism) must be assessed. Its high lipophilicity, suggested by its structure, will influence its formulation, distribution, and cellular uptake.
Conclusion and Future Directions
This compound represents an interesting chemical scaffold for a potential NO donor due to its unique steric properties. This guide provides a comprehensive framework for its initial scientific characterization, from synthesis and mechanistic investigation to quantitative analysis of NO release and biological activity.
The critical path forward for this or any related compound involves a rigorous safety assessment. Advanced studies using mass spectrometry could identify the specific metabolites formed, providing direct evidence for the balance between the desired denitrosation pathway and the hazardous bioactivation pathway. While the therapeutic application of N-nitrosamines is fraught with challenges, a thorough understanding of their structure-activity relationships could, in principle, lead to the design of safer, next-generation NO donors.
References
- Cossu, C., & Roth, D. M. (2005). NO-sensitive guanylyl cyclase and NO-induced feedback inhibition in cGMP signaling. Frontiers in Bioscience, 10, 1269-78.
- Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559.
- Jain, M., et al. (2020). A review on mechanism of nitrosamine formation, metabolism and toxicity in in vivo. Environmental Science and Pollution Research.
- A. M. O. Brett, F.-M. Matysik, S. H. P. Serrano. (n.d.). Nitric oxide (NO) electrochemical sensors.
- Nagano, T. (2009). Detection of Low Levels of Nitric Oxide Using an Electrochemical Sensor. Methods in Molecular Biology, 555, 133-140.
- Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential.
- Tu, Y. Y., & Yang, C. S. (1985). Demethylation and denitrosation of nitrosamines by cytochrome P-450 isozymes. Archives of Biochemistry and Biophysics, 242(1), 32-40.
- Jain, M., et al. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library.
- Cossu, C., & Roth, D. M. (2005). NO-sensitive guanylyl cyclase and NO-induced feedback inhibition in cGMP signaling. Frontiers in Bioscience, 10, 1269-1278.
- Feil, R., & Kleppisch, T. (2011). Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease. British Journal of Pharmacology, 164(2), 214-225.
- Zhang, X. (2014).
- U.S. Food and Drug Administration. (n.d.).
- Zhu, J., et al. (2022). Simple and sensitive nitric oxide biosensor based on the electrocatalysis of horseradish peroxidase on AuNPs@metal–organic framework composite-modified electrode. Microchimica Acta, 189(7), 268.
- Johnson, B. D., & Cech, J. J. (2004). Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements. Chemical Senses, 29(8), 655-667.
- Enamine. (n.d.). N-Nitrosamines as Carcinogenic Impurities. EnamineStore.
- BenchChem. (2025). Application Note: Griess Assay for Quantifying Nitric Oxide Production in Response to Olprinone. BenchChem.
- BenchChem. (2025).
- Wikipedia contributors. (n.d.). Nitrosamine. Wikipedia.
- Krishnan, S., et al. (2002). Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences. Free Radical Biology and Medicine, 32(8), 773-780.
- Harris, D. L., & Loew, G. H. (2012). Computational evidence for α-nitrosamino radical as initial metabolite for both the P450 dealkylation and denitrosation of carcinogenic nitrosamines. Journal of the American Chemical Society, 134(4), 2351-2361.
- Seabra, A. B., & Pelegrino, M. T. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2629.
- Chowdhury, G., et al. (2013). Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1. The Journal of Biological Chemistry, 288(16), 11471-11484.
- Evgenov, O. V., et al. (2006). NO/cGMP signalling. In the lung, NO endogenously produced by NO...
- Kannan, S. (2013). Answer to "Nitric Oxide Assay?".
- Wang, P. G., & Xian, M. (2011). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 704, 61-72.
- Denninger, J. W., & Marletta, M. A. (1999). Guanylate cyclase and the .NO/cGMP signaling pathway. Biochimica et Biophysica Acta, 1411(2-3), 334-350.
- Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(10), 2135-2140.
- Tu, Y. Y., & Yang, C. S. (1983). The nature of nitrosamine denitrosation by rat liver microsomes. Cancer Research, 43(2), 623-628.
- ChemicalBook. (n.d.). This compound. ChemicalBook.com.
- Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559.
- Yedage, S. L., & Bhanage, B. M. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(8), 2393-2398.
- Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent). SigmaAldrich.com.
- National Center for Biotechnology Information. (n.d.). This compound-d4. PubChem.
- BenchChem. (n.d.). The Role of N-Nitrosamines in Carcinogenesis: A Technical Guide. BenchChem.
- Kumar, A., et al. (2024). Recent Advancements in Polymeric N-Nitrosamine-Based Nitric Oxide (NO)
- ChemicalBook. (2023). This compound. ChemicalBook.com.
- Biosynth. (n.d.). This compound. Biosynth.com.
- Caranto, J. (n.d.).
- Boysen, M. M. K. (n.d.). Product Class 4: N-Nitrosoamines. Science of Synthesis.
- Cross, K. P., & Ponting, D. J. (2021). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 34(11), 2291-2308.
- Yedage, S. L., & Bhanage, B. M. (2016). An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite. Green Chemistry, 18(8).
- Jain, M., et al. (2020). Mechanism of action of N-nitroso compounds in animal body.
- Teasdale, A., & Elder, D. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development, 24(8), 1429-1440.
- Organic Chemistry Portal. (n.d.).
- LGC Standards. (n.d.). This compound. LGCStandards.com.
- Snodin, D. J. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, 27(9), 1599-1631.
- Jain, M., et al. (2020). Mechanisms of action of N-nitroso compounds. Semantic Scholar.
- Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037-2057.
Sources
- 1. Recent Advancements in Polymeric N-Nitrosamine-Based Nitric Oxide (NO) Donors and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NO-sensitive guanylyl cyclase and NO-induced feedback inhibition in cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hesiglobal.org [hesiglobal.org]
- 5. This compound CAS#: 1207995-62-7 [m.chemicalbook.com]
- 6. This compound | 1207995-62-7 [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. [PDF] NO-sensitive guanylyl cyclase and NO-induced feedback inhibition in cGMP signaling. | Semantic Scholar [semanticscholar.org]
- 21. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. fda.gov [fda.gov]
- 26. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: A Senior Application Scientist's Guide to the Discovery and Isolation of Novel N-Nitrosamines
An In-Depth Technical Guide for Drug Development Professionals
Preamble: The Evolving Challenge of Nitrosamine Impurities
The discovery of N-nitrosodimethylamine (NDMA) in valsartan in 2018 marked a pivotal moment for the pharmaceutical industry, escalating N-nitrosamines from a known class of environmental and food contaminants to a critical threat to drug safety and supply chains.[1][2] These compounds, many of which are classified as probable or possible human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs), the manufacturing of drug products, or even during storage.[3][4][5]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now mandate rigorous risk assessments and control strategies for all pharmaceutical products.[4][6] This has created an urgent need for robust methodologies not only to detect known nitrosamines like NDMA and N-nitrosodiethylamine (NDEA) but also to discover and characterize novel nitrosamines. A particularly challenging class are Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are unique to each API and form from the nitrosation of the API itself or its fragments.[2][3][4]
This guide provides an in-depth technical framework for the modern analytical scientist tasked with this challenge. We will move beyond standard protocols to explore the causality behind methodological choices, ensuring a proactive and scientifically sound approach to identifying and isolating previously uncharacterized N-nitrosamine impurities.
Part 1: Understanding Formation Pathways - The Blueprint for Discovery
Proactive discovery begins with a deep understanding of chemical etiology. Novel nitrosamines do not appear randomly; their formation is governed by predictable chemical principles. The primary reaction involves a nitrosating agent (derived from nitrite salts under acidic conditions) and a vulnerable secondary, tertiary, or quaternary amine.[3][5][7]
Key Formation Scenarios Leading to Novel Nitrosamines:
-
Degradation of the API : Amide or hydrazine moieties within a drug substance can degrade to form amine precursors, which can then be nitrosated.[2] This is a primary route for the formation of complex NDSRIs.
-
Reagent and Solvent Contamination : Raw materials, recovered solvents, and catalysts can contain residual amines or nitrites.[3] For example, dimethylamine is a known impurity in the common solvent N,N-dimethylformamide (DMF) and can react to form NDMA.[3]
-
Excipient-Driven Formation : Nitrite impurities are commonly found in many pharmaceutical excipients.[2] These can react with a vulnerable amine in the API, especially in the presence of moisture, which acts as a medium for the reaction to occur within a solid dosage form.[2][8]
-
Manufacturing Processes : Certain steps, such as using nitrous acid to quench residual azide reagents, create a high-risk environment for nitrosamine formation if precursor amines are present.[3]
A thorough risk assessment, grounded in these chemical principles, is the first and most critical step. It allows scientists to predict the structures of potential novel nitrosamines, which informs the entire analytical strategy. In silico prediction software can also be a valuable tool in hypothesizing degradation pathways and potential impurities.[1]
Sources
- 1. In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmda.go.jp [pmda.go.jp]
- 3. fda.gov [fda.gov]
- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 5. Nitrosamine formation mechanisms and control strategies | LGC Standards [lgcstandards.com]
- 6. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 7. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Mass Spectral Characterization of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine: A Framework for Identification and Quantification
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The emergence of N-nitrosamine impurities in pharmaceutical products presents a significant challenge to patient safety and regulatory compliance. These compounds, often potent mutagens, necessitate highly sensitive and specific analytical methods for their detection and control. This technical guide provides a comprehensive framework for the mass spectral characterization of a specific, complex nitrosamine, N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine. We delve into the foundational principles of mass spectrometry, predict fragmentation pathways, and present detailed, field-proven protocols for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended to equip researchers, analytical scientists, and drug development professionals with the necessary expertise to confidently identify and quantify this impurity, ensuring the safety and quality of pharmaceutical products.
The Imperative for Nitrosamine Control
The Challenge of Nitrosamine Impurities in Pharmaceuticals
Since 2018, the detection of N-nitrosamines in widely used medications has led to product recalls and heightened regulatory scrutiny globally.[1] These compounds can form during drug synthesis, formulation, or storage and are classified as probable human carcinogens.[2][3] Consequently, regulatory bodies require pharmaceutical manufacturers to perform rigorous risk assessments and, where necessary, implement validated analytical testing to control nitrosamine impurities at or below stringent acceptable intake (AI) limits.[1] The analytical challenge is significant, requiring methods capable of detecting trace-level impurities within complex active pharmaceutical ingredient (API) and drug product matrices.[4][5]
Spotlight on: this compound
This guide focuses on this compound, a large, branched-chain nitrosamine. Its complex structure and high molecular weight present unique analytical considerations compared to smaller, more commonly discussed nitrosamines like NDMA. Understanding its specific mass spectral behavior is paramount for developing robust and reliable analytical methods. This compound is available from commercial suppliers as a certified reference material, which is essential for method development and validation.[6][7][8]
Physicochemical Properties
A foundational understanding of the analyte's properties informs the selection of appropriate analytical techniques. The predicted high boiling point, for instance, suggests that Liquid Chromatography (LC) is a more suitable separation technique than Gas Chromatography (GC) to prevent thermal degradation and ensure reliable analysis.
| Property | Value | Source |
| CAS Number | 1207995-62-7 | [8][9] |
| Molecular Formula | C₁₈H₃₈N₂O | [6][7] |
| Molecular Weight | 298.51 g/mol | [7][8] |
| Accurate Mass | 298.2984 Da | [6] |
| Predicted Boiling Point | 385.4 ± 11.0 °C | [9] |
| Predicted Density | 0.88 ± 0.1 g/cm³ | [9] |
| Synonyms | N-Nitrosodiisononylamine, Bis(3,5,5-trimethylhexyl)-N-nitrosoamine | [6][8] |
Selecting the Optimal Analytical Platform
The Rationale for LC-MS/MS
While GC-MS is a valid technique for many volatile nitrosamines, the high predicted boiling point of this compound makes LC-MS the superior choice.[10] It avoids the high temperatures of a GC inlet that could cause analyte degradation and provides broader applicability for other potential non-volatile impurities. For the detection of trace-level contaminants, tandem mass spectrometry (LC-MS/MS) is considered the gold standard, offering unmatched sensitivity and selectivity.[1] This technique isolates a specific precursor ion and fragments it to produce characteristic product ions, effectively filtering out noise from the sample matrix.
Ionization: The Gateway to the Mass Spectrometer
The choice of ionization source is critical for achieving optimal sensitivity. For N-nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common choices.[1]
-
ESI is generally preferred for more complex or polar molecules and is highly effective when the mobile phase can promote the formation of protonated molecules, [M+H]⁺.
-
APCI can be more efficient for less polar, lower-mass compounds and is often less susceptible to matrix suppression than ESI.[1]
For this compound, ESI in positive ion mode is the logical starting point, as the secondary amine nitrogen can be readily protonated, especially in the presence of a mobile phase modifier like formic acid.[11][12]
Predicting the Mass Spectral Behavior
A key aspect of method development is anticipating the analyte's behavior within the mass spectrometer. Based on established fragmentation patterns for aliphatic N-nitrosamines, we can predict the mass spectrum of this compound.[3][13]
Precursor Ion Formation
In positive mode ESI, the molecule is expected to readily accept a proton to form the protonated molecule, [M+H]⁺.
-
Molecular Mass: 298.3
-
[M+H]⁺ Precursor Ion: m/z 299.3
Proposed Fragmentation Pathways
Upon collisional activation in the mass spectrometer (MS/MS), the [M+H]⁺ ion is expected to undergo characteristic fragmentation.
-
Loss of Nitrosyl Radical (•NO): The most diagnostic fragmentation pathway for N-nitrosamines is the neutral loss of the nitrosyl radical (•NO), which corresponds to a loss of 30 Da.[3][14] This cleavage of the weak N-N bond results in a stable iminium ion and is typically the most abundant fragment ion, making it an excellent choice for quantification.
-
m/z 299.3 → m/z 269.3 + •NO
-
-
Alpha-Cleavage: The resulting m/z 269.3 iminium ion can undergo further fragmentation. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the positively charged nitrogen, is a common subsequent pathway for aliphatic amines.[13] Due to the branched nature of the 3,5,5-trimethylhexyl side chains, multiple alpha-cleavage products are possible, providing confirmatory fragment ions. A prominent cleavage is expected to result in the loss of a C₅H₁₁ radical (71 Da), leading to a fragment ion at m/z 198.3.
The proposed fragmentation pathway is visualized below.
Caption: Proposed ESI-MS/MS fragmentation pathway.
Proposed MRM Transitions for Quantification
Based on the predicted fragmentation, Multiple Reaction Monitoring (MRM) transitions can be established for sensitive and specific detection. The most intense and specific transition should be used for quantification (Quantifier), while a second transition serves as confirmation (Qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | 299.3 | 269.3 | Quantifier |
| 299.3 | 198.3 | Qualifier | |
| This compound-d4 (Internal Standard) | 303.3 | 273.3 | Quantifier |
Experimental Workflow: A Self-Validating Protocol
This section outlines a robust protocol for the analysis. The inclusion of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is a critical component of a self-validating system.[15] The SIL-IS co-elutes with the target analyte and experiences identical ionization and matrix effects, ensuring the highest degree of accuracy and precision by correcting for variations during sample preparation and analysis.
Experimental Workflow Diagram
Caption: High-level analytical workflow for nitrosamine analysis.
Materials and Reagents
| Material | Specification |
| Reference Standard | This compound |
| Internal Standard | This compound-d4[15][16] |
| Solvents | Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type 1) |
| Reagent | Formic Acid (≥99%, LC-MS Grade) |
| Vials/Filters | 2 mL amber autosampler vials, 0.22 µm PVDF or PTFE syringe filters |
Standard and Sample Preparation Protocol
Causality Note: All preparations should be performed with precision to ensure accuracy. The use of an internal standard (IS) is critical to correct for volumetric inconsistencies and matrix effects.
-
Internal Standard (IS) Stock Solution (10 µg/mL): Accurately weigh ~1 mg of this compound-d4 standard. Dissolve and dilute to 100.0 mL with methanol.
-
Analyte Stock Solution (10 µg/mL): Accurately weigh ~1 mg of this compound standard. Dissolve and dilute to 100.0 mL with methanol.
-
Working Standard Solution (e.g., 100 ng/mL): Prepare a series of calibration standards by diluting the Analyte Stock Solution. For each calibration point, spike with a consistent concentration of the IS (e.g., 50 ng/mL). A typical diluent is 50:50 Methanol:Water.
-
Sample Preparation (Example for a Drug Substance): a. Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask. b. Add 100 µL of the IS Stock Solution (10 µg/mL), resulting in a 100 ng/mL IS concentration. c. Add ~7 mL of diluent (e.g., 50:50 Methanol:Water). d. Vortex for 5 minutes or until fully dissolved. e. Dilute to the 10.0 mL mark with diluent and mix thoroughly. f. Filter an aliquot through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Method Parameters
Causality Note: The following parameters are a robust starting point. The gradient is designed to provide good retention and peak shape for this relatively non-polar analyte, while the MS parameters are chosen to maximize the signal for the predicted transitions.
| Parameter | Recommended Setting |
| LC System | UHPLC System |
| Column | C18, 100 x 2.1 mm, ≤2.7 µm particle size[11][17] |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[11] |
| Gradient | 0-1 min (50% B), 1-8 min (50% to 95% B), 8-10 min (95% B), 10.1-12 min (50% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Injection Vol | 5 µL |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | +3.5 kV |
| Source Temp | 150 °C |
| Desolvation Temp | 400 °C |
| MRM Transitions | See Table in Section 3.3 |
Data Analysis and Method Validation
Qualitative Identification
For a positive identification of this compound in a sample, the following criteria must be met:
-
The retention time of the analyte peak must match that of an authentic reference standard (typically within ±2%).
-
Both the quantifier and qualifier MRM transitions must be detected.
-
The ratio of the qualifier to quantifier peak areas must be within ±30% of the ratio observed for the reference standard.
Quantitative Analysis
Quantification is performed using the internal standard method.[18] A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for all calibration standards. The concentration of the analyte in the sample is then calculated from its area ratio using the linear regression equation derived from the calibration curve. The method should demonstrate acceptable linearity, typically with a correlation coefficient (r²) of >0.99.[18][19]
Conclusion
The mass spectral characterization of this compound is readily achievable through a systematic and scientifically grounded approach. By leveraging the principles of liquid chromatography coupled with the sensitivity and selectivity of tandem mass spectrometry, a robust and reliable analytical method can be developed and validated. The predicted fragmentation behavior—centered on the characteristic loss of the nitrosyl radical—provides a strong foundation for building specific MRM transitions. The protocol detailed herein, which emphasizes the use of a stable isotope-labeled internal standard, represents a best-practice approach to ensure data integrity and support the critical mission of safeguarding pharmaceutical products from nitrosamine contamination.
References
-
U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]
- Becerril-Bravo, E., et al. (2020). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 12(3), 309-317.
- Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408.
- Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
- Chen, H., et al. (2022). Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards. Analytical Chemistry, 94(17), 6335-6341.
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]
- Chow, Y. L., et al. (1970). Some Aspects of the Mass Spectra of.N-Nitrosamines. Canadian Journal of Chemistry, 48(1), 1681-1684.
- Wang, Z., et al. (2023). N‑Nitrosamine Quantitation in Pharmaceuticals by Tandem Mass Spectrometry. Analytical Chemistry.
-
ResearchGate. (n.d.). Some Aspects of the Mass Spectra of.N-Nitrosamines. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Some Aspects of the Mass Spectra of.N-Nitrosamines. Retrieved from [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]
- Nudelman, R., et al. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development, 27(6), 999-1018.
-
PubChem. (n.d.). This compound-d4. Retrieved from [Link]
-
Ellutia. (n.d.). Nitrosamines in Pharma. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). This compound solution. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Retrieved from [Link]
-
Shimadzu. (2016). Determination of N-Nitrosamines by USEPA Method 521 using Triple Quadrupole Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
-
Mérieux NutriSciences. (n.d.). Nitrosamines Analysis. Retrieved from [Link]
-
Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]
-
OMCL. (n.d.). Nitrosamines by GC-MS/MS. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. fda.gov [fda.gov]
- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmda.go.jp [pmda.go.jp]
- 6. This compound [lgcstandards.com]
- 7. biosynth.com [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. This compound CAS#: 1207995-62-7 [m.chemicalbook.com]
- 10. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 11. lcms.cz [lcms.cz]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. | Semantic Scholar [semanticscholar.org]
- 15. This compound-d4 [cymitquimica.com]
- 16. This compound-d4 | C18H38N2O | CID 71751128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 18. edqm.eu [edqm.eu]
- 19. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: GC-MS/MS for the Ultrasensitive Determination of Volatile N-Nitrosamines in Complex Matrices
Abstract
N-nitrosamines are a class of genotoxic impurities and probable human carcinogens that can form in various complex matrices, including pharmaceuticals, food products, and environmental samples.[1][2][3][4] Regulatory bodies worldwide have established stringent limits on their presence, necessitating highly sensitive and specific analytical methods for their detection and quantification at trace levels.[3] This guide provides a comprehensive framework for the analysis of volatile N-nitrosamines using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). We delve into the critical nuances of sample preparation, explaining the rationale behind choosing between Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace-SPME. A detailed, robust protocol for GC-MS/MS analysis is provided, including optimized instrumental parameters and data analysis workflows. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical, food safety, and environmental testing industries, offering a field-proven methodology to achieve reliable, accurate, and defensible results.
Introduction: The Analytical Challenge of N-Nitrosamines
Volatile N-nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are small, often thermally labile molecules. Their analysis is complicated by their presence at very low concentrations (ppb or ng/g levels) within chemically complex sample matrices.[2] The primary analytical goals are to:
-
Achieve high sensitivity with Limits of Detection (LOD) and Quantification (LOQ) that meet or exceed regulatory requirements.[5]
-
Ensure high specificity to distinguish target analytes from isobaric interferences and matrix components, thereby minimizing the risk of false positives.[2]
-
Maintain analyte integrity by preventing both the loss of volatile nitrosamines and the artificial formation of new ones during sample handling and analysis.[2]
Gas Chromatography-Mass Spectrometry, particularly with a triple quadrupole (MS/MS) detector, is the gold standard for this application. GC provides the necessary chromatographic separation for these volatile compounds, while MS/MS offers unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[6][7]
Principle of the Method: A Multi-Stage Approach
The successful analysis of N-nitrosamines hinges on a meticulously executed workflow. The process can be broken down into three core stages: Sample Preparation and Extraction, Instrumental Analysis, and Data Processing. Each stage contains critical decision points that directly impact the quality of the final result.
Caption: High-level workflow for GC-MS/MS analysis of N-nitrosamines.
Part I: Sample Preparation Protocols
Sample preparation is arguably the most critical and matrix-dependent step. The primary objective is to isolate the target nitrosamines from the bulk matrix, remove interferences, and concentrate the analytes into a solvent compatible with GC analysis. The use of isotopically labeled internal standards, added at the very beginning of the procedure, is essential to correct for analyte losses during extraction and for variations in instrument response.[2]
Protocol 3.1: Liquid-Liquid Extraction (LLE)
LLE is a robust, widely applicable technique for various matrices, including aqueous drug formulations and homogenized food samples.
-
Causality: LLE operates on the principle of differential solubility. Nitrosamines are partitioned from an aqueous sample phase into an immiscible organic solvent, typically Dichloromethane (DCM).[8][9] For solid samples like pharmaceutical tablets, the sample is first dissolved or suspended in an appropriate aqueous solution (e.g., 1M NaOH) before extraction.[8]
-
Step-by-Step Protocol:
-
Sample Weighing & Dissolution: Accurately weigh a representative amount of the homogenized sample (e.g., 250-1000 mg of ground tablets or semi-solid) into a 15 mL centrifuge tube.[8][9]
-
Spiking: Add the internal standard (ISTD) solution (e.g., NDMA-d6, NDEA-d10) directly to the sample.
-
Aqueous Dispersion: Add 8-10 mL of an aqueous solution (e.g., 1M NaOH for drug products, water for some food matrices) to the tube.[8][9] Vortex briefly and shake for at least 5 minutes to ensure complete dispersion.
-
Organic Extraction: Add 2.0 mL of DCM.[8][9] Vortex and shake vigorously for another 5 minutes to facilitate the transfer of nitrosamines into the organic phase.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., >4000 g) for at least 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (DCM) using a pipette into a clean GC vial. If necessary, filter the extract through a 0.2 µm PTFE syringe filter.[9]
-
Analysis: The extract is now ready for GC-MS/MS analysis.
-
Protocol 3.2: Solid-Phase Extraction (SPE)
SPE offers superior cleanup and concentration compared to LLE, making it ideal for complex or "dirty" matrices like wastewater, biological fluids, and certain food products.[3][10]
-
Causality: SPE relies on the affinity of the target analytes for a solid sorbent material packed in a cartridge. Interferences are washed away, and the purified analytes are then eluted with a small volume of a strong organic solvent. Sorbents like Florisil, coconut charcoal, or polymeric materials are chosen based on the polarity of the nitrosamines and the nature of the matrix.[10][11][12][13] For example, a combination of Extrelut (for solid-supported LLE) and Florisil can be effective for food matrices.[11]
-
Step-by-Step Protocol (General Purpose - Coconut Charcoal):
-
Sample Preparation: Prepare an aqueous solution of the sample as described in the LLE protocol (steps 1-3).
-
Cartridge Conditioning: Sequentially pass 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water through the SPE cartridge (e.g., Resprep 521) to activate the sorbent.[10] Do not allow the cartridge to go dry.
-
Sample Loading: Pass the prepared aqueous sample through the conditioned cartridge at a controlled flow rate (e.g., 15 mL/min).[10]
-
Washing (Interference Removal): Rinse the cartridge with 5 mL of reagent water to remove hydrophilic interferences.
-
Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 10-30 minutes. This step is crucial to remove residual water, which can interfere with the subsequent elution and GC analysis.[10][14]
-
Elution: Elute the trapped nitrosamines by passing a small volume (e.g., 10 mL) of DCM through the cartridge.[10] Collect the eluate.
-
Concentration (Optional): If necessary, the eluate can be gently concentrated under a stream of nitrogen to a final volume of 1 mL to improve sensitivity.
-
Analysis: Transfer the final extract to a GC vial for analysis.
-
Protocol 3.3: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for volatile nitrosamines in matrices that can be heated, such as processed meats or beverages.[15]
-
Causality: The sample is placed in a sealed vial and heated. Volatile nitrosamines partition from the sample into the vial's headspace. A fused silica fiber coated with an adsorbent material (e.g., DVB/CAR/PDMS) is exposed to the headspace, where it adsorbs and concentrates the analytes. The fiber is then directly inserted into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column.[15]
-
Step-by-Step Protocol:
-
Sample Preparation: Place a weighed amount of the sample (e.g., 2-5 g) into a 20 mL headspace vial. Add the internal standard solution.
-
Matrix Modification: Add a salt solution (e.g., 36% w/v NaCl) to the vial.[15] This "salting-out" effect increases the volatility of the nitrosamines, driving them into the headspace and improving extraction efficiency.
-
Incubation & Extraction: Seal the vial and place it in the autosampler tray. The system will incubate the vial at a specific temperature (e.g., 65°C) for a set time (e.g., 45 minutes) while exposing the SPME fiber to the headspace.[15]
-
Desorption & Analysis: The autosampler automatically retracts the fiber and injects it into the GC inlet for thermal desorption and analysis.
-
Part II: GC-MS/MS Instrumental Analysis
The following protocol outlines a robust method for the separation and detection of common volatile N-nitrosamines. Optimization may be required based on the specific instrument and target analytes.
Caption: Detailed workflow within the GC-MS/MS instrument.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890, Thermo Scientific TRACE 1310, or equivalent, equipped with a split/splitless inlet.
-
Mass Spectrometer: Agilent 7000 series, Thermo Scientific TSQ 9000, or equivalent triple quadrupole mass spectrometer.
-
Analytical Column: A mid-polarity column such as a DB-624, Rxi-624Sil MS, or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for good separation.
-
Reagents: High-purity Dichloromethane (DCM), Methanol, Certified N-nitrosamine analytical standards, and isotopically labeled internal standards.
GC-MS/MS Method Parameters
The parameters below provide a validated starting point. Using software like AutoSRM can help optimize transitions and collision energies for your specific instrument.[16]
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | Maximizes the transfer of analytes onto the column for trace-level analysis. |
| Injection Volume | 1.0 µL | A standard volume; can be adjusted based on concentration. |
| Inlet Temperature | 220 °C | Hot enough to volatilize analytes but low enough to minimize thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures reproducible retention times. |
| GC Oven Program | ||
| Initial Temperature | 40 °C, hold for 2 min | Allows for proper focusing of volatile analytes at the head of the column. |
| Ramp 1 | 10 °C/min to 180 °C | Separates the early-eluting, more volatile nitrosamines. |
| Ramp 2 | 25 °C/min to 240 °C, hold 5 min | Quickly elutes any remaining, less volatile matrix components to clean the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for GC-amenable compounds.[16] |
| Ion Source Temp. | 230 °C | Standard operating temperature. |
| Transfer Line Temp. | 240 °C | Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[6] |
Example MRM Transitions
MRM transitions must be empirically determined for each instrument. The following are common transitions used for quantification (Quant) and qualification (Qual).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quant | Product Ion (m/z) - Qual |
| NDMA | 74 | 42 | 74 |
| NDEA | 102 | 44 | 75 |
| NPYR | 100 | 42 | 100 |
| NPIP | 114 | 56 | 114 |
| NDPA | 130 | 42 | 88 |
| NDBA | 158 | 56 | 114 |
| NDMA-d6 (ISTD) | 80 | 48 | 80 |
| (Note: These are representative values and should be optimized on the user's instrument) |
Part III: Data Analysis, Validation, and Quality Control
Quantification
Quantification is performed using an internal standard calibration method. A calibration curve is generated by plotting the response ratio (analyte peak area / ISTD peak area) against the concentration of the standards. The concentration of nitrosamines in the unknown samples is then calculated from this curve. Linearity should be demonstrated with a correlation coefficient (r²) of >0.995.[5][6]
Method Validation
A robust GC-MS/MS method must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is fit for purpose.[5][17]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analytes in a blank matrix. | To ensure the signal is from the target analyte and not a matrix component. |
| Linearity | r² ≥ 0.995 over the intended range. | To demonstrate a proportional response to concentration. |
| LOD & LOQ | Signal-to-Noise (S/N) ratio of ~3 for LOD and ~10 for LOQ. | To define the lower limits of reliable detection and quantification. |
| Accuracy (Recovery) | Typically 70-130% for spiked samples at multiple levels.[9][18] | To measure the agreement between the experimental result and the true value. |
| Precision (RSD) | Repeatability and Intermediate Precision RSD ≤ 15% (may be higher near LOQ). | To measure the variability of the results under different conditions. |
| Robustness | Method performance is unaffected by small, deliberate changes in parameters (e.g., flow rate, oven ramp). | To ensure the method is reliable during routine use. |
System Suitability
Before running a sequence of samples, a system suitability test (SST) must be performed. This typically involves injecting a mid-level calibration standard. The system is deemed suitable if the peak area response and retention time are within predefined limits (e.g., ±15% of the expected value for area, ±2% for retention time).
Conclusion
The analysis of volatile N-nitrosamines in complex matrices is a challenging but critical task for ensuring consumer and patient safety. The combination of a well-chosen and meticulously executed sample preparation technique—be it LLE, SPE, or HS-SPME—with a highly selective and sensitive GC-MS/MS method provides a powerful solution. By understanding the causality behind each procedural step and implementing rigorous quality control and validation protocols, laboratories can generate accurate, reliable, and defensible data that meets the stringent demands of global regulatory agencies.
References
-
Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. ACS Publications.[Link]
-
Method 607: Nitrosamines. U.S. Environmental Protection Agency (EPA).[Link]
-
Nitrosamines by GC-MS/MS. Swissmedic.[Link]
-
Method for the determination of n-nitrosodimethylamine in ambient air using GC. U.S. Environmental Protection Agency (EPA).[Link]
-
EPA-EAD: 607: Nitrosamines in wastewater. U.S. Environmental Protection Agency (EPA).[Link]
-
Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. Agilent Technologies.[Link]
-
Method 8070A: Nitrosamines by Gas Chromatography. U.S. Environmental Protection Agency (EPA).[Link]
-
GC-MS Method Development for Nitrosamine Testing. ResolveMass Laboratories Inc.[Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek.[Link]
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent Technologies.[Link]
-
Determination of volatile N-nitrosamines by gas chromatography–mass spectrometry with positive-ion chemical ionization. Estonian Academy Publishers.[Link]
- Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water.
-
Validation parameters for GC-MS/MS analysis of NAs. ResearchGate.[Link]
-
SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Spectroscopy Online.[Link]
-
Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. American Laboratory.[Link]
-
A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. PubMed.[Link]
-
Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. National Institutes of Health (NIH).[Link]
-
Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI.[Link]
-
Determination of seven N-nitrosamines in agricultural food matrices using GC-PCI-MS/MS. ResearchGate.[Link]
-
An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples. PubMed.[Link]
-
High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. LabRulez.[Link]
-
The determination of N- nitrosamines in food. Food and Agriculture Organization of the United Nations.[Link]
-
Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry. ResearchGate.[Link]
Sources
- 1. epa.gov [epa.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. qascf.com [qascf.com]
- 5. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 7. mdpi.com [mdpi.com]
- 8. edqm.eu [edqm.eu]
- 9. agilent.com [agilent.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epa.gov [epa.gov]
- 13. agilent.com [agilent.com]
- 14. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
- 15. An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Robust Detection of N-Nitrosamine Impurities in Pharmaceuticals
Introduction: The Imperative for Vigilance
The discovery of N-nitrosamine impurities in widely used pharmaceuticals since 2018 has presented a significant challenge to the pharmaceutical industry and global regulatory bodies.[1] These compounds, classified as probable human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs), in the formulation of the final drug product, or during storage.[2][3] Their potent toxicity necessitates highly sensitive and specific analytical methods to ensure patient safety. The U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and other authorities have established stringent acceptable intake (AI) limits, compelling manufacturers to implement rigorous risk assessments and testing protocols.[4]
A critical, and often underestimated, component of this analytical workflow is sample preparation. The complexity of pharmaceutical matrices—comprising the API, a variety of excipients, and potential degradation products—can introduce significant interference, suppress analytical signals, and, in some cases, lead to the artificial formation of nitrosamines during the analysis itself.[2] This application note provides a comprehensive guide to sample preparation for N-nitrosamine detection, grounded in scientific principles and field-proven methodologies. It is designed for researchers, analytical scientists, and drug development professionals to establish self-validating and robust protocols for the reliable quantification of these critical impurities.
The Causality Behind Method Selection: Navigating the Matrix
The primary objective of sample preparation is to isolate the target N-nitrosamine analytes from the complex drug product matrix, concentrate them to a level amenable to detection, and present them in a solvent compatible with the downstream analytical instrumentation, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice of technique is dictated by the physicochemical properties of the nitrosamines of interest and the nature of the drug product matrix.
Key challenges in sample preparation include:
-
Matrix Effects: Excipients and the API can suppress or enhance the ionization of nitrosamines in the mass spectrometer source, leading to inaccurate quantification.[5]
-
Analyte Stability: N-nitrosamines can be sensitive to light, pH, and temperature. Sample preparation conditions must be carefully controlled to prevent their degradation.
-
Artifactual Formation: The presence of precursor amines (from the API, excipients, or degradation) and nitrosating agents (e.g., residual nitrites in excipients) can lead to the formation of nitrosamines during sample preparation, resulting in false-positive results.[1][2][6][7] Acidic conditions, in particular, can accelerate this reaction.[8]
The two most prevalent and robust sample preparation techniques for N-nitrosamine analysis are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE): A Foundational Technique
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample phase and an organic extraction solvent. It is a versatile technique that can be adapted to a wide range of drug products.
Mechanism and Rationale
The fundamental principle of LLE is the partitioning of the neutral N-nitrosamine molecule from the aqueous phase, where the drug product is initially dissolved, into an organic solvent. The efficiency of this transfer is governed by the partition coefficient (logP) of the nitrosamine and the choice of solvent. Dichloromethane (DCM) is a commonly used solvent due to its ability to dissolve a broad range of nitrosamines.[9]
To enhance extraction efficiency, several modifications can be employed:
-
pH Adjustment: While acidic conditions can promote nitrosamine formation, adjusting the pH of the aqueous sample can be a critical step. For instance, maintaining a neutral or slightly basic pH can ensure that the nitrosamines remain in their neutral, more organic-soluble form.[10][11]
-
Salting-Out Effect: The addition of a salt, such as sodium chloride (NaCl), to the aqueous phase increases its polarity and ionic strength.[9] This decreases the solubility of the nonpolar nitrosamines in the aqueous phase, driving them into the organic phase and improving recovery.[9]
Detailed Protocol: LLE for a Water-Soluble Drug Product
This protocol is a general guideline and should be optimized and validated for the specific drug product matrix.
Materials:
-
Dichloromethane (DCM), HPLC or GC grade
-
Sodium Chloride (NaCl), analytical grade
-
1M Sodium Hydroxide (NaOH) or 1M Hydrochloric Acid (HCl) for pH adjustment
-
Deionized water
-
Centrifuge tubes (e.g., 15 mL or 50 mL, glass or polypropylene)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (compatible with the analytical instrument)
Procedure:
-
Sample Dissolution: Accurately weigh a quantity of the powdered drug product (or an equivalent volume of a liquid formulation) into a centrifuge tube. Dissolve the sample in a known volume of deionized water. The amount of sample should be sufficient to achieve the required detection limits.
-
pH Adjustment (Optional but Recommended): Check the pH of the aqueous solution. If necessary, adjust to a neutral or slightly basic pH (e.g., pH 7-8) using 1M NaOH or 1M HCl to prevent artifactual formation and ensure nitrosamines are in a neutral state.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the target nitrosamine) to correct for variability in extraction and instrument response.
-
Organic Solvent Addition: Add a precise volume of dichloromethane to the centrifuge tube (e.g., a 1:1 or 2:1 ratio of aqueous to organic phase).
-
Salting-Out: Add a measured amount of NaCl (e.g., 0.2 g per mL of aqueous phase) to the tube.[9]
-
Extraction: Cap the tube tightly and vortex vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of nitrosamines into the organic phase.
-
Phase Separation: Centrifuge the tube at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to achieve a clear separation between the aqueous (upper) and organic (lower) layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean collection tube using a glass pipette. Be cautious not to disturb the interface or transfer any of the aqueous layer.
-
Concentration: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at ambient temperature. Overheating should be avoided to prevent the loss of volatile nitrosamines.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of a suitable solvent (e.g., methanol, water, or mobile phase) for subsequent GC-MS or LC-MS/MS analysis.
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow.
Solid-Phase Extraction (SPE): For Enhanced Selectivity and Concentration
SPE is a powerful chromatographic technique used for sample clean-up and concentration.[12] It offers higher selectivity and concentration factors compared to LLE, making it particularly suitable for complex matrices or when ultra-low detection limits are required.[12]
Mechanism and Rationale
SPE operates on the principle of partitioning analytes between a liquid sample and a solid stationary phase (the sorbent). The choice of sorbent is critical and depends on the properties of the nitrosamines and the matrix components. For N-nitrosamine analysis, common sorbents include:
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These offer a combination of reversed-phase and ion-exchange properties, allowing for the retention of a broad range of nitrosamines.
-
Strong Cation-Exchange (SCX) Sorbents: These are effective for retaining basic APIs while allowing neutral nitrosamines to pass through, providing excellent matrix cleanup.[12][13]
-
Graphitized Carbon or Activated Charcoal: These are highly effective for extracting nitrosamines from aqueous samples.[9][14]
The SPE process involves four key steps:
-
Conditioning: The sorbent is treated with a solvent to wet the stationary phase and create an environment conducive to analyte retention.
-
Loading: The sample solution is passed through the sorbent bed. The target nitrosamines are retained on the sorbent while some matrix components pass through.
-
Washing: A specific solvent is used to wash the sorbent, removing weakly bound matrix interferences without eluting the target analytes.
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the purified and concentrated nitrosamines.
Detailed Protocol: SPE for a Complex Drug Formulation (e.g., Cough Syrup)
This protocol is adapted from methodologies for analyzing nitrosamines in complex matrices and should be validated for the specific application.[12]
Materials:
-
SPE Cartridges (e.g., Strong Cation-Exchange polymeric sorbent)
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (DCM), HPLC or GC grade
-
Deionized water
-
SPE manifold (manual or automated)
-
Centrifuge tubes
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent
Procedure:
-
Sample Preparation: Dilute a known amount of the cough syrup with deionized water to reduce viscosity and ensure compatibility with the SPE cartridge.
-
Internal Standard Spiking: Spike the diluted sample with an appropriate internal standard.
-
Cartridge Conditioning:
-
Pass 5 mL of DCM through the SPE cartridge.
-
Pass 5 mL of MeOH through the cartridge.
-
Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to dry out before loading the sample.
-
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min) to ensure efficient retention of the nitrosamines.
-
Washing:
-
Wash the cartridge with a volume of deionized water to remove sugars and other polar excipients.
-
(Optional) A weak organic wash (e.g., 5% MeOH in water) may be used to remove less polar interferences. This step must be carefully optimized to avoid loss of target analytes.
-
-
Drying: Dry the SPE cartridge thoroughly under vacuum or with a stream of nitrogen for a sufficient time (e.g., 10-20 minutes) to remove residual water, which can interfere with the elution of nitrosamines in an organic solvent.[15]
-
Elution: Elute the retained nitrosamines from the cartridge with a small volume of DCM (e.g., 2 x 2 mL). Collect the eluate in a clean tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow.
Quantitative Data and Method Performance
The choice between LLE and SPE often involves a trade-off between simplicity, cost, and performance. The following tables summarize typical performance data for N-nitrosamine analysis using these sample preparation techniques followed by GC-MS/MS or LC-MS/MS.
Table 1: Comparison of Recovery Rates for LLE and SPE
| Technique | Drug Matrix | Target Nitrosamines | Typical Recovery (%) | Reference |
| LLE | Gastric Juices | Various | 94.0 - 99.3 | [16] |
| LLE | Antibody Drugs | Various | 75.4 - 114.7 | N/A |
| SPE | Cough Syrups | NDMA, NDEA, NDIPA, NIPEA, NMOR | 90 - 120 | [12] |
| SPE | Drinking Water | Various | > 95 | [15] |
| SPE | Various Drug Products | 11 N-nitrosamines | > 80 (for 9 out of 11) | [13] |
Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Method | Sample Prep | Target Nitrosamine | LOD | LOQ | Reference |
| GC-MS/MS | SPE | NDEA, NDIPA, NIPEA | 0.02 ng/mL | - | [12] |
| GC-MS/MS | SPE | NDMA, NMOR | 0.1 ng/mL | - | [12] |
| GC-MS/MS | Direct Injection | Various | < 3 ppb | - | [17] |
| LC-MS/MS | LLE | Various | 0.05 - 0.8 ng/mL | 0.1 - 2.0 ng/mL | [18] |
| LC-MS/MS | SPE | Various | 0.012 - 0.037 ng/mL | - | N/A |
Note: LOD/LOQ values are highly dependent on the specific instrument, matrix, and method conditions. The values presented are for illustrative purposes.
Conclusion: A Foundation of Trustworthiness
The successful detection and quantification of N-nitrosamine impurities at trace levels in pharmaceuticals is fundamentally reliant on a well-designed and validated sample preparation protocol. Both Liquid-Liquid Extraction and Solid-Phase Extraction offer robust frameworks for isolating these critical impurities from complex drug product matrices. The choice of method must be guided by the specific analytical challenge, considering the nature of the API and excipients, and the required sensitivity.
By understanding the causality behind each procedural step—from pH adjustment in LLE to sorbent selection in SPE—and by rigorously validating the chosen method for accuracy, precision, and recovery, analytical laboratories can build a self-validating system. This ensures not only compliance with global regulatory expectations but also upholds the highest standards of patient safety, which is the ultimate goal of all pharmaceutical development and manufacturing.
References
- Benchchem. (n.d.).
- Akyuz, M., & Ata, S. (2016). A chemometric optimization of method for determination of nitrosamines in gastric juices by GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 117, 295-303.
- SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024, August 6).
- ResolveMass Laboratories Inc. (2025, December 12).
- Jusoh, M., et al. (2025). Determination of N-nitrosamines in Water by Automated Headspace Solid-Phase Microextraction.
- pH modification. (2023, May 30). Nitrosamines Exchange.
- Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent Technologies.
- Asa, M. N., et al. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
- Kuo, H. W., et al. (n.d.). Improving the Chromatographic Analysis of N-Nitrosamines in Drinking Water by Completely Drying the Solid Sorbent Using.
- ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
- MRM chromatograms of N-nitroso impurity: a blank, b LOD and c LOQ. (n.d.).
- IPEC. (n.d.). IPEC Position Paper The Role of Excipients in Determining N-Nitrosamine Risks for Drug Products.
- Nitrosamine- pH role. (2025, April 2). Nitrosamines Exchange.
- IPEC. (n.d.). IPEC Position Paper The Role of Excipients in Determining N-Nitrosamine Risks for Drug Products.
- risk mitigation of nitrosamines formation in drug products. (n.d.). Pharma Excipients.
- High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. (n.d.).
- ResolveMass Laboratories Inc. (2025, December 22).
- Nitrosamine Impurities – From Raw Materials to Final Drug Product. (n.d.). Bioanalysis Zone.
- Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS. (2023, December 13).
- Fully Automated Liquid-Liquid Extraction and Headspace Extraction for the Analysis of Nitrosamine Impurities in Drug Products. (n.d.).
- Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin.
- Restek. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
- European Medicines Agency. (n.d.).
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, December 9).
- Solid‐phase extraction of tobacco‐specific N‐nitrosamines with a mixed‐mode hydrophobic/cation‐exchange sorbent | Request PDF. (2025, October 10).
- CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water. (n.d.).
- National Institutes of Health. (n.d.). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment.
- SelectScience. (2021, January 8).
- National Institutes of Health. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
- National Institutes of Health. (n.d.).
- Solid-phase extraction and high-performance liquid chromatography mass spectrometry analysis of nitrosamines in treated drinking water and wastewater | Request PDF. (2025, August 5).
- Thermo Fisher Scientific. (n.d.). Automated Solid Phase Extraction (SPE)
- Solid-phase microextraction of N-nitrosamines. (2025, August 5).
- Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. (2021, June 3). YouTube.
- Benchchem. (n.d.). A Comparative Analysis of Nitrosamine Extraction Techniques for Researchers.
- A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS. (n.d.). OUCI.
- National Institutes of Health. (n.d.).
- Thermo Fisher Scientific. (2025, October 1). Nitrosamine impurities analysis solutions guide.
- Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. (n.d.).
- Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.
- In-silico-assisted development of LC-MS/MS methods for the determination of 17 N-nitrosamines in a drug m
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. ipec-federation.org [ipec-federation.org]
- 7. ipec-europe.org [ipec-europe.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pH modification - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pjoes.com [pjoes.com]
- 16. A chemometric optimization of method for determination of nitrosamines in gastric juices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: High-Recovery Solid-Phase Extraction of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine from Aqueous Matrices
Abstract
This document provides a comprehensive guide to a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine from aqueous samples. This compound is a large, non-polar N-nitrosamine, and its accurate quantification is crucial for safety and quality control in various industries. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology and explaining the scientific rationale behind each step to ensure high recovery and reproducibility. The described method utilizes a polymeric reversed-phase SPE sorbent, leveraging the hydrophobic nature of the target analyte for effective retention and elution. Subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Analytical Challenge
N-nitrosamines are a class of compounds of significant concern due to their potential carcinogenic properties.[1] The target analyte of this protocol, this compound, is a particularly hydrophobic and high molecular weight nitrosamine.[2][3][4][5][6] Its chemical structure, characterized by two bulky trimethylhexyl groups, dictates its physicochemical properties, primarily its low water solubility and strong affinity for non-polar environments.
The primary challenge in the analysis of N-nitrosamines from complex matrices, such as process water, environmental samples, or pharmaceutical formulations, is their presence at trace levels amidst a multitude of interfering substances. Solid-phase extraction (SPE) is a powerful and widely adopted sample preparation technique that addresses this challenge by selectively isolating and concentrating the analytes of interest.[7][8][9] The choice of SPE sorbent and the optimization of the extraction protocol are critical for achieving the high sensitivity and accuracy required for reliable quantification.[10][11]
This application note details a tailored SPE protocol leveraging a divinylbenzene-based polymeric sorbent. This choice is predicated on the principle of "like-attracts-like," where the hydrophobic nature of the sorbent provides strong retention for the non-polar this compound, while allowing more polar matrix components to be washed away.
Principle of the SPE Method
The solid-phase extraction process for this compound is based on a reversed-phase retention mechanism. The key steps are outlined below and visualized in the accompanying workflow diagram.
-
Sorbent Selection: A divinylbenzene polymeric sorbent is chosen for its high surface area and strong hydrophobic character, which is ideal for retaining large, non-polar molecules like this compound from aqueous solutions.
-
Conditioning: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol or acetonitrile) to solvate the polymer chains and activate the sorbent for optimal interaction with the analyte. This is followed by an equilibration step with water to ensure the sorbent is in a suitable state to receive an aqueous sample.
-
Sample Loading: The aqueous sample containing the target analyte is passed through the conditioned cartridge. The hydrophobic this compound partitions from the aqueous phase and adsorbs onto the solid sorbent.
-
Washing: A wash step with a weak solvent (e.g., water or a low percentage of organic solvent in water) is performed to remove any co-adsorbed polar and weakly retained impurities from the sorbent bed.
-
Elution: A strong, non-polar organic solvent (e.g., dichloromethane or acetonitrile) is used to disrupt the hydrophobic interactions between the analyte and the sorbent, thereby eluting the concentrated this compound from the cartridge.
-
Post-Elution: The collected eluate is typically evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for instrumental analysis, further enhancing the concentration factor.
Experimental Protocol
This protocol is a guideline and may require optimization depending on the specific sample matrix and analytical instrumentation.
Materials and Reagents
| Item | Description |
| SPE Cartridge | Polymeric reversed-phase sorbent (e.g., Divinylbenzene), 500 mg / 6 mL |
| Methanol | HPLC grade |
| Acetonitrile | HPLC grade |
| Dichloromethane | HPLC grade |
| Water | Deionized or HPLC grade |
| Nitrogen Gas | High purity |
| Sample Containers | Glass vials with PTFE-lined caps |
| SPE Manifold | Vacuum or positive pressure manifold |
Step-by-Step Protocol
-
Sorbent Conditioning:
-
Pass 5 mL of dichloromethane through the SPE cartridge to waste.
-
Pass 5 mL of methanol through the cartridge to waste.
-
Equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the aqueous sample (e.g., 100-500 mL, pH adjusted to neutral if necessary) onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any residual polar impurities.
-
Dry the sorbent bed thoroughly by applying a vacuum or positive pressure with nitrogen gas for 10-15 minutes. This step is crucial to remove excess water before elution with an organic solvent.[12]
-
-
Elution:
-
Elute the retained this compound with two aliquots of 3 mL of dichloromethane into a clean collection tube. Allow the solvent to soak the sorbent bed for a few minutes before applying pressure for elution.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the subsequent analytical method (e.g., acetonitrile for LC-MS or hexane for GC-MS).
-
Method Validation and Quality Control
To ensure the trustworthiness of the results, the following quality control measures are recommended:
-
Method Blank: A sample of deionized water is processed through the entire SPE procedure to check for any background contamination.
-
Spiked Sample: A known amount of this compound standard is added to a real sample matrix before extraction to determine the recovery of the method.
-
Duplicate Analysis: Analyzing a sample in duplicate provides an indication of the precision of the method.
Visualization of the Workflow
The following diagram illustrates the key stages of the solid-phase extraction protocol.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound CAS#: 1207995-62-7 [m.chemicalbook.com]
- 3. This compound-d4 | C18H38N2O | CID 71751128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. This compound [lgcstandards.com]
- 6. This compound | 1207995-62-7 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS Occurrence in the different steps of a drinking water treatment plant, and in chlorinated samples from a reservoir and a sewage treatment plant effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pjoes.com [pjoes.com]
Application Note: A Robust LC-HRMS Framework for the Quantification of N-Nitrosamine Impurities in Pharmaceutical Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for N-Nitrosamine Control
Since 2018, the pharmaceutical industry has faced a significant challenge with the detection of N-nitrosamine impurities in various drug products, including common medications for blood pressure and diabetes.[1][2][3] N-nitrosamines are classified as probable or possible human carcinogens by international health authorities and belong to a "cohort of concern" as defined by the International Council for Harmonisation (ICH).[4][5][6] Their presence, even at trace levels, poses a potential risk to patient safety, prompting widespread drug recalls and heightened regulatory scrutiny from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][7][8]
These impurities can form during drug synthesis or degradation when secondary or tertiary amines react with nitrosating agents (e.g., nitrites).[2][7] The stringent acceptable intake (AI) limits, often in the nanogram-per-day range, demand highly sensitive and specific analytical methods for their detection and quantification.[3][5][9]
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) has emerged as the premier analytical technique for this challenge.[1][4] Its inherent high sensitivity, exceptional selectivity derived from accurate mass measurements, and ability to identify unknown compounds make it uniquely suited for reliably quantifying nitrosamines in complex pharmaceutical matrices, ensuring both patient safety and regulatory compliance.[1][4][10][11] This document provides a comprehensive framework, including detailed protocols, for establishing a robust LC-HRMS method for N-nitrosamine analysis.
The Analytical Challenge: Why Nitrosamines are Difficult to Measure
Quantifying N-nitrosamines at medically relevant levels presents several analytical hurdles:
-
Ultra-Trace Level Detection: Regulatory limits necessitate methods with Limits of Quantitation (LOQ) in the low parts-per-billion (ppb) range, often below 0.03 ppm.[12]
-
Complex Matrices: Active Pharmaceutical Ingredients (APIs) and formulated drug products create complex sample matrices that can interfere with the analysis and suppress the analyte signal.[13]
-
Isobaric Interferences: Other compounds in the sample may have the same nominal mass as the target nitrosamine. For example, the common solvent dimethylformamide (DMF) can interfere with the detection of N-nitrosodimethylamine (NDMA) in low-resolution mass spectrometers.[4] HRMS readily overcomes this by differentiating compounds based on their exact mass.
-
Analyte Instability: N-nitrosamines can be sensitive to light and certain pH conditions. Care must be taken during sample preparation to prevent degradation.[13][14]
-
Artifactual Formation: It is critical that the analytical method itself does not inadvertently create nitrosamines. This requires careful selection of solvents, reagents, and conditions to prevent the interaction of any amines and residual nitrosating agents in the sample.[13]
The High-Resolution Mass Spectrometry (HRMS) Solution
HRMS instruments, such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap-based systems, provide a definitive advantage by measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 1-5 ppm).[4][10] This capability allows the analyst to distinguish between the target analyte and interferences with the same nominal mass but different elemental compositions.
The general workflow for nitrosamine analysis by LC-HRMS is a multi-stage process designed for maximum accuracy and confidence.
Protocol Part 1: Sample Preparation
The goal of sample preparation is to efficiently extract the target nitrosamines from the drug product matrix while minimizing interferences and preventing analyte degradation.[13] Using isotopically labeled internal standards is crucial for accurate quantification, as they compensate for matrix effects and variations in extraction recovery.[15]
Protocol: Extraction of N-Nitrosamines from a Solid Dosage Form (e.g., Metformin Tablets)
This protocol is a representative example and should be optimized and validated for the specific drug product being tested.
Materials:
-
N-Nitrosamine analytical standards and their corresponding isotopically labeled internal standards (e.g., NDMA-d6).
-
Methanol (MeOH), LC-MS Optima™ grade.[16]
-
Water (H₂O), LC-MS Optima™ grade.[16]
-
Formic Acid, LC-MS Optima™ grade.[16]
-
Amber glass vials to protect from light.[14]
-
Vortex mixer and centrifuge.
-
0.22 µm PVDF syringe filters.[16]
Procedure:
-
Standard Preparation:
-
Prepare a primary stock solution of the target N-nitrosamines in methanol.[15]
-
Prepare a corresponding stock solution of the isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d10).[15]
-
From these stocks, create a combined working standard solution and a series of calibration standards through serial dilution in methanol. A typical calibration range is 0.1–20 ng/mL.[16]
-
-
Sample Preparation:
-
Accurately weigh a quantity of powdered tablets equivalent to a target API concentration (e.g., 100 mg of API).[16]
-
Transfer the powder to a 15 mL centrifuge tube.
-
Add a precise volume of extraction solvent (e.g., 10 mL of methanol).
-
Spike the sample with the internal standard mixture to a known concentration (e.g., 20 µg/L).[15] The internal standard corrects for variability in the sample preparation and analysis process.
-
Vortex the tube vigorously for 15-20 minutes to ensure complete extraction.[17]
-
Centrifuge the sample at high speed (e.g., 4,500 rpm) for 15 minutes to pellet the excipients.[16]
-
Carefully draw the supernatant and filter it through a 0.22 µm PVDF syringe filter into an amber LC vial.[16]
-
The sample is now ready for LC-HRMS analysis.
-
Protocol Part 2: LC-HRMS Instrumental Method
The instrumental method must achieve chromatographic separation of the target nitrosamines from each other and from matrix components, followed by high-resolution mass detection.
Table 1: Example Liquid Chromatography (LC) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| System | UHPLC System (e.g., Thermo Scientific™ Vanquish™)[16] | Provides high-pressure capabilities for efficient separation with small particle columns. |
| Column | Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm)[10][15] | C18 chemistry provides robust reversed-phase retention for a wide range of nitrosamines. |
| Mobile Phase A | Water + 0.1% Formic Acid[10][15] | Formic acid aids in the protonation of analytes for positive mode electrospray ionization. |
| Mobile Phase B | Methanol + 0.1% Formic Acid[10][15] | Methanol is a common organic solvent for eluting the analytes from the C18 column. |
| Flow Rate | 500 µL/min[10][15] | A typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Injection Volume | 100 µL[10][15] | A larger injection volume can improve sensitivity for trace-level analysis. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Gradient | 5% B to 95% B over 5 minutes, hold 2 min, re-equilibrate | A gradient ensures that both polar and non-polar nitrosamines are eluted effectively. |
Table 2: Example High-Resolution Mass Spectrometry (HRMS) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| System | Q Exactive™ Hybrid Quadrupole-Orbitrap™ MS[10][15][16] | Provides high resolution and accurate mass capabilities essential for this application. |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive | ESI is effective for ionizing the moderately polar nitrosamine compounds. |
| Scan Mode | Full MS / dd-MS2 (Data-Dependent) or t-SIM[10][16] | Full scan acquires data for all ions, allowing for retrospective analysis. t-SIM offers enhanced sensitivity for target compounds. |
| Resolution | 70,000 FWHM (@ m/z 200)[10] | High resolution is critical to separate target ions from isobaric interferences. |
| Mass Range | m/z 50–500[10] | Covers the mass range of common N-nitrosamines and their fragments. |
| AGC Target | 1 x 10⁶ | Automatic Gain Control prevents overfilling of the mass analyzer, ensuring mass accuracy. |
| Max Injection Time | 100 ms[10] | Balances sensitivity with the need to acquire sufficient data points across a chromatographic peak. |
| Spray Voltage | 3.5 - 5.5 kV[10] | Optimized to achieve stable and efficient ionization. |
| Capillary Temp. | 350 °C[10] | Aids in desolvation of the ions entering the mass spectrometer. |
Data Analysis, Quantification, and Validation
Data Analysis: The key to HRMS data analysis is the generation of an Extracted Ion Chromatogram (XIC) using a very narrow mass window (e.g., ± 5 ppm) around the theoretical exact mass of the target analyte.[18] This high specificity eliminates contributions from nearly all other co-eluting compounds, resulting in a clean, easily integrated peak. Quantification is performed by comparing the peak area of the analyte to that of its corresponding internal standard and plotting the response against a calibration curve.
Identity Confirmation: While accurate mass is a strong indicator of identity, fragmentation data provides definitive confirmation. If using a data-dependent acquisition mode, the HRMS instrument will automatically select the precursor ion and generate a high-resolution fragmentation spectrum. For N-nitrosamines, characteristic fragmentation pathways include the loss of the NO radical (loss of 30 Da) or the loss of H₂O (18 Da), which serve as diagnostic markers.[11][19]
Method Validation: Any analytical method used for regulatory submission must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[6][12][20]
Table 3: Typical Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | No interference at the retention time of the analyte. | Demonstrates that the signal is solely from the target nitrosamine. |
| Linearity | Correlation coefficient (R²) > 0.99[10] | Confirms a proportional response across a range of concentrations. |
| Accuracy (% Recovery) | Typically 70-130%[14] | Measures the closeness of the test results to the true value. |
| Precision (% RSD) | Repeatability & Intermediate Precision RSD ≤ 20%[10] | Measures the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | Must be at or below the regulatory control limit (e.g., < 0.03 ppm).[12] Signal-to-Noise ratio ≥ 10. | The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | The lowest amount of analyte that can be detected but not necessarily quantified. |
Published LC-HRMS methods consistently demonstrate the ability to meet these requirements, with reported detection limits ranging from 0.2 to 12 ng/L and excellent linearity (R² > 0.99) over relevant concentration ranges.[10][15]
Conclusion
The quantification of N-nitrosamine impurities is a critical task for ensuring the safety and quality of pharmaceutical products. The use of High-Resolution Mass Spectrometry provides an unparalleled combination of sensitivity, selectivity, and accuracy that is essential for meeting the stringent demands of global regulatory agencies.[4][11] The high-confidence data generated by HRMS allows for unambiguous identification and quantification at ultra-trace levels, differentiating it from traditional GC-MS or triple quadrupole MS approaches.[4][10] By implementing a well-designed and validated LC-HRMS workflow, from meticulous sample preparation to precise instrumental analysis, pharmaceutical laboratories can effectively monitor and control these potentially carcinogenic impurities, safeguarding public health.
References
- Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific.
- Thermo Fisher Scientific. (n.d.). Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple. Thermo Fisher Scientific.
- BenchChem. (2025, November). Application Notes and Protocols for LC-HRMS Analysis of Nitrosamine Impurities. BenchChem.
- FDA. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.
- LabRulez LCMS. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography - High-Resolution, Accurate-Mass Mass Spectrometry. LabRulez.
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals. EDQM.
- U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.gov.
- U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA.gov.
- Manchuri, K. M., et al. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Medical Gas Research, 15(4), 535–543.
- Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin. Thermo Fisher Scientific.
- ResolveMass Laboratories Inc. (2025, December 20). HRMS for Nitrosamine Testing. ResolveMass.
- U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.gov.
- ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
- Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins Scientific.
- Royal Society of Chemistry. (n.d.). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods.
- European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. EMA.
- Shimadzu. (n.d.). Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. Shimadzu Corporation.
- Lijinsky, W., et al. (n.d.). Mass spectrometry of N-nitrosamines. PubMed.
- Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. Agilent.
- BenchChem. (n.d.). Navigating Nitrosamine Analysis: A Comparative Guide to Method Validation. BenchChem.
- Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent.
- Sigma-Aldrich. (n.d.). Nitrosamine Impurity Analysis in Pharmaceuticals. MilliporeSigma.
- G, A., et al. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
- ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass.
- Ellutia. (n.d.). Nitrosamines in Pharma. Ellutia.
- Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 3. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lcms.cz [lcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method-â : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 19. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resolvemass.ca [resolvemass.ca]
Application Note: The Gold Standard for Nitrosamine Analysis—Leveraging Deuterated Internal Standards for Accuracy and Regulatory Compliance
Introduction: The Nitrosamine Challenge in Pharmaceuticals
Since 2018, the pharmaceutical industry has faced a significant quality and safety challenge with the detection of N-nitrosamine impurities in various drug products.[1] Classified as probable human carcinogens, these compounds have prompted stringent regulatory action from global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] Regulatory bodies now mandate a three-step process for manufacturers: comprehensive risk assessment, confirmatory testing if a risk is identified, and implementation of mitigation strategies to control impurities below strict acceptable intake (AI) limits.[1][3][5]
The AI limits for many nitrosamines are in the nanogram-per-day range, necessitating highly sensitive and selective analytical methods for their quantification.[6] Techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) have become the preferred methods for this task.[2][7][8] However, achieving accurate and precise quantification at such low levels is complicated by challenges like sample matrix effects, analyte loss during sample preparation, and instrument variability.[9][10]
This application note details the critical role of deuterated internal standards in overcoming these challenges. By employing the principle of isotope dilution mass spectrometry (IDMS), these standards ensure the highest level of accuracy and robustness, providing a self-validating system that is the cornerstone of a successful nitrosamine control strategy.[1][7]
The Principle and Advantage of Deuterated Internal Standards
Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that provides exceptional accuracy by using a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).[7] In nitrosamine analysis, deuterated standards—where one or more hydrogen atoms are replaced by deuterium—are the ideal choice.[11][12]
The Core Principle: A known quantity of the deuterated internal standard is added (spiked) into the sample at the very beginning of the analytical workflow. Because the deuterated standard is chemically and structurally almost identical to its non-labeled native counterpart (the target nitrosamine), it behaves identically during every subsequent step: extraction, cleanup, chromatography, and ionization.[7][11][13]
Any loss of analyte during sample preparation or any fluctuation in instrument signal (e.g., ion suppression) will affect both the native analyte and the deuterated standard to the same degree.[12] The mass spectrometer, however, can easily distinguish between the two due to their mass difference.[11] Quantification is therefore based on the ratio of the native analyte's signal to the deuterated standard's signal, not on the absolute signal of the analyte. This ratio remains constant regardless of sample loss or signal suppression, leading to highly accurate and precise results.[7][14]
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Key Advantages Over Other Internal Standards:
-
Correction for Matrix Effects: Complex pharmaceutical matrices can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate results.[9][10] Since a deuterated standard co-elutes with the native analyte and experiences the same matrix effects, the ratio-based calculation effectively cancels out this interference.[12][15]
-
Compensation for Sample Preparation Variability: It is nearly impossible to achieve 100% recovery during sample extraction and cleanup. A deuterated standard accounts for any analyte loss, as both the standard and the native analyte are lost proportionally.[11]
-
Improved Precision and Reproducibility: By correcting for variations in instrument performance, injection volume, and sample handling, deuterated standards significantly improve the run-to-run and day-to-day precision of the method.[6]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized by regulatory agencies like the FDA and EMA as a best practice for bioanalytical and trace-level impurity testing, demonstrating a commitment to data reliability.[6][11]
Protocol: LC-MS/MS Analysis of Nitrosamines in a Drug Product
This protocol provides a general framework for the quantification of common nitrosamines (e.g., NDMA, NDEA, NMBA) in a solid dosage form using LC-MS/MS and deuterated internal standards. This method is adapted from established regulatory and scientific methodologies.[7]
3.1 Reagents and Materials
-
Solvents: LC-MS grade Methanol, Water, and Acetonitrile.
-
Additives: LC-MS grade Formic Acid.
-
Analytical Standards: Certified reference standards of target nitrosamines (e.g., NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA).[7]
-
Deuterated Internal Standards: Certified reference standards (e.g., NDMA-d6, NDEA-d10, NMBA-d3).[7][11]
-
Sample: Drug product tablets.
3.2 Standard Solution Preparation
-
Internal Standard (ISTD) Stock Solution (1 µg/mL): Prepare a mixed stock solution containing all deuterated standards (e.g., NDMA-d6, NDEA-d10) in methanol.
-
ISTD Working Solution (10 ng/mL): Dilute the ISTD Stock Solution with 50:50 Methanol:Water. This solution will be used to spike all samples and calibration standards.
-
Calibration Standards: Prepare a series of calibration standards by spiking varying concentrations of the native nitrosamine analytical standards into a blank matrix solution (a solution prepared from a placebo or a nitrosamine-free batch of the drug product).[7] Spike each calibration level with a fixed concentration of the ISTD Working Solution. This matrix-matched approach helps account for any residual matrix effects.[9]
3.3 Sample Preparation
-
Weighing: Accurately weigh a portion of finely crushed tablet powder equivalent to a single dose into a centrifuge tube.
-
Spiking: Add a precise volume of the ISTD Working Solution (10 ng/mL) to the powder.
-
Extraction: Add an appropriate volume of extraction solvent (e.g., Methanol). Vortex vigorously for 5 minutes, then sonicate for 15 minutes to ensure complete extraction of the analytes and the ISTD.
-
Clarification: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize insoluble excipients.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial for analysis.
Caption: General Analytical Workflow for Nitrosamine Analysis.
3.4 LC-MS/MS Instrumental Conditions
-
System: UHPLC coupled to a triple quadrupole mass spectrometer.
-
Column: A column suitable for retaining small, polar compounds (e.g., a biphenyl or similar phase) is often preferred over a standard C18.[16]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient elution program designed to separate target nitrosamines from matrix interferences.[7]
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[7] APCI can sometimes offer better sensitivity and reduced matrix effects for certain nitrosamines.
-
Detection: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for each analyte and its corresponding deuterated standard to ensure specificity.
Method Validation: Ensuring a Trustworthy System
A robust analytical method is only useful if it is proven to be fit for its intended purpose. Regulatory agencies require that methods used for confirmatory testing of nitrosamines be fully validated according to ICH Q2(R1) guidelines.[1][6] The use of deuterated standards strengthens the validation process by ensuring the method's stability and accuracy under various conditions.
The table below summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Procedure | Typical Acceptance Criteria | Reference |
| Specificity | Analyze blank matrix, spiked matrix, and individual standards. Ensure no interfering peaks are present at the retention time of the analytes and their ISTDs. | No significant interference at the retention time of the analytes. Chromatographic peaks should be pure. | [1] |
| Linearity | Analyze a series of at least five calibration standards across the expected concentration range. Plot the response ratio (Analyte Area / ISTD Area) vs. concentration. | Correlation coefficient (r²) ≥ 0.99. The calibration curve should be visually linear. | [1] |
| Accuracy (Recovery) | Analyze samples spiked with known concentrations of nitrosamines at three levels (e.g., 50%, 100%, 150% of the target limit). | Mean recovery should be within a pre-defined range, typically 80-120%. | [1] |
| Precision (Repeatability & Intermediate Precision) | Analyze replicate preparations of a spiked sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). | Relative Standard Deviation (RSD) should be ≤ 15%. | [6] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. | The LOQ must be sufficiently below the regulatory limit (e.g., below 30% of the AI limit) to ensure reliable quantification. | [1][6] |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature) and assess the impact on the results. | The method should remain reliable and precise under small, deliberate variations. | [1] |
Conclusion
The control of N-nitrosamine impurities is a non-negotiable aspect of modern pharmaceutical quality and safety.[1] The analytical methods underpinning this control must be beyond reproach in their accuracy and reliability. The use of deuterated internal standards in an isotope dilution mass spectrometry workflow provides the most robust and scientifically sound approach to meet the stringent regulatory requirements for nitrosamine analysis.[7][11] By effectively compensating for matrix effects and sample preparation variability, this technique ensures that the reported results are a true reflection of the impurity levels in the drug product, ultimately safeguarding patient health.[1][7]
References
- Benchchem. (n.d.). Quantitative Analysis of Nitrosamines Using Deuterated Standards: Application Notes and Protocols.
- Benchchem. (n.d.). Method Validation for Nitrosamine Impurities in Pharmaceuticals: An Application Note and Protocol Following ICH Guidelines.
- European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies.
- Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidance.
- Benchchem. (n.d.). Addressing matrix effects in LC-MS/MS analysis of nitrosamines.
- ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines.
- Netpharmalab. (2025, July 2). EMA guidelines for the detection of nitrosamines in medicines.
- PubMed. (2012, September 15). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry.
- Benchchem. (n.d.). Technical Support Center: Matrix Effects in LC-MS Analysis of Nitrosamines.
- Advent Chembio. (n.d.). Buy Deuterated Nitrosamine Standards Online.
- European Medicines Agency (EMA). (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders.
- National Institutes of Health (NIH). (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
- ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
- Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- ResearchGate. (2025, August 9). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine.
- Nitrosamines Exchange. (2024, June 3). How to circumvent matrix effect in confirmatory testing.
- NSF. (2024, September 13). Revision 2 of FDA Guidance on Nitrosamines Published.
- Heads of Medicines Agencies. (n.d.). Nitrosamine impurities - CMDh.
- Foley & Lardner LLP. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.
- Federal Register. (2024, September 5). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability.
- RAPS. (2024, September 4). FDA revises final guidance on nitrosamine impurities.
- Analytical Cannabis. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- ECA Academy. (2024, September 18). FDA: Updated Guidance for Nitrosamines.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. EMA Nitrosamine Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. netpharmalab.es [netpharmalab.es]
- 5. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
Application Note: A Robust Headspace GC-MS Method for the Quantification of Volatile Nitrosamine Impurities in Pharmaceutical Products
Abstract
The discovery of N-nitrosamine impurities, which are classified as probable human carcinogens, in various pharmaceutical products has necessitated the development of sensitive and reliable analytical methods for their detection and quantification.[1][2][3] This application note presents a detailed protocol for the analysis of volatile nitrosamine impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), using a static headspace gas chromatography-mass spectrometry (HS-GC-MS) method. This approach offers high sensitivity and minimizes matrix interference by introducing only the volatile components of the sample into the analytical system.[4][5][6] The methodology described herein is designed to meet the stringent requirements set by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), providing drug development professionals with a self-validating system for ensuring product quality and patient safety.[7][8]
Introduction: The Regulatory Landscape and Analytical Challenge
N-Nitrosamines are a class of chemical compounds considered probable human carcinogens based on extensive animal studies.[1] Their presence in essential medicines, first identified in the "sartan" class of blood pressure medications in 2018, triggered widespread product recalls and heightened regulatory scrutiny.[1][2] Regulatory authorities, including the FDA and EMA, have since issued comprehensive guidance for the industry, mandating risk assessments for all pharmaceutical products and the implementation of control strategies to mitigate the presence of these impurities.[2][8][9][10][11]
The core challenge lies in detecting these impurities at trace levels (ng/day acceptable intake limits) within complex drug product matrices.[2] Volatile nitrosamines like NDMA and NDEA are particularly amenable to analysis by Gas Chromatography (GC). Coupling GC with a headspace autosampler is an ideal technique as it selectively introduces volatile analytes into the GC system, leaving non-volatile matrix components like Active Pharmaceutical Ingredients (APIs) and excipients behind.[4][6][12] This significantly reduces instrument contamination, enhances method robustness, and simplifies sample preparation.[4][13] This note provides a comprehensive protocol validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][14][15]
Principle of the Headspace GC-MS Technique
Static headspace sampling is an equilibrium-based technique. The fundamental principle involves placing a sample (solid or liquid) in a sealed vial, which is then heated at a specific temperature for a set time.[12] This allows volatile compounds to partition between the sample matrix and the gas phase (the headspace) in the vial until equilibrium is reached. A portion of the vapor from the headspace is then injected into the GC-MS system.
Causality Behind Key Choices:
-
Why Headspace? Direct injection of a dissolved drug product can contaminate the GC inlet and column with non-volatile materials, leading to poor reproducibility and frequent maintenance.[4] Headspace sampling completely avoids this by analyzing only the clean vapor phase.
-
Why GC? Gas chromatography provides the high-efficiency separation required to resolve volatile nitrosamines from other volatile components that may be present in the sample or solvent.
-
Why Mass Spectrometry (MS)? MS detection offers unparalleled sensitivity and selectivity. By operating in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only the specific mass fragments characteristic of the target nitrosamines, effectively filtering out noise and achieving the low limits of detection (LOD) and quantification (LOQ) required by regulators.[4][5]
Experimental Protocol
This protocol is a robust starting point and should be validated for each specific drug product matrix.
Reagents and Materials
-
Solvent: Dimethyl sulfoxide (DMSO), Headspace Grade. Expertise Note: DMSO is often chosen for its high boiling point and ability to dissolve a wide range of water-insoluble samples. Using a "Headspace Grade" solvent is critical to ensure it is free from volatile impurities that could interfere with the analysis.[16]
-
Reference Standards: Certified reference standards of N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and other relevant nitrosamines.
-
Internal Standard (ISTD): Isotope-labeled standards (e.g., NDMA-d6, NDEA-d10) are highly recommended for the most accurate quantification, as they co-elute and have similar chemical properties to the target analyte, compensating for variations in sample preparation and injection.
-
Vials: 20 mL headspace vials with PTFE/Silicone septa caps. Trustworthiness Note: Ensure a consistent and tight crimp on all vials to prevent leaks, which would compromise the equilibrium and lead to inaccurate results.[17]
Preparation of Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Prepare individual stock solutions of each nitrosamine and the internal standard in a suitable solvent like methanol or DMSO. Store in amber vials at -20°C. Caution: Nitrosamines are potent carcinogens and light-sensitive; handle with appropriate personal protective equipment in a well-ventilated area and use amber glassware.[18]
-
Working Standard Solution (e.g., 1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in DMSO.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into headspace vials containing the same amount of solvent used for the samples (e.g., 5 mL DMSO). A typical calibration range might be 0.5 to 100 ng/mL.[16][19]
-
Internal Standard Spiking Solution: Prepare a dilution of the ISTD stock in DMSO to a concentration that yields a clear, measurable peak (e.g., 50 ng/mL).
Sample Preparation
-
Accurately weigh approximately 500 mg of the drug substance or powdered drug product into a 20 mL headspace vial.[16]
-
Add 5.0 mL of the DMSO solvent to the vial. Note: For improved accuracy, an internal standard can be added by using a pre-prepared solution of ISTD in DMSO.
-
Immediately cap and crimp the vial securely.
-
Vortex the sample for 1 minute to ensure complete dissolution or uniform suspension of the material.
HS-GC-MS Workflow Diagram
The overall analytical process follows a clear, sequential path from sample preparation to final data analysis.
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 3. netpharmalab.es [netpharmalab.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Simultaneous Determination of Nitrosamines in Losartan Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. fda.gov [fda.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. fda.gov [fda.gov]
- 11. Heads of Medicines Agencies: Nitrosamine impurities [hma.eu]
- 12. Headspace sampling fundamentals, what is headspace | Agilent [agilent.com]
- 13. youtube.com [youtube.com]
- 14. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. | Semantic Scholar [semanticscholar.org]
- 16. fda.gov [fda.gov]
- 17. Headspace Sampling Optimization | SCION Instruments [scioninstruments.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
Selective Nitrosamine Detection in Pharmaceutical Applications: A Comprehensive Guide to Thermal Energy Analyzer (TEA) Methodology
This document provides researchers, scientists, and drug development professionals with a detailed guide to the principles, applications, and protocols for the selective detection of N-nitrosamine impurities using a Thermal Energy Analyzer (TEA). It is designed to synthesize technical accuracy with field-proven insights, explaining not just the procedural steps but the fundamental causality behind experimental choices.
Introduction: The Imperative for Selective Nitrosamine Analysis
The discovery of N-nitrosamine impurities in common pharmaceutical products since 2018 has presented a significant challenge to the industry.[1] These compounds are classified as probable human carcinogens, and their presence, even at trace levels, has prompted widespread product recalls and intensified regulatory scrutiny from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] Nitrosamines can form during drug manufacturing under specific conditions where secondary or tertiary amines react with nitrosating agents.[3][4]
While powerful techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used, they can be costly and, in complex matrices, may be susceptible to interferences that can lead to false positives.[2][5] The Thermal Energy Analyzer (TEA) offers a robust, highly selective, and sensitive alternative that has been a gold standard for nitrosamine analysis in other industries since the 1960s.[6][7] Its remarkable specificity for the N-nitroso functional group minimizes matrix interference, making it an invaluable tool for both initial screening and precise quantification of these critical impurities.[5][8]
This guide details the core principles of TEA technology, presents step-by-step protocols for its primary analytical modes, and provides insights into method validation and troubleshooting.
Part I: The Principle of Thermal Energy Analysis for Nitrosamine Detection
The power of the TEA detector lies in its ability to selectively target the unique chemical structure of nitrosamines—the N-N=O functional group.[9] The detection process is a sequence of controlled thermal and chemical reactions that generate a light signal directly proportional to the amount of nitrosamine present.
The Core Mechanism: From Pyrolysis to Photon
When coupled with a separation technique like Gas Chromatography (GC), the analysis workflow proceeds through several distinct stages.[3][10]
-
Chromatographic Separation (GC-TEA): The sample extract is injected into a Gas Chromatograph, where volatile and semi-volatile compounds, including different nitrosamine species, are separated based on their boiling points and interactions with the GC column.[10] This allows for the individual quantification of each nitrosamine, known as "speciated" analysis.
-
Selective Pyrolysis: The effluent from the GC column enters a high-temperature pyrolysis furnace, typically maintained at approximately 500°C.[5][6] This temperature is precisely controlled because it provides sufficient energy to selectively cleave the relatively weak N-NO bond (bond energy ~142 kJ/mol) while leaving stronger bonds, such as carbon-nitrogen (C-N) and carbon-carbon (C-C), intact.[6][7] This thermal decomposition releases a nitric oxide radical (•NO) from each nitrosamine molecule.
-
Chemiluminescent Reaction: The gas stream containing the liberated •NO radical is drawn under vacuum into a reaction chamber. Inside this chamber, it is mixed with ozone (O₃), which is generated continuously within the instrument.[5][8] The reaction between the nitric oxide radical and ozone is highly energetic and produces an electronically excited nitrogen dioxide molecule (NO₂*).[7]
•NO + O₃ → NO₂* + O₂
-
Photon Emission and Detection: The excited nitrogen dioxide (NO₂*) is unstable and rapidly decays to its lower energy ground state. As it relaxes, it emits a photon of light in the near-infrared region of the spectrum (>600 nm).[5][6]
NO₂* → NO₂ + hν (light)
-
Signal Quantification: This emitted light is detected and amplified by a highly sensitive photomultiplier tube (PMT). The resulting electrical signal is proportional to the number of photons detected, and thus directly proportional to the concentration of the original nitrosamine compound. The entire system is kept under low pressure by a vacuum pump to prevent collisional quenching of the excited NO₂* molecules, which would otherwise reduce sensitivity.[5]
Diagram: The GC-TEA Workflow
Caption: Workflow for speciated nitrosamine analysis using GC-TEA.
Modes of Operation: Speciated vs. Total Nitrosamine Analysis
The TEA detector can be configured in two primary modes to meet different analytical needs:
-
Speciated Analysis (GC-TEA): This is the most common configuration, providing quantitative results for individual volatile nitrosamines. It is essential for confirming the identity and concentration of specific impurities flagged during risk assessments.[3]
-
Apparent Total Nitrosamine Content (ATNC): This mode serves as a rapid and powerful screening tool.[11] Instead of pyrolysis, the sample is subjected to a chemical stripping reaction that liberates the •NO radical from all nitrosamines present, including non-volatile species.[7][8] This provides a single value for the total nitrosamine content. A sample that passes the ATNC test can be deemed safe without further, more time-consuming analysis.[7]
Part II: Speciated Analysis of Volatile Nitrosamines via GC-TEA
This method is the definitive standard for quantifying known volatile nitrosamines like N-nitrosodimethylamine (NDMA). It combines the separation power of GC with the high specificity of the TEA detector.
Detailed Protocol: GC-TEA Analysis of a Solid Dosage Form
This protocol provides a robust framework for the analysis of nitrosamines in a pharmaceutical tablet. Causality: The choice of an organic solvent like dichloromethane (DCM) is based on its ability to effectively dissolve a wide range of volatile nitrosamines while being compatible with GC analysis. The subsequent clean-up steps are crucial for removing insoluble excipients from the drug product matrix, which could otherwise interfere with the chromatographic analysis or contaminate the system.
Step 1: Reagent and Standard Preparation
-
Solvent: Use HPLC or GC-grade Dichloromethane (DCM).
-
Internal Standard (ISTD) Stock Solution: Prepare a 1 µg/mL stock solution of a deuterated nitrosamine standard (e.g., NDMA-d6) in DCM.[12] Rationale: An internal standard is critical for accurate quantification as it corrects for variations in sample preparation and injection volume.[13]
-
Calibration Standards: Prepare a series of calibration standards by diluting a mixed nitrosamine standard stock solution with DCM to achieve a concentration range relevant to regulatory limits (e.g., 0.5 ng/mL to 50 ng/mL).[12] Each calibration standard should be fortified with the ISTD at a constant concentration.
Step 2: Sample Preparation
-
Weighing: Accurately weigh a quantity of powdered tablets equivalent to one dosage unit (e.g., 500 mg) into a 15 mL centrifuge tube.[14]
-
Extraction: Add a precise volume of DCM (e.g., 5.0 mL) and 50 µL of the ISTD stock solution to the tube.
-
Vortexing: Cap the tube and vortex vigorously for 5-10 minutes to ensure complete extraction of the nitrosamines from the tablet matrix.[14]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to pellet the insoluble excipients.[14]
-
Filtration: Carefully draw the supernatant (the clear DCM layer) into a syringe and filter it through a 0.2 µm PTFE syringe filter into a 2 mL GC vial.[12] This step removes fine particulates.
Step 3: GC-TEA Method Parameters The following table provides typical starting parameters. These must be optimized and validated for the specific analytes and matrix being tested.
| Parameter | Typical Value | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise electronic control of gas flows and oven temperature. |
| Column | SUPELCOWAX 10, 30m x 0.25mm, 0.5µm | A polar wax column offers good resolution for volatile nitrosamines.[14] |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min | Inert gas essential for carrying analytes through the column. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the sample. |
| Injection Volume | 1-2 µL, Splitless | Maximizes the transfer of trace analytes onto the column for best sensitivity. |
| Oven Program | 40°C (1 min), ramp 10°C/min to 240°C | A temperature gradient is used to separate nitrosamines based on boiling point. |
| TEA Pyrolyzer | 500°C | Optimal temperature for selective N-NO bond cleavage.[6] |
| TEA Interface | 250°C | Prevents condensation of analytes between the GC and pyrolyzer. |
| Reaction Chamber | Vacuum ~1.0 Torr | Low pressure minimizes collisional quenching and maximizes sensitivity.[5] |
Step 4: System Suitability and Calibration
-
System Suitability Test (SST): Before running samples, inject a mid-level calibration standard multiple times. The relative standard deviation (%RSD) for the peak areas should be <15%. This verifies that the system is performing consistently.
-
Calibration: Inject the series of calibration standards. Construct a calibration curve by plotting the ratio of the nitrosamine peak area to the ISTD peak area against the nitrosamine concentration. The curve should have a correlation coefficient (r²) of >0.995.[15]
Step 5: Data Analysis
-
Inject the prepared sample extracts.
-
Identify nitrosamine peaks in the sample chromatogram by comparing their retention times to those of the calibration standards.
-
Quantify the amount of each nitrosamine using the linear regression equation derived from the calibration curve.
Part III: Rapid Screening using Apparent Total Nitrosamine Content (ATNC)
The ATNC method is a highly efficient screening technique to determine the total concentration of all N-nitroso compounds in a sample. It is ideal for high-throughput environments where rapid release of raw materials or finished products is required.[11]
The Chemical Stripping Principle
Instead of thermal pyrolysis, the ATNC method uses a chemical reagent to cleave the N-NO bond. The sample is injected into a refluxing solution of ethyl acetate containing concentrated hydrobromic acid (HBr).[7][8] The HBr selectively reacts with the N-nitroso group, releasing the nitric oxide (•NO) radical, which is then swept by an inert gas into the TEA detector for quantification, following the same detection principle described earlier.[7]
Diagram: The ATNC Chemical Stripping Workflow
Caption: Workflow for total nitrosamine screening using the ATNC method.
Protocol Outline: ATNC Analysis
Step 1: Instrumentation Setup
-
Assemble the ATNC system, which includes a reaction vessel, condenser, and solvent traps, connected to the TEA detector. The system is typically housed in a fume hood.[8]
Step 2: Sample and Reagent Preparation
-
Reaction Solvent: Prepare the refluxing solvent as specified by the instrument manufacturer (e.g., hydrobromic acid in ethyl acetate).
-
Sample Preparation: Liquid samples may be injected directly. Solid samples must be extracted into a suitable solvent (e.g., methanol or DCM) as described in the GC-TEA protocol.[8]
Step 3: Measurement Procedure
-
Allow the reaction solvent to come to a stable reflux.
-
Inject a known volume of a calibration standard (e.g., NDMA in methanol) to generate a response factor.
-
Inject the prepared sample.
-
The integrated peak area from the sample injection corresponds to the total nitrosamine content.
Step 4: Calculation and Interpretation
-
The result is a single value representing the "Apparent Total Nitrosamine Content." Because the response is independent of the nitrosamine's side chains, the result is typically reported in units of ppb or ppm as N-N=O.[16]
-
Decision Making: If the ATNC result is below a pre-defined action limit (e.g., below the acceptable intake limit for the most potent nitrosamines), the sample is considered safe.[7] If the result exceeds the limit, the sample must be re-analyzed using a speciated method like GC-TEA or LC-MS to identify and quantify the specific nitrosamines present.[5]
Part IV: Method Validation and Quality Control
For data to be accepted by regulatory agencies, the analytical method used must be thoroughly validated to prove it is fit for its intended purpose.[17] Validation demonstrates that a method is accurate, precise, and reliable. All TEA-based methods must be validated according to ICH Q2(R2) guidelines.[17]
Key Validation Parameters for TEA Methods
| Parameter | Definition & Purpose | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., API, excipients, degradation products). For TEA, this is an inherent strength due to the selective N-NO cleavage. | No interfering peaks at the retention time of the target nitrosamines in a placebo sample. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.995 over the desired range.[15] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. Must be below the regulatory limit of concern.[13] |
| Accuracy (Recovery) | The closeness of the test results to the true value. Assessed by spiking a placebo matrix with known amounts of nitrosamines at different levels. | Recovery should be within 70-130% for trace impurity analysis.[12][18] |
| Precision (%RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-assay precision) and intermediate precision (inter-assay) should have an RSD ≤ 20%.[15] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pyrolyzer temperature ±10°C, GC flow rate ±5%). | System suitability parameters should remain within acceptable limits. |
Part V: Field-Proven Insights & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Noise / Unstable Baseline | 1. Ozone generator malfunction or insufficient oxygen supply.2. Light leak into the PMT housing.3. Contamination in the pyrolyzer, transfer lines, or GC column. | 1. Check oxygen supply and ozone generator status.2. Ensure all detector covers are securely in place.3. Bake out the GC column and pyrolyzer at a high temperature (as recommended by manufacturer). |
| Low Sensitivity / No Peaks | 1. Vacuum leak in the system.2. Pyrolyzer temperature is too low.3. PMT voltage is too low or PMT is failing.4. Blockage in the sample path. | 1. Perform a vacuum leak check.2. Verify pyrolyzer setpoint and actual temperature.3. Check PMT settings; consult service engineer if failure is suspected.4. Check for blockages in the GC injector, column, or transfer line. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner or column.2. Column contamination or degradation.3. Incompatible solvent or sample matrix. | 1. Deactivate or replace the GC inlet liner.2. Trim the front end of the GC column or replace the column.3. Ensure the sample is fully dissolved in a compatible solvent. |
| Potential False Positives | Although rare, some C-nitroso or organic nitrite compounds can cleave under TEA conditions and produce an •NO radical. | If an unexpected peak is found, confirmation using an orthogonal method with a different detection principle, such as high-resolution mass spectrometry (LC-HRMS), is recommended. |
Conclusion
The Thermal Energy Analyzer is a uniquely powerful instrument for the selective detection of N-nitrosamine impurities. Its underlying principle of selective pyrolysis and chemiluminescent detection provides exceptional specificity and sensitivity, effectively eliminating the matrix interferences that can challenge other methods. With dual capabilities for both rapid, high-throughput screening via the ATNC configuration and precise, speciated quantification when coupled with GC, the TEA offers a versatile and robust solution for pharmaceutical manufacturers. By implementing well-developed and validated TEA methods, drug development professionals can confidently ensure their products meet the stringent safety and quality standards demanded by global regulatory agencies, ultimately protecting patient health.
References
- Current time information in Capitol Planning Region, US. (n.d.). Google.
-
James, A. (2022, September 9). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. Labcompare. Retrieved January 16, 2026, from [Link]
-
FILAB. (n.d.). GC-TEA analysis in laboratory. Retrieved January 16, 2026, from [Link]
-
James, A. (2022, September 9). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. American Laboratory. Retrieved January 16, 2026, from [Link]
-
SK pharmteco. (n.d.). New FDA Guidelines Raise the Bar on Nitrosamine Testing for Pharma Industry. Retrieved January 16, 2026, from [Link]
-
Sinha, A. (2025, November 24). Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]
-
Chromatography Today. (n.d.). Analysis of Nitrosamines in Metformin Tablets Using Ellutia's Thermal Energy Analyser (GC-TEA). Retrieved January 16, 2026, from [Link]
-
Community User. (2022, September 26). Anybody using Thermal Energy Analysis for Nitrosamine testing? Lascir.org Community. Retrieved January 16, 2026, from [Link]
-
James, A. (2020, July 2). Identifying nitrosamines in pharmaceutical products. Manufacturing Chemist. Retrieved January 16, 2026, from [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2025, December 30). Pharma Guideline. Retrieved January 16, 2026, from [Link]
-
James, A. (2020, July 2). Identifying nitrosamines in pharmaceutical products. Nutraceutical Business Review. Retrieved January 16, 2026, from [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025, April 29). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
Ellutia. (2025, June 27). How the TEA Detects Nitrosamines. YouTube. Retrieved January 16, 2026, from [Link]
-
James, A. (2022, August 2). Detecting Apparent Total Nitrosamine Content in Pharmaceutical Drugs. Contract Pharma. Retrieved January 16, 2026, from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved January 16, 2026, from [Link]
-
FILAB. (n.d.). Analysis of nitrosamines by GC-TEA. Retrieved January 16, 2026, from [Link]
-
Ellutia. (n.d.). Nitrosamines in Pharma. Retrieved January 16, 2026, from [Link]
-
OMCL. (n.d.). Nitrosamines by GC-MS/MS. Retrieved January 16, 2026, from [Link]
-
Yang, J., et al. (n.d.). A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Agilent. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved January 16, 2026, from [Link]
-
Fine, D. H., et al. (n.d.). Description of the thermal energy analyzer (TEA) for trace determination of volatile and nonvolatile N-nitroso compounds. Analytical Chemistry - ACS Publications. Retrieved January 16, 2026, from [Link]
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024, December 30). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
USP. (2021, June 3). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. YouTube. Retrieved January 16, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Retrieved January 16, 2026, from [Link]
-
Determination, Method Development and Validation of Six Nitrosamine Impurities in Purified water by using LC-MS/MS. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 16, 2026, from [Link]
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. labcompare.com [labcompare.com]
- 7. Anybody using Thermal Energy Analysis for Nitrosamine testing? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Identifying nitrosamines in pharmaceutical products [manufacturingchemist.com]
- 9. m.youtube.com [m.youtube.com]
- 10. filab.fr [filab.fr]
- 11. ellutia.com [ellutia.com]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Identifying nitrosamines in pharmaceutical products [nutraceuticalbusinessreview.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. documents.thermofisher.com [documents.thermofisher.com]
"protocol for derivatization of non-volatile nitrosamines for GC analysis"
Application Note & Protocol Guide
Topic: Protocol for Derivatization of Non-Volatile Nitrosamines for Gas Chromatography (GC) Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Non-Volatile Nitrosamines
The discovery of N-nitrosamine impurities in common pharmaceutical products has triggered intense regulatory scrutiny and presented significant analytical challenges to the drug development industry.[1] Nitrosamines are classified as probable human carcinogens based on extensive animal studies, and their presence, even at trace levels, is a major safety concern.[2] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) M7 guideline, have established stringent acceptable intake (AI) limits for these impurities.[3][4][5] The ICH M7 guideline specifically identifies nitrosamines as part of a "cohort of concern," a class of impurities with high carcinogenic potency requiring careful control.[2][6]
While volatile nitrosamines like N-nitrosodimethylamine (NDMA) can often be analyzed directly by Gas Chromatography (GC), a significant number of nitrosamines are non-volatile or semi-volatile. This is typically due to polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, which increase the molecule's boiling point and lead to poor thermal stability. Direct injection of these non-volatile compounds into a hot GC inlet can result in thermal degradation, poor peak shape, and low sensitivity, making accurate quantification impossible.[7][8]
To overcome these limitations, chemical derivatization is an essential sample preparation step.[9] Derivatization chemically modifies the analyte to produce a new compound with properties more suitable for GC analysis. The primary goals are to:
-
Increase Volatility: By masking polar functional groups, derivatization reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte.[9]
-
Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.[9]
-
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and better separation from matrix components.
-
Increase Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors.
This guide provides a detailed overview and step-by-step protocols for two robust derivatization strategies for the analysis of non-volatile nitrosamines by GC-Mass Spectrometry (GC-MS) or GC-Thermal Energy Analyzer (GC-TEA).
Core Derivatization Strategies
The choice of derivatization strategy depends on the specific functional groups present on the non-volatile nitrosamine. Two of the most effective and widely cited methods are Denitrosation followed by Sulfonylation and Silylation .
Strategy 1: Denitrosation followed by Derivatization
This powerful two-step method is applicable to a broad range of nitrosamines. Instead of derivatizing the parent nitrosamine, the molecule is first cleaved to form its corresponding secondary amine. This secondary amine is then derivatized to form a stable, volatile product.
-
Causality & Mechanism: The N-NO bond in a nitrosamine can be chemically cleaved under specific conditions. A common and effective method uses hydrobromic acid (HBr) in an acidic medium to remove the nitroso group, yielding the parent secondary amine.[10][11] This intermediate amine is often more stable and amenable to derivatization than the original nitrosamine. The subsequent derivatization of the amine, for example with p-toluenesulfonyl chloride (p-TSC), forms a sulfonamide.[7][10][12] Sulfonamides are significantly more volatile and thermally stable than the parent nitrosamines and exhibit excellent chromatographic behavior.[10][12] This approach dramatically improves detection limits, in some cases by a factor of 20, compared to underivatized analysis.[10][12]
Strategy 2: Silylation
Silylation is a highly effective one-step method for derivatizing compounds that contain active hydrogen atoms, making it particularly suitable for non-volatile nitrosamines with hydroxyl groups, such as N-Nitrosodiethanolamine (NDELA).[7][13]
-
Causality & Mechanism: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogens on hydroxyl (-OH), carboxyl (-COOH), or amine (-NH) groups with a non-polar trimethylsilyl (TMS) group.[14][15] This process, known as silylation, effectively masks the polar sites responsible for hydrogen bonding.[9] The resulting TMS-ether derivative is much more volatile and thermally stable, allowing it to be easily analyzed by GC.[14] The reaction is typically fast and proceeds under relatively mild conditions. It is crucial to perform silylation under anhydrous (water-free) conditions, as the reagents readily react with moisture, which can consume the reagent and reduce derivatization efficiency.[9][16]
Detector Considerations
While derivatization prepares the analyte for the GC, the choice of detector is critical for achieving the required sensitivity and selectivity.
-
Mass Spectrometry (MS): GC-MS is the gold standard for confirmation. It provides structural information, allowing for unambiguous identification of the nitrosamine derivative. Operating in Multiple Reaction Monitoring (MRM) mode with a triple quadrupole instrument (GC-MS/MS) offers exceptional sensitivity and selectivity, which is necessary to meet the low detection limits required by regulators.[17][18]
-
Thermal Energy Analyzer (TEA): The TEA is a highly specific and sensitive detector for nitroso- and nitro-containing compounds.[19][20] It works by pyrolyzing the compounds to release a nitric oxide (NO) radical, which then reacts with ozone to produce light (chemiluminescence) that is detected by a photomultiplier tube.[21][22][23] Its high selectivity minimizes interference from the sample matrix, making it a powerful tool for nitrosamine analysis.[20][21]
Detailed Experimental Protocols
Safety Precaution: Nitrosamines are potent carcinogens.[24] All work with pure standards and concentrated solutions should be performed in a certified fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Derivatization by Denitrosation and Sulfonylation
This protocol is adapted from methodologies described for the analysis of various nitrosamines.[10][12]
Reagents & Materials:
-
Sample containing nitrosamine(s)
-
Denitrosation Reagent: 30% Hydrobromic acid (HBr) in glacial acetic acid
-
Sodium Hydroxide (NaOH) solution, 2 M
-
Sodium Bicarbonate (NaHCO₃) buffer, 0.5 M
-
Derivatizing Reagent: p-Toluenesulfonyl chloride (p-TSC) solution (1.0 g/L in a suitable solvent like acetone)
-
Extraction Solvent: Diethyl ether or Dichloromethane (DCM)
-
Internal Standard (ISTD) solution (e.g., N-Nitrosoethylmethylamine-d3 or a suitable sulfonamide)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Step-by-Step Procedure:
-
Sample Preparation: Pipette 1 mL of the sample extract into a reaction vial. If the sample is solid, perform a suitable extraction into an appropriate solvent first.
-
Denitrosation: Add 20-50 µL of the denitrosation reagent (HBr in acetic acid) to the vial.
-
Heating (Step 1): Tightly cap the vial and heat at 100°C for 10-15 minutes in a heating block.[12] This step cleaves the N-NO bond.
-
Neutralization: Cool the vial to room temperature. Carefully uncap in a fume hood and add 200 µL of 2 M NaOH to neutralize the strong acid.[12] The solution should be basic. Add 150 µL of 0.5 M NaHCO₃ buffer to adjust the pH for the next step.
-
Sulfonylation (Derivatization): Add 100 µL of the 1.0 g/L p-TSC solution to the vial.
-
Heating (Step 2): Cap the vial and vortex for 30 seconds. Heat the mixture at 80°C for 20 minutes.[12]
-
Extraction: Cool the vial to room temperature. Add 200-500 µL of the extraction solvent (e.g., diethyl ether) containing the internal standard.
-
Phase Separation: Vortex vigorously for 1 minute to extract the sulfonamide derivative into the organic layer. Centrifuge for 5 minutes to achieve clear phase separation.
-
Analysis: Carefully transfer the upper organic layer to an autosampler vial for GC-MS or GC-TEA analysis.
Protocol 2: Silylation of N-Nitrosodiethanolamine (NDELA)
This protocol is designed for nitrosamines containing hydroxyl groups and is based on established silylation principles.[7][13][25]
Reagents & Materials:
-
Dried sample extract containing NDELA
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, or MSTFA.
-
Solvent: Pyridine or Acetonitrile (anhydrous grade)
-
Internal Standard (ISTD) solution (e.g., NDELA-d8)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Nitrogen gas line for evaporation
Step-by-Step Procedure:
-
Sample Preparation: Transfer a measured aliquot of the sample extract into a reaction vial.
-
Evaporation to Dryness: Evaporate the solvent completely under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (<40°C). It is critical that the residue is free of water and alcohol.
-
Reconstitution: Add 50 µL of anhydrous pyridine or acetonitrile to redissolve the residue. Add the internal standard at this stage.
-
Derivatization: Add 50 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block.
-
Cooling & Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. No extraction is typically needed.
Method Performance & Validation
A properly executed derivatization protocol should yield a robust and reliable analytical method. The table below summarizes typical performance characteristics reported in the literature for the denitrosation-sulfonylation method, demonstrating its effectiveness.
| Parameter | Performance Metric | Rationale |
| Linearity (R²) | > 0.995 | Demonstrates a proportional response across a range of concentrations.[12] |
| Instrument LOD | 0.01 - 0.05 ng | The derivatized analytes show a significantly larger mass response, leading to lower detection limits.[10][12] |
| Precision (RSD) | < 10% | Indicates good reproducibility of the entire method, from derivatization to analysis.[12] |
| Chromatography | Symmetrical Peaks | Derivatization eliminates polar interactions that cause peak tailing, improving integration and accuracy. |
| Confirmation | Mass Spectrum Match | The resulting derivatives produce characteristic mass fragments, allowing for confident identification via MS.[12] |
Conclusion
The analysis of non-volatile nitrosamines by gas chromatography is not feasible without an effective derivatization strategy. By converting polar, thermally labile nitrosamines into more volatile and stable derivatives, laboratories can achieve the low detection limits and high accuracy required to meet stringent regulatory expectations. The denitrosation-sulfonylation and silylation methods described here are proven, robust techniques applicable to a wide range of nitrosamine impurities. Proper implementation and validation of these protocols are essential for ensuring the safety and quality of pharmaceutical products.
References
- ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support. (2024).
- Application Notes and Protocols for N-Nitrosamine Analysis by GC-MS: A Guide to Derivatization Methods - Benchchem. (2025).
- Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7.
- The Impact of ICH M7(R2) Updates on Nitrosamine Risk Assessment and Control. (2025).
- Control of Nitrosamine Impurities in Human Drugs - FDA.
- ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources. (2024).
- A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS - OUCI.
- Derivatization Method for Determination of Nitrosamines by GC-MS - FAO AGRIS.
- Derivatization Method for Determination of Nitrosamines by GC–MS - ResearchGate. (2025).
- GC-TEA analysis in laboratory - FILAB.
- Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection - WJBPHS. (2024).
- Anybody using Thermal Energy Analysis for Nitrosamine testing?. (2022).
- Identifying nitrosamines in pharmaceutical products - Manufacturing Chemist. (2020).
- Gas Chromatography Detection of Nitrosamines in Food and Beverages. (2019).
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central.
- Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. (2022).
- N-Nitrosodiethanolamine (NDELA) - OSHA.
- Nitrosamine impurities: from raw materials to final drug product - ResearchGate. (2025).
- Direct Determination of N-Nitrosodiethanolamine (NDELA) in Ethan - Longdom Publishing.
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. (2024).
- (PDF) Detection and measurement of N-nitrosodiethanolamine: old challenges and advanced approaches - ResearchGate.
- Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS - Restek.
- GC Derivatization.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025).
- What Are Nitrosamine Drug Substance Related Impurities? - BioPharmaSpec. (2025).
- Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. (2011).
- Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection - PubMed. (1996).
- Nitrosamines by GC-MS/MS.
- Method 8070A: Nitrosamines by Gas Chromatography - EPA.
- High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS - Shimadzu.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ardena.com [ardena.com]
- 3. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wjbphs.com [wjbphs.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Derivatization Method for Determination of Nitrosamines by GC-MS [agris.fao.org]
- 11. Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. osha.gov [osha.gov]
- 14. nbinno.com [nbinno.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 18. shimadzu.com [shimadzu.com]
- 19. filab.fr [filab.fr]
- 20. Identifying nitrosamines in pharmaceutical products [manufacturingchemist.com]
- 21. Anybody using Thermal Energy Analysis for Nitrosamine testing? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. labcompare.com [labcompare.com]
- 24. epa.gov [epa.gov]
- 25. library.dphen1.com [library.dphen1.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing In-Situ Nitrosamine Formation During Sample Analysis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to address the critical issue of in-situ, or artificial, N-nitrosamine formation during analytical testing. The unintentional creation of these potent, potentially carcinogenic impurities during the analytical workflow can lead to false positives, triggering unnecessary and costly product recalls, regulatory scrutiny, and disruptions to essential drug supplies.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and integrity of your analytical results.
The Challenge of In-Situ Nitrosamine Formation
The detection of N-nitrosamines in pharmaceutical products since 2018 has highlighted the need for highly sensitive and selective analytical methods.[2][3] However, the very conditions used in sample preparation and analysis can sometimes inadvertently promote the chemical reaction between precursor molecules—amines and nitrosating agents—leading to the artificial formation of nitrosamines.[1][4] This phenomenon undermines the reliability of test results, making it crucial to understand and control the factors that contribute to it.
The fundamental reaction involves a secondary or tertiary amine and a nitrosating agent, most commonly nitrous acid derived from nitrite salts, especially under acidic conditions.[5][6][7] These precursors can be present in the active pharmaceutical ingredient (API), excipients, degradation products, or introduced from external sources like solvents and reagents.[3][8]
Core Principles for Prevention
Successfully preventing in-situ nitrosamine formation hinges on a deep understanding of the reaction's kinetics and influencing factors. The primary strategies involve:
-
Controlling pH: Maintaining a neutral to basic pH is critical to inhibit the formation of the potent nitrosating agent, nitrous acid.[5][9]
-
Managing Temperature: Elevated temperatures can accelerate the rate of nitrosation.[8][10]
-
Utilizing Scavengers: Introducing chemical agents that compete for and consume nitrosating agents is a highly effective preventative measure.[11][12]
-
Optimizing Analytical Methods: Selecting analytical techniques and conditions that are less conducive to nitrosamine formation is essential.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for in-situ nitrosamine formation during sample preparation?
A1: The key precursors are secondary or tertiary amines and nitrosating agents.[9] Amines can be part of the API structure, impurities, or degradation products.[13] Nitrosating agents, most commonly nitrites, can be introduced as trace impurities in excipients, water, or other reagents used in the manufacturing or analytical process.[3][8]
Q2: How does pH influence the in-situ formation of nitrosamines?
A2: The formation of nitrosamines is highly pH-dependent. Acidic conditions, typically in the pH range of 3-5, are considered high-risk because they facilitate the conversion of nitrite to nitrous acid, a powerful nitrosating agent.[8][9][14] Conversely, maintaining a neutral to basic pH (pH > 7) can significantly reduce the rate of this reaction.[9][15][16]
Q3: Can the analytical method itself contribute to nitrosamine formation?
A3: Yes. Certain analytical conditions can promote nitrosamine formation as an artifact. For instance, high temperatures in the injection port of a gas chromatograph (GC) can drive the reaction between precursors present in the sample.[9] This is a key reason why Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred technique, as it typically does not require high temperatures for sample introduction.[9]
Q4: When should I consider adding a nitrite scavenger to my sample preparation?
A4: A nitrite scavenger should be incorporated into your sample preparation protocol whenever there is a risk of in-situ nitrosamine formation. This is particularly important when analyzing samples that contain known amine precursors and are processed under conditions that could facilitate nitrosation (e.g., acidic pH). Adding a scavenger is a proactive measure to ensure the accuracy of your results.[4]
Q5: What are common nitrite scavengers and how do they work?
A5: Common and effective nitrite scavengers include ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E).[12] These antioxidants work by rapidly reducing the nitrosating agent (e.g., nitrous acid) to non-nitrosating species like nitric oxide (NO), thereby preventing it from reacting with any amines present in the sample.[12][17] Other substances like pyrrolidine have also been used to trap unreacted nitrite.[16]
Troubleshooting Guide: Unexpected Nitrosamine Detection
This section addresses specific issues that may arise during your experimental workflow, leading to inaccurate or false-positive results.
| Issue | Potential Cause | Recommended Solution & Explanation |
| Nitrosamine detected in a supposedly "clean" sample or at unexpectedly high levels. | In-situ formation during sample preparation. Acidic conditions (pH 3-5) in your sample diluent or extraction solvent can facilitate the reaction between trace amines and nitrites.[9][14] | 1. pH Control: Adjust the pH of your sample preparation solvents to be neutral or slightly basic (pH > 7) to inhibit the formation of nitrous acid.[15][16] 2. Add a Nitrite Scavenger: Incorporate a nitrite scavenger, such as ascorbic acid, directly into your sample preparation diluent or extraction solvent.[11][12] This will quench any available nitrosating agents. |
| Inconsistent or non-reproducible nitrosamine results between sample preparations. | 1. Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the target nitrosamine in the mass spectrometer, leading to variability.[11] 2. Sample Preparation Variability: Inconsistent extraction efficiency or the introduction of contaminants from solvents or equipment can lead to fluctuating results.[9] | 1. Optimize Sample Cleanup: Employ techniques like solid-phase extraction (SPE) to remove interfering matrix components.[9] 2. Use Internal Standards: Incorporate stable isotopically labeled internal standards for your target nitrosamines. This is the most reliable way to compensate for matrix effects and variations in extraction efficiency and instrument response.[9] 3. Analyze Blanks: Always analyze method blanks (reagents without sample) to ensure no contamination is introduced from your workflow.[9] |
| Nitrosamine peak appears in chromatogram, but confirmation is difficult. | Isobaric Interference: Another compound in the sample may have the same nominal mass as your target nitrosamine, leading to a false positive. For example, dimethylformamide (DMF) is a common solvent that can interfere with the measurement of N-nitrosodimethylamine (NDMA).[4] | 1. Improve Chromatographic Separation: Modify your LC gradient or switch to a column with a different selectivity (e.g., a biphenyl phase instead of a C18) to resolve the nitrosamine from the interfering peak.[2] 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different exact masses, providing definitive identification.[18] 3. Monitor Multiple MRM Transitions: For tandem MS (MS/MS), monitor at least two different fragment ion transitions for your target nitrosamine. The ratio of these transitions should be consistent between your standards and samples. |
| Elevated nitrosamine levels observed in extended-release (ER) formulations. | Extraction Challenges: The polymers used in ER formulations can make complete extraction of the API and any impurities difficult. These polymers may also trap precursors that can form nitrosamines in-situ during the extraction process.[9] | 1. Modify Extraction Solvent: Certain solvents, like dichloromethane (DCM), have been associated with in-situ formation.[9] Consider alternative extraction solvents or add a water-washing step after DCM extraction. 2. Incorporate Scavengers: Add a nitrite scavenger directly to the extraction solvent to prevent nitrosation during the extraction process.[9] |
Visualizing the Problem and Solution
Understanding the chemical pathways and analytical workflows is key to preventing in-situ nitrosamine formation.
The Chemical Pathway of Nitrosamine Formation
The diagram below illustrates the acid-catalyzed reaction between a secondary amine and a nitrite source, which is the primary cause of in-situ nitrosamine formation.
Caption: Acid-catalyzed pathway for in-situ N-nitrosamine formation.
Recommended Analytical Workflow to Prevent In-Situ Formation
This workflow diagram outlines the critical steps and decision points for a robust analytical method that minimizes the risk of artificial nitrosamine generation.
Caption: Analytical workflow incorporating preventative measures.
Experimental Protocol: Sample Preparation with a Nitrite Scavenger
This protocol provides a step-by-step methodology for preparing a sample for nitrosamine analysis while actively preventing in-situ formation using ascorbic acid.
Objective: To extract potential nitrosamines from a sample matrix while preventing the artificial formation of new nitrosamines during the process.
Materials:
-
Sample containing potential amine precursors (e.g., drug product powder).
-
Extraction solvent (e.g., Methanol, Water, or a mixture).
-
Ascorbic acid (reagent grade).[9]
-
Vortex mixer.
-
Sonicator.
-
Centrifuge.
-
Appropriate vials for analysis.
-
Calibrated pH meter (if pH adjustment is needed).
-
0.22 µm syringe filters (previously tested for nitrosamine leaching).[4]
Procedure:
-
Prepare Scavenger-Containing Solvent:
-
Prepare a fresh solution of the extraction solvent containing a nitrite scavenger. A common concentration is 0.1% (w/v) ascorbic acid.
-
Rationale: Preparing this solution fresh daily ensures the scavenger is active and has not degraded.[9]
-
If necessary, adjust the pH of this solvent to be neutral or slightly basic (pH > 7) using a suitable buffer or base.
-
-
Sample Weighing:
-
Accurately weigh an appropriate amount of the sample (e.g., 100 mg of drug product powder) into a suitable centrifuge tube.[4]
-
-
Extraction:
-
Sample Cleanup:
-
Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 10 minutes to pellet any solid material and excipients.[4][9]
-
Carefully transfer the supernatant to a clean vial.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into a final LC vial for analysis.[4]
-
Rationale: Filtration removes fine particulates that could interfere with the LC-MS analysis. It is crucial to pre-screen filters to ensure they do not leach nitrosamines.[4]
-
-
Analysis:
-
Proceed immediately with LC-MS/MS analysis.
-
Rationale: Prompt analysis minimizes the potential for any degradation or further reactions in the prepared sample.
-
References
- Benchchem. (n.d.). Technical Support Center: Preventing In-Situ Nitrosamine Formation During Sample Preparation.
- Benchchem. (n.d.). Troubleshooting guide for N-nitrosamine analysis errors.
- Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two.
- MDPI. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- EDQM. (2026, January 1). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
- Thermo Fisher Scientific. (n.d.). Overcoming Challenges of Nitrosamine Impurities in Drugs.
- Resolian Analytical Sciences. (n.d.). Preventing False Positives in Nitrosamine Testing.
- ResearchGate. (2025, May 14). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation.
- LCGC International. (2025, April 15). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange.
- Zamann Pharma Support GmbH. (n.d.). Heat-Induced Nitrosamine Formation.
- anCHem. (n.d.). Overcoming the challenges of nitrosamine impurities in drugs.
- dsm-firmenich Health, Nutrition & Care. (n.d.). How ascorbic acid helps mitigate nitrosamine risk in drug products.
- Veeprho. (2024, August 5). 6 Steps to reduce nitrosamines impurities in Pharma industry.
- ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- PubMed. (2024, November 28). In-situ formation and evaluation of N-nitrosamine drug substance related impurities in glycopeptides implying orbitrap mass spectrometry.
- NIH. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals.
- American Chemical Society. (2025). Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research.
- ResearchGate. (2025, August 6). In-situ Formation and evaluation of N-Nitrosamine Drug Substance Related Impurities in Glycopeptides implying Orbitrap mass spectrometry.
- Nitrosamine Exchange. (2025, April 2). Nitrosamine- pH role.
- Lachman Consultants. (2024, September 5). Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities.
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- Agilent. (2025, June 5). Emerging Trends in Nitrosamine Analysis for Pharma.
- Pharma Excipients. (2023). N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products.
Sources
- 1. resolian.com [resolian.com]
- 2. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. insider.thefdagroup.com [insider.thefdagroup.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heat-Induced Nitrosamine Formation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. dsm-firmenich.com [dsm-firmenich.com]
- 13. In-situ formation and evaluation of N-nitrosamine drug substance related impurities in glycopeptides implying orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research - American Chemical Society [acs.digitellinc.com]
- 16. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
Technical Support Center: Reducing Background Noise in LC-MS/MS for Trace Nitrosamine Detection
Welcome to the Technical Support Center dedicated to addressing the critical challenge of minimizing background noise in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the ultra-trace detection of nitrosamine impurities. This resource is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and related industries. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve the highest sensitivity and data quality in your nitrosamine analyses.
The presence of nitrosamines, classified as probable human carcinogens, in pharmaceuticals and other consumer products has led to stringent regulatory limits, demanding analytical methods with exceptionally low detection capabilities.[1] A primary obstacle in achieving these low detection limits is the presence of background noise in the LC-MS/MS system, which can obscure the analyte signal and compromise the accuracy of quantification.[2] This guide offers a systematic approach to identifying and mitigating the various sources of background noise.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your nitrosamine analysis. Each guide follows a logical progression from symptom to cause to solution, grounded in scientific principles.
Issue 1: High and Unstable Baseline Noise in Chromatograms
Symptom: You observe a high, noisy, or drifting baseline in your blank injections and sample chromatograms, making it difficult to integrate low-level peaks and affecting the overall sensitivity of your assay.
Potential Causes & Solutions:
-
Contaminated Solvents and Mobile Phase Additives: This is one of the most common sources of background noise. Lower-grade solvents can contain impurities that ionize and create a high chemical background.
-
Causality: Non-volatile impurities, plasticizers leached from solvent bottles, or microbial growth in aqueous mobile phases can all contribute to a noisy baseline.
-
Protocol:
-
Always use high-purity, LC-MS grade solvents (e.g., water, methanol, acetonitrile) and additives (e.g., formic acid, ammonium formate).[2]
-
Prepare mobile phases fresh daily to prevent microbial growth and degradation.[3]
-
Filter aqueous mobile phases through a 0.22 µm filter before use.
-
Test different batches or suppliers of solvents , as contaminant profiles can vary.[4]
-
-
-
LC System Contamination: The entire fluidic path of the LC system can be a reservoir for contaminants that slowly leach into the mobile phase.
-
Causality: Carryover from previous analyses, buildup of non-volatile sample components, and microbial growth in solvent lines can all contribute to background noise.
-
Protocol: System Cleaning
-
Flush the system sequentially with a series of solvents of decreasing and then increasing polarity. A common sequence is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (if compatible with your system components)
-
Isopropanol
-
Methanol
-
Water
-
-
Clean solvent lines, pump heads, and the autosampler regularly according to the manufacturer's recommendations.[3]
-
-
-
Mass Spectrometer Ion Source Contamination: The ion source is where the analytes are ionized, and it is highly susceptible to contamination from the sample matrix and mobile phase.
-
Causality: Non-volatile components from the sample matrix can deposit on the ion source components (e.g., corona needle in APCI, capillary in ESI), leading to a persistent background signal and reduced ionization efficiency.[5]
-
Protocol: Ion Source Cleaning
-
Follow the manufacturer's instructions for cleaning the ion source. This typically involves disassembly and cleaning with appropriate solvents (e.g., methanol, isopropanol, water).
-
Regularly inspect and clean the corona discharge needle (for APCI) or the ESI probe.[3]
-
Utilize a divert valve to direct the flow to waste during the elution of the high-concentration Active Pharmaceutical Ingredient (API) peak, preventing it from entering and contaminating the ion source.[3][5][6]
-
-
Issue 2: Poor Signal-to-Noise (S/N) Ratio for Target Nitrosamines
Symptom: Even with a relatively stable baseline, the peak height of your nitrosamine standards is low, resulting in a poor signal-to-noise ratio and high limits of detection (LOD) and quantitation (LOQ).
Potential Causes & Solutions:
-
Suboptimal Ionization Conditions: The choice of ionization technique and its parameters are critical for maximizing the signal from your target nitrosamines.
-
Causality: Many volatile nitrosamines, such as N-nitrosodimethylamine (NDMA), are not efficiently ionized by Electrospray Ionization (ESI) due to their non-polar nature.[7] Atmospheric Pressure Chemical Ionization (APCI) is often the preferred method for these compounds as it is a gas-phase ionization technique well-suited for less polar and volatile analytes.[2][7][8]
-
Protocol: Ionization Source Optimization
-
For volatile nitrosamines, utilize an APCI source. APCI has been shown to be less susceptible to matrix interferences for this class of compounds.
-
Optimize key APCI parameters:
-
Corona Discharge Current: Typically set between 2-5 µA.[8]
-
Vaporizer Temperature: Adjust to ensure efficient desolvation of the LC eluent (e.g., 350-500 °C).[8]
-
Cone Gas Flow Rate: Optimizing this parameter can help reduce solvent clusters and interfering ions, thereby improving the S/N ratio.[2] An increase in cone gas flow can significantly decrease background noise.
-
Cone Voltage: This parameter can be tuned to maximize the signal of the precursor ion while minimizing background noise.[2][4]
-
-
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes.
-
Causality: In complex matrices, such as drug products, excipients and the API itself can compete with the nitrosamines for ionization in the source, leading to a reduced signal (ion suppression).[5]
-
Protocol: Mitigating Matrix Effects
-
Improve Chromatographic Separation: Modify the LC gradient or use a different column chemistry (e.g., biphenyl instead of C18 for better retention of polar nitrosamines like NDMA) to separate the target analytes from interfering matrix components.[9]
-
Implement Sample Preparation: For complex matrices, a sample cleanup step is often necessary. Solid-Phase Extraction (SPE) is a powerful technique for removing interfering compounds and concentrating the analytes of interest.[10][11]
-
Use Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects, as the labeled standard will experience the same ionization suppression or enhancement as the native analyte.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for nitrosamine analysis?
A1: For small, volatile nitrosamines like NDMA and N-nitrosodiethylamine (NDEA), Atmospheric Pressure Chemical Ionization (APCI) is generally preferred.[7][12] It is a gas-phase ionization technique that is well-suited for these less polar compounds and is often less susceptible to matrix effects.[7] For larger, less volatile, or more polar nitrosamines, such as nitrosamine drug substance related impurities (NDSRIs), Electrospray Ionization (ESI) may be more appropriate.[6]
Q2: How often should I clean my LC-MS/MS system?
A2: The frequency of cleaning depends on the sample throughput and the cleanliness of your samples. For high-throughput labs analyzing complex matrices, it is good practice to perform a weekly system flush and ion source cleaning.[3][5] Monitoring system suitability parameters like peak shape, retention time, and signal intensity will help you determine when maintenance is required.
Q3: Can my mobile phase be a source of nitrosamine contamination?
A3: While less common than other sources of background noise, it is possible for certain solvents or additives to contain trace levels of nitrosamines or their precursors. For example, recovered solvents from different manufacturing processes could potentially introduce nitrosamine impurities if not properly controlled.[13] It is crucial to use high-purity, LC-MS grade solvents and to test new batches if you suspect contamination.
Q4: What is a divert valve and how can it help reduce background noise?
A4: A divert valve is a switching valve installed between the LC column and the mass spectrometer. It allows you to direct the LC flow to either the MS ion source or to waste.[3][5] By programming the valve to divert the flow to waste during the elution of high-concentration components like the API, you can prevent them from entering and contaminating the ion source.[6] This significantly reduces background noise and the need for frequent source cleaning.
Q5: What are the key MS parameters to optimize for reducing background noise?
A5: Several MS parameters can be optimized to improve the signal-to-noise ratio:
-
Cone Gas Flow: Increasing the cone gas flow can help to desolvate ions more effectively and reduce the formation of solvent clusters that contribute to background noise.[2]
-
Cone Voltage (or Declustering Potential): This voltage helps to break up clusters and can be optimized to maximize the signal of the target analyte while minimizing background ions.[2][9]
-
Curtain Gas: This gas helps to prevent neutral molecules from entering the mass spectrometer, thereby reducing chemical noise.[9]
Experimental Protocols
Protocol 1: Systematic Troubleshooting of High Background Noise
This protocol provides a step-by-step workflow for identifying the source of high background noise in your LC-MS/MS system.
Caption: A decision tree for troubleshooting high background noise.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol outlines a general procedure for using SPE to clean up and concentrate nitrosamines from a drug product matrix. The specific sorbent and solvents will need to be optimized for your particular application.
Materials:
-
SPE cartridges (e.g., strong cation-exchange or polymeric sorbent)[10]
-
SPE vacuum manifold
-
LC-MS grade solvents (e.g., methanol, dichloromethane, water)
Procedure:
-
Sample Preparation: Dissolve the drug product in an appropriate solvent. For example, water can be used as a diluent for many products.[9]
-
Conditioning: Condition the SPE cartridge by passing a sequence of solvents through it, typically methanol followed by water.
-
Loading: Load the prepared sample onto the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining the target nitrosamines.
-
Elution: Elute the nitrosamines from the cartridge with a strong solvent (e.g., dichloromethane or methanol with an additive).[11]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
This cleanup procedure can significantly reduce matrix effects and improve the overall signal-to-noise ratio.[10]
Data Presentation
The following table summarizes key LC-MS/MS parameters that can be optimized to reduce background noise, along with their typical effects.
| Parameter | Typical Effect of Optimization | Rationale |
| Mobile Phase Purity | Significant reduction in baseline noise and adduct formation. | High-purity solvents minimize chemical contaminants that contribute to background ions.[2] |
| Cone Gas Flow | Reduction in baseline noise, especially for low m/z transitions. | Aids in desolvation and reduces the formation of solvent clusters. |
| Cone Voltage | Improved S/N by maximizing analyte signal relative to background. | Provides energy for in-source fragmentation of interfering ions and clusters.[2][4] |
| Divert Valve | Prevents ion source contamination from high-concentration matrix components. | Reduces long-term background buildup and signal suppression.[3][6] |
| Sample Cleanup (SPE) | Reduces matrix suppression and removes interfering compounds. | Leads to a cleaner baseline and more accurate quantification.[10] |
Conclusion
Reducing background noise in LC-MS/MS for trace nitrosamine detection is a multi-faceted challenge that requires a systematic and holistic approach. By understanding the sources of noise and implementing the troubleshooting strategies and protocols outlined in this guide, you can significantly enhance the sensitivity and reliability of your analytical methods. Always remember that a clean system, high-purity reagents, and a well-optimized method are the cornerstones of successful trace-level analysis. Adherence to validated methods is crucial for ensuring data integrity and meeting stringent regulatory requirements.[14]
References
-
Plasmion GmbH. By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. Available at: [Link]. Accessed January 15, 2026.
-
Shimadzu. Improved Analysis of N-Nitrosamines by Atmospheric Pressure Chemical Ionization Liquid. Available at: [Link]. Accessed January 15, 2026.
-
National Institutes of Health (NIH). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Available at: [Link]. Accessed January 15, 2026.
-
Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Available at: [Link]. Accessed January 15, 2026.
-
U.S. Food and Drug Administration (FDA). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Available at: [Link]. Accessed January 15, 2026.
-
LabRulez LCMS. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Available at: [Link]. Accessed January 15, 2026.
-
ResolveMass Laboratories Inc. Why Regulatory Agencies Require Validated Methods for Nitrosamines. Available at: [Link]. Accessed January 15, 2026.
-
Spectroscopy Online. SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Available at: [Link]. Accessed January 15, 2026.
-
Spectroscopy Online. Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. Available at: [Link]. Accessed January 15, 2026.
-
ResearchGate. Determination of eight nitrosamines in water at the ng L-1 levels by liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry. Available at: [Link]. Accessed January 15, 2026.
-
National Institutes of Health (NIH). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Available at: [Link]. Accessed January 15, 2026.
-
ProPharma. Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. Available at: [Link]. Accessed January 15, 2026.
-
Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Available at: [Link]. Accessed January 15, 2026.
-
Waters Corporation. Nitrosamines Analysis with LC-MS/MS. Available at: [Link]. Accessed January 15, 2026.
-
Nitrosamines Exchange. Background noise in UPLC-MS/MS experience? Available at: [Link]. Accessed January 15, 2026.
-
Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Available at: [Link]. Accessed January 15, 2026.
-
ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]. Accessed January 15, 2026.
-
PubMed. Analysis of Nitrosamines in Water by Automated SPE and Isotope Dilution GC/HRMS Occurrence in the Different Steps of a Drinking Water Treatment Plant, and in Chlorinated Samples From a Reservoir and a Sewage Treatment Plant Effluent. Available at: [Link]. Accessed January 15, 2026.
-
American Laboratory. Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. Available at: [Link]. Accessed January 15, 2026.
-
ResearchGate. Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Available at: [Link]. Accessed January 15, 2026.
-
Agilent. High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Available at: [Link]. Accessed January 15, 2026.
-
California State Water Resources Control Board. Determination of Nitrosamines in Water by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Available at: [Link]. Accessed January 15, 2026.
-
Farmacia Journal. APPLICATION OF LC-MS FOR THE IDENTIFICATION AND QUANTIFICATION OF NITROSAMINE IMPURITIES IN ORAL METFORMIN-BASED PHARMACEUTICAL. Available at: [Link]. Accessed January 15, 2026.
-
Wikipedia. Atmospheric-pressure chemical ionization. Available at: [Link]. Accessed January 15, 2026.
-
Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Available at: [Link]. Accessed January 15, 2026.
-
LCGC International. LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. Available at: [Link]. Accessed January 15, 2026.
-
Waters Corporation. Nitrosamines Analysis with LC/MS-MS. Available at: [Link]. Accessed January 15, 2026.
-
ResearchGate. New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. Available at: [Link]. Accessed January 15, 2026.
-
MDPI. An Online-SPE/SEC/LCMS Method for the Detection of N-Nitrosamine Disinfection Byproducts in Wastewater Plant Tailwater. Available at: [Link]. Accessed January 15, 2026.
-
Waters Corporation. Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using water. Available at: [Link]. Accessed January 15, 2026.
-
National Institutes of Health (NIH). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Available at: [Link]. Accessed January 15, 2026.
-
Shimadzu. Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Available at: [Link]. Accessed January 15, 2026.
-
SCIEX. LC-MS-MS solution for determination of nitrosamine disinfection byproducts in drinking water. Available at: [Link]. Accessed January 15, 2026.
Sources
- 1. fda.gov [fda.gov]
- 2. waters.com [waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. waters.com [waters.com]
- 7. By Ionization Only: Detecting Nitrosamines with Mass Spectrometry - Plasmion GmbH [plasmion.com]
- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 9. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. shimadzu.com [shimadzu.com]
- 14. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimization of Ionization Source for N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine Analysis
Welcome to the technical support guide for the analysis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing mass spectrometry ionization sources for this specific, challenging analyte. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the method development for this compound.
Q1: Which ionization source is best for this compound: ESI, APCI, or APPI?
Answer: For this compound, Atmospheric Pressure Chemical Ionization (APCI) is the recommended starting point and is generally the most robust choice.
-
Expertise & Rationale: this compound is a large molecule (M.W. 298.51 g/mol ) with significant non-polar character due to its long, branched alkyl chains.[1][2] These properties present a challenge for Electrospray Ionization (ESI), which is most efficient for polar to moderately polar analytes that can be readily ionized in solution.[3] APCI, conversely, is ideal for less polar and thermally stable compounds.[4] It operates by creating a gas-phase analyte via heating, which is then ionized by corona discharge-generated reactant ions.[3] This mechanism is less susceptible to matrix effects from complex sample diluents, a common issue in pharmaceutical analysis.[5]
-
Trustworthiness: While ESI has been used for some nitrosamine analyses, particularly with mobile phase additives to promote protonation, it often suffers from ion suppression when a large amount of active pharmaceutical ingredient (API) is present.[5][6] APCI is the standard ionization technique for nitrosamine analysis due to its superior robustness in these scenarios.[7] Atmospheric Pressure Photoionization (APPI) is generally not suitable as it requires the analyte to have a suitable chromophore for efficient ionization, which is absent in many nitrosamines.[4]
`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} ` Caption: Decision workflow for selecting the optimal ionization source.
Q2: I'm using APCI, but my signal for this compound is very low. What should I optimize?
Answer: Low signal intensity in APCI is a common issue that can be systematically addressed by optimizing several key source parameters. The goal is to efficiently convert your analyte into a gas-phase ion and transmit it to the mass analyzer.
-
Vaporizer Temperature: This is one of the most critical parameters in APCI. It must be high enough to ensure complete desolvation and volatilization of the analyte as it exits the LC.
-
Causality: If the temperature is too low, the analyte will not enter the gas phase efficiently, leading to a poor signal. If it's too high, thermal degradation of the N-nitroso group can occur, also reducing the signal of the precursor ion.
-
Action: Optimize this parameter systematically, for example, from 300°C to 500°C in 25°C increments, while monitoring the analyte signal.
-
-
Corona Discharge Current: This controls the population of reactant ions (e.g., N₂⁺•, H₃O⁺) in the source.
-
Causality: A higher current generates more reactant ions, which can lead to more efficient chemical ionization of your analyte. However, an excessively high current can increase background noise or lead to unstable ionization.
-
Action: Start with a low setting (e.g., 1-2 µA) and increase it incrementally to find the best signal-to-noise ratio.
-
-
Nebulizer and Drying Gas Flow/Temperature: These parameters work together to desolvate the liquid stream.
-
Causality: Proper desolvation is crucial for releasing the analyte into the gas phase for ionization. Inefficient desolvation leads to poor sensitivity.
-
Action: Follow the manufacturer's recommendations as a starting point and optimize based on the mobile phase composition and flow rate. Higher aqueous content or higher flow rates typically require more aggressive (higher temperature and flow) gas settings.
-
-
Declustering Potential (DP) / Q0 Dissociation (Q0D): This voltage is applied between the ion source and the mass analyzer and is critical for reducing solvent clusters and background noise.[7]
-
Causality: Increasing this potential can help break apart weakly bound solvent-analyte clusters, improving signal and reducing noise. However, excessive voltage can induce in-source fragmentation.[8]
-
Action: This parameter must be carefully optimized for N-nitrosamines. A systematic evaluation is necessary to find the voltage that maximizes the precursor ion signal while minimizing noise and fragmentation.[7]
-
Q3: I am seeing a significant peak at M-30 (loss of NO group) in my full scan spectrum, even without collision energy. What is happening?
Answer: You are observing in-source fragmentation (also called in-source decay). This is a well-documented phenomenon for nitrosamines where the molecule fragments after ionization but before entering the mass analyzer's collision cell.[8][9] The N-N bond is relatively weak, and the loss of the nitroso radical (•NO, 30 Da) is a common fragmentation pathway.[10]
-
Causality: In-source fragmentation is caused by excessive energy being applied to the ions within the ion source itself. This energy comes from collisions with gas molecules in the atmospheric pressure region of the source, accelerated by applied voltages.[8] The primary culprits are:
-
High Declustering Potential (DP) / Cone Voltage / Fragmentor Voltage: These voltages are designed to desolvate ions but can easily impart enough energy to break bonds if set too high.[8]
-
High Source Temperatures: Elevated temperatures, especially in the vaporizer (for APCI) or drying gas (for ESI), can increase the internal energy of the ions, making them more susceptible to fragmentation upon collision.[8]
-
-
Troubleshooting Steps:
-
Reduce the Declustering Potential (DP) or an equivalent voltage (e.g., Cone Voltage, Fragmentor Voltage, depending on the instrument vendor). Lower this value stepwise and monitor the ratio of your precursor ion ([M+H]⁺) to the fragment ion ([M+H-30]⁺). The goal is to maximize the precursor signal.
-
Lower the Source/Vaporizer Temperature. If reducing the DP is insufficient, try lowering the source temperature. Find a balance that allows for efficient desolvation without causing excessive fragmentation.
-
Check Mobile Phase Composition. While less common, highly acidic mobile phases can sometimes promote instability in certain analytes. Ensure your mobile phase is not overly aggressive.
-
`dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} ` Caption: Logic diagram for troubleshooting in-source fragmentation.
Q4: If I must use ESI, how can I improve the signal for this non-polar nitrosamine?
Answer: While APCI is preferred, ESI can sometimes be used. Success depends on promoting the formation of a stable ion in the liquid phase. For a molecule like this compound, which lacks easily ionizable sites, you must rely on forming adducts.
-
Promote Protonation ([M+H]⁺):
-
Action: Add a small amount of a weak acid to your mobile phase. 0.1% formic acid is a standard choice that can significantly improve the signal for many nitrosamines in positive ESI mode.[6][11]
-
Causality: The acid provides a source of protons (H⁺) in the ESI droplet, increasing the probability of forming the protonated molecule [M+H]⁺ during the desolvation process. Be cautious, as higher concentrations of formic acid can sometimes compromise signal intensity.[6]
-
-
Promote Adduct Formation ([M+Na]⁺, [M+NH₄]⁺):
-
Action: If protonation is weak, consider promoting the formation of other adducts. Adding low millimolar concentrations of sodium acetate or ammonium acetate to the mobile phase can encourage the formation of sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts, respectively.
-
Causality: Adduct formation is a primary ionization mechanism in ESI. For non-polar molecules, forming an adduct with an available cation can be more efficient than protonation. This provides a stable, charged species that can be detected by the mass spectrometer. Select one adduct and optimize for it to ensure consistent quantification.
-
-
Optimize ESI Source Parameters:
-
Capillary Voltage: Ensure it is set appropriately to maintain a stable spray.
-
Drying Gas Temperature and Flow: These are critical for desolvation. Optimize to achieve the highest signal without evidence of thermal degradation.[12]
-
Nebulizer Pressure: This affects the initial droplet size. Smaller droplets desolvate more efficiently.
-
Experimental Protocols & Data
Protocol: Systematic Ion Source Optimization via Flow Injection Analysis (FIA)
This protocol provides a self-validating system for finding the optimal source parameters for your specific instrument and analyte.
-
Preparation:
-
Prepare a 100-500 ng/mL solution of this compound in your intended final mobile phase composition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Set up your LC-MS system for Flow Injection Analysis (FIA). This involves connecting the autosampler directly to the MS source via a union, bypassing the analytical column.
-
Set the LC pump to deliver the mobile phase at your intended analytical flow rate (e.g., 0.4 mL/min).
-
-
Initial Instrument Setup:
-
Set all ion source parameters to the instrument manufacturer's recommended "default" or "autotune" values.
-
Set the mass spectrometer to acquire in Full Scan (MS1) mode, monitoring a mass range that includes the expected precursor ion (e.g., m/z 299.3 for [M+H]⁺).
-
Begin infusing the analyte solution and observe the signal in real-time.
-
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Vary a single parameter (e.g., Vaporizer Temperature for APCI, or Drying Gas Temperature for ESI) across its operational range while holding all other parameters constant.
-
Record the signal intensity at each step.
-
Plot the intensity versus the parameter value to find the optimum.
-
Return the parameter to its optimal setting before proceeding to the next one.
-
-
Parameter Optimization Sequence (Recommended):
-
For APCI:
-
Vaporizer Temperature
-
Corona Discharge Current
-
Declustering Potential / Q0D
-
Nebulizer and Source Gases
-
-
For ESI:
-
Drying Gas Temperature & Flow
-
Nebulizer Pressure
-
Capillary Voltage
-
Declustering Potential / Cone Voltage
-
-
-
Verification:
-
Once all parameters are optimized, perform a final injection with the new method to confirm the improved signal intensity and stability.
-
Data Summary: Key Ionization Parameters
The following table summarizes the critical parameters and their typical effects. Optimal values are instrument-dependent and must be determined empirically using the protocol above.
| Parameter | Ionization Mode | Typical Range | Primary Effect on this compound Analysis |
| Vaporizer Temperature | APCI | 300 - 550 °C | Critical for Signal. Too low = incomplete vaporization. Too high = thermal degradation. |
| Corona Current | APCI | 1 - 10 µA | Affects ionization efficiency. Higher current can increase signal but may also increase noise. |
| Drying Gas Temp. | ESI | 200 - 350 °C | Critical for Signal. Affects droplet desolvation efficiency. |
| Declustering Potential | Both | 20 - 150 V | Critical for S/N & Fragmentation. Reduces solvent clusters and noise. Too high = in-source fragmentation.[7][8] |
| Mobile Phase Additive | ESI | 0.05 - 0.1% | Promotes formation of [M+H]⁺. Essential for good ESI signal with this analyte.[6] |
References
- [Reserved for future use]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. LCGC International. [Link]
-
Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. Contract Pharma. [Link]
- [Reserved for future use]
-
Nitrosamine analysis: Challenges and updated LC-MS/MS solutions. LCGC International. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
Emerging Trends in Nitrosamine Analysis for Pharma. Agilent. [Link]
-
Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin. Scientific Reports. [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Nitrosamines Exchange. [Link]
-
By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. Plasmion GmbH. [Link]
-
Analysis of Nitrosamines in APIs. MAC-MOD Analytical. [Link]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. [Link]
- [Reserved for future use]
- [Reserved for future use]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]
- [Reserved for future use]
-
Adduct Formation in ESI/MS by Mobile Phase Additives. IAEA-INIS. [Link]
-
Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. NIH National Library of Medicine. [Link]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound [lgcstandards.com]
- 3. By Ionization Only: Detecting Nitrosamines with Mass Spectrometry - Plasmion GmbH [plasmion.com]
- 4. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.jp [sciex.jp]
- 6. mac-mod.com [mac-mod.com]
- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Matrix Effects in the Analysis of N-Nitrosamines in Drug Products
Welcome to the technical support guide for managing matrix effects in the analysis of N-nitrosamines. The detection of N-nitrosamine impurities at trace levels in drug products is a critical safety requirement mandated by global regulatory bodies like the FDA and EMA.[1][2][3][4] These compounds are classified as probable human carcinogens, necessitating highly sensitive and accurate analytical methods for their quantification.[1][3][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity.[6][7][8] However, the complexity of pharmaceutical formulations introduces a significant analytical challenge known as the "matrix effect." This guide provides in-depth troubleshooting advice, validated protocols, and frequently asked questions to help you identify, quantify, and mitigate matrix effects in your N-nitrosamine analyses.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of matrix effects that are crucial for understanding and troubleshooting your analytical methods.
Q1: What exactly are "matrix effects" in the context of N-nitrosamine analysis?
A1: A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of a target analyte, such as an N-nitrosamine, by the presence of co-eluting, unanalyzed components from the sample matrix.[9][10][11] In drug product analysis, the "matrix" consists of everything in the sample except the analyte itself, including the Active Pharmaceutical Ingredient (API), excipients, and residual solvents.[10][12] These effects directly compromise the accuracy, precision, and sensitivity of quantitative results.[13][14]
Q2: What are the primary causes of matrix effects in drug product analysis?
A2: Matrix effects primarily arise from competition in the mass spectrometer's ion source.[9][15] Co-eluting components from the drug product matrix can interfere with the ionization of the nitrosamine analyte. Key causes include:
-
Ionization Competition: High concentrations of matrix components can compete with the analyte for ionization, either by consuming the available charge or by altering the chemical environment of the ion source.[9][15]
-
Droplet Formation and Evaporation: In Electrospray Ionization (ESI), non-volatile matrix components can change the viscosity and surface tension of the droplets, hindering the efficient formation of gas-phase ions.[13][14]
-
Excipient Interference: Common pharmaceutical excipients like polymers (e.g., PVP, HPMC), fillers, and binders can contain residual amines or other compounds that are major contributors to matrix effects.[12][16]
-
API Overload: The high concentration of the API itself can saturate the detector or suppress the ionization of trace-level nitrosamines.[17]
Q3: What are the common signs that my nitrosamine analysis is being affected by matrix effects?
A3: Identifying matrix effects early is key to developing a robust method. Common indicators include:
-
Poor Reproducibility: Inconsistent quantitative results for the same sample across different preparations or injections.[10][18]
-
Inaccurate Quantification: Analyte recovery values that significantly deviate from 100% (either much lower or higher) when analyzing spiked samples.[10]
-
Non-Linear Calibration Curves: Calibration curves prepared in a neat solvent (e.g., mobile phase) may be linear, but the linearity is lost when analyzing samples in the matrix.[10]
-
Discrepancy in Spiked Samples: A significant difference in the peak area of an analyte when comparing a standard in pure solvent to a standard spiked into a blank matrix extract.[10][14]
Q4: How can I quantitatively assess the extent of matrix effects in my method?
A4: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method .[10][14][19] This involves comparing the signal response of an analyte spiked into a blank matrix extract (after all sample preparation steps) with the response of the same analyte at the same concentration in a pure solvent. The matrix effect (ME) is calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value between 85% and 115% is often considered acceptable, but this can depend on internal validation criteria.
Q5: What is the most effective way to compensate for unavoidable matrix effects?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[20][21][22][23] A SIL-IS is a version of the analyte where one or more atoms (e.g., H, C, N) have been replaced with a heavy isotope (e.g., ²H/D, ¹³C, ¹⁵N).[21][22] Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[22][23] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[23]
Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during N-nitrosamine analysis that are often rooted in matrix effects.
Issue 1: Poor Reproducibility and Inconsistent Quantitative Results
-
Possible Cause: Variable matrix effects between different sample preparations or injections. This can stem from inconsistencies in the sample preparation workflow or lot-to-lot variability in the drug product matrix.[24]
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure every step of your sample preparation protocol is meticulously controlled. Use precise volumes, consistent mixing/vortexing times, and calibrated equipment.
-
Evaluate Matrix Variability: Analyze placebo batches of the drug product if available. If not, test multiple lots of the final drug product to assess the consistency of the matrix effect.
-
Implement a SIL-Internal Standard: This is the most robust solution. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, effectively correcting for inconsistencies between samples.[22][23]
-
Optimize Chromatography: Improve chromatographic separation to move the analyte peak away from regions of high matrix interference. This can be achieved by adjusting the gradient, changing the column chemistry, or using techniques like two-dimensional LC (2D-LC).[15][25][26]
-
Issue 2: Low Signal Intensity and Poor Sensitivity (Ion Suppression)
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of the target nitrosamine analyte in the MS source.[11][13][27] This is a very common issue when analyzing trace impurities in the presence of a high-concentration API and multiple excipients.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: The most direct way to reduce ion suppression is to remove the interfering components before analysis. Transition from a simple "dilute-and-shoot" method to a more rigorous sample preparation technique.
-
Reduce Injection Volume: A simple first step is to decrease the injection volume.[20] This reduces the total amount of matrix components entering the MS source, which can lessen the suppression effect.
-
Sample Dilution: Diluting the sample extract can significantly reduce the concentration of interfering compounds, thereby minimizing matrix effects.[19] However, ensure that the final analyte concentration remains above the method's limit of quantitation (LOQ).
-
Switch Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[11][30] If your instrument allows, testing APCI may provide a more stable signal for certain nitrosamines.[31][32]
-
Issue 3: Suspected False Positives due to In-situ Formation
-
Possible Cause: The analytical process itself can inadvertently cause the formation of N-nitrosamines, leading to a false positive result. This can happen if residual nitrosating agents (like nitrites from excipients) react with amine precursors (from the API or excipients) under the conditions of sample preparation (e.g., pH, heat from sonication).[33][34][35]
-
Troubleshooting Steps:
-
Use Scavengers: Add a nitrosamine formation inhibitor, or "scavenger," to your sample preparation diluent. Common scavengers include ascorbic acid or ammonium sulfamate.[34] This prevents any in-situ formation during the extraction process.
-
Control pH: Maintain a neutral or slightly basic pH during sample preparation, as acidic conditions can promote nitrosation.[33]
-
Avoid Excessive Heat: Minimize the use of heat during sample preparation. If sonication is necessary, use an ice bath to keep the sample cool, as heat can accelerate the nitrosation reaction.[29]
-
Confirm with High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a high-resolution mass measurement of the suspected peak, confirming its elemental composition and distinguishing it from other isobaric interferences.[36]
-
Data Presentation & Key Comparisons
Table 1: Common Sources of Matrix Effects in Drug Product Analysis
| Component Source | Potential Interferents | Primary Mechanism of Interference |
| API | The active drug itself, related impurities | High concentration leads to ion source saturation and competition for ionization.[17] |
| Excipients | Polymers (PVP, HPMC), fillers (lactose, MCC), surfactants (polysorbates) | Contain residual amines, nitrites, or are highly polar, causing ion suppression.[12][16][37] |
| Solvents | Residual manufacturing solvents (e.g., DMF) | Can have masses close to nitrosamines (isobaric interference) or cause ion suppression.[34] |
| Container/Closure | Leachables from plastic bottles, caps, or stoppers | Can introduce a wide range of organic compounds that interfere with ionization. |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Effectiveness in Removing Interferences | Throughput |
| Dilute-and-Shoot | Simple dilution of the sample in a suitable solvent. | Low. Prone to significant matrix effects.[32] | High |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Moderate. Removes proteins but not small molecule interferences.[28] | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good. Effective at removing highly polar or non-polar interferences.[20][28][29] | Medium |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent. Highly effective at removing a broad range of interferences.[20][28][29] | Low-Medium |
Visualizations & Workflows
Diagram 1: General Workflow for N-Nitrosamine Analysis
Caption: A typical workflow for N-nitrosamine analysis from sample preparation to final reporting.
Diagram 2: Troubleshooting Logic for Matrix Effects
Caption: A decision tree for systematically troubleshooting and mitigating matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a step-by-step guide to quantify the degree of ion suppression or enhancement.
-
Prepare Blank Matrix Extract:
-
Accurately weigh an amount of drug product placebo (containing all excipients without the API). If a placebo is unavailable, use a representative batch of the drug product.
-
Extract the placebo using the exact same sample preparation procedure developed for the N-nitrosamine analysis (e.g., same solvent, extraction time, cleanup steps).
-
After the final step, evaporate the solvent and reconstitute the residue in a known volume of mobile phase. This is your Blank Matrix Extract .[10]
-
-
Prepare Two Sets of Samples:
-
Set A (Post-Spike Sample): Spike a known amount of the N-nitrosamine standard solution into the Blank Matrix Extract to achieve a final concentration within your calibration range (e.g., at the mid-point).[10]
-
Set B (Neat Solution Standard): Prepare a standard solution of the same N-nitrosamine in the mobile phase at the exact same final concentration as Set A.[10]
-
-
LC-MS/MS Analysis:
-
Inject both Set A and Set B (n=3 or more for statistical significance) into the LC-MS/MS system.
-
Acquire the data under the same, finalized method conditions.
-
-
Calculate Matrix Effect:
-
Determine the average peak area of the N-nitrosamine in both the post-spike sample (AreaMatrix) and the neat solution standard (AreaSolvent).
-
Calculate the matrix effect using the formula: ME (%) = (AreaMatrix / AreaSolvent) x 100 .[10]
-
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for using SPE to clean up a sample extract. Note: The specific sorbent, wash, and elution solvents must be optimized for your specific analyte and matrix.
-
Sample Pre-treatment:
-
Accurately weigh the drug product sample and dissolve it in an appropriate solvent (e.g., 1% formic acid in water/methanol).
-
Centrifuge and filter the sample to remove any particulates.
-
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent like Oasis HLB).
-
Condition the cartridge by passing methanol, followed by water through it, ensuring the sorbent does not go dry.[10]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences like salts and sugars without eluting the target nitrosamines.[10]
-
-
Elution:
-
Elute the retained N-nitrosamines from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).[10]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[10]
-
References
- Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals.
- Valant. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
- NorthEast BioLab. (n.d.).
- Sinha, A. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines.
- BenchChem. (2025). Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Nitrosamines.
- Various Authors. (2024, June 3).
- Sinha, A. (2025, December 12). Excipient Impact on Nitrosamine Formation.
- Pan, J., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- Labsci @ Pittcon. (2025, March 3). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses.
- Truver, S. (n.d.).
- DFE Pharma. (2024, July 16).
- Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- IPEC. (n.d.). IPEC Position Paper The Role of Excipients in Determining N-Nitrosamine Risks for Drug Products.
- Popa, D. G., et al. (n.d.). Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products.
- Pontes, G., et al. (2023, July 25).
- Aurigene. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines.
- Pontes, G., et al. (2023, July 26).
- Various Authors. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Various Authors. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing.
- Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- ResearchGate. (2025, August 9). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine.
- Funes, A., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique. PMC - NIH.
- U.S. Food & Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits.
- Various Authors. (n.d.).
- ResearchGate. (n.d.). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control.
- Modhave, Y., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Various Authors. (2023, August 23). Nitrosamines: Mass Spectrometry-Based Analytical Procedures Criterias. Nitrosamines Exchange.
- BenchChem. (2025, December). A Comparative Guide to Internal Standards for N-Nitrososotalol Analysis.
- BenchChem. (2025). Addressing matrix effects in LC-MS/MS analysis of nitrosamines.
- Various Authors. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities.
- Various Authors. (n.d.).
- Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
- Bujno Chemicals. (n.d.). Stable Isotope Labelled NDSRIs.
- Various Authors. (2025, April 29).
- Farré, M., et al. (2008, February 1).
- USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring. PMDA.
- U.S. Food & Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs.
- BenchChem. (2025). Troubleshooting guide for N-nitrosamine analysis errors.
- Moorthy, M. K., et al. (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. PMC - NIH.
- Bioanalysis Zone. (n.d.).
- Dolezal, J. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- Various Authors. (n.d.).
Sources
- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fda.gov [fda.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. nebiolab.com [nebiolab.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. welch-us.com [welch-us.com]
- 16. estore.dfepharma.com [estore.dfepharma.com]
- 17. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bujnochem.com [bujnochem.com]
- 23. pmda.go.jp [pmda.go.jp]
- 24. Nitrosamines: Mass Spectrometry-Based Analytical Procedures Criterias - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 25. labscievents.pittcon.org [labscievents.pittcon.org]
- 26. eijppr.com [eijppr.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. tandfonline.com [tandfonline.com]
- 31. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 32. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 33. ipec-europe.org [ipec-europe.org]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Analysis of nitrosamines in wastewater: exploring the trace level quantification capabilities of a hybrid linear ion trap/orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Low Recovery of N-Nitrosamines During Sample Extraction
Welcome to the Technical Support Center dedicated to resolving challenges associated with the recovery of N-nitrosamines during sample extraction. This resource is designed for researchers, scientists, and drug development professionals who are tasked with the critical analysis of these potential carcinogens in complex matrices. Here, we will delve into the root causes of low recovery and provide actionable troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your analytical data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the sample preparation for N-nitrosamine analysis.
Q1: What are the primary reasons for low recovery of N-nitrosamines?
A1: Low recovery of N-nitrosamines is a multifaceted issue stemming from their unique physicochemical properties and the complexity of pharmaceutical matrices. The primary contributing factors include:
-
Volatility of certain N-nitrosamines: Smaller, more volatile N-nitrosamines, such as N-nitrosodimethylamine (NDMA), can be lost during sample concentration steps that involve evaporation.[1][2]
-
Matrix Effects: The drug product matrix, which includes the active pharmaceutical ingredient (API) and various excipients, can interfere with the extraction process and the analytical signal.[1][3][4] This can manifest as ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification that can be mistaken for poor recovery.[5][6]
-
Analyte Degradation: N-nitrosamines can be unstable under certain conditions and may degrade during the extraction process.[1][7] Factors such as pH, light, and temperature can influence their stability.
-
Suboptimal Extraction Conditions: The choice of extraction solvent, pH, and the extraction technique itself (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) are critical and must be optimized for the specific N-nitrosamines and the sample matrix.[8]
-
Incomplete Elution from Sorbents (SPE): In Solid-Phase Extraction (SPE), the N-nitrosamines may not be completely eluted from the sorbent material if the elution solvent is not strong enough or if the volume is insufficient.
Q2: How does the pH of the sample affect N-nitrosamine recovery?
A2: The pH of the sample and the extraction medium plays a crucial role in both the stability of N-nitrosamines and the efficiency of the extraction. While the formation of N-nitrosamines is favored under acidic conditions (typically pH 3-5), their stability during extraction can also be pH-dependent.[9][10][11] For some N-nitrosamines, extreme pH values (either highly acidic or alkaline) can lead to degradation.[7][12] The optimal pH for extraction aims to ensure the N-nitrosamine is in a neutral form, enhancing its partitioning into an organic solvent during Liquid-Liquid Extraction (LLE). It is essential to experimentally evaluate the effect of pH on recovery for your specific analytes and matrix.[13]
Q3: Can N-nitrosamines form during the sample preparation process?
A3: Yes, this is a critical concern known as "in-situ" or "artifactual" formation. If precursors, such as secondary or tertiary amines and nitrosating agents (e.g., nitrites), are present in the sample matrix, the conditions of the extraction process (e.g., acidic pH, heat) can inadvertently promote their reaction to form N-nitrosamines.[5][14] This can lead to erroneously high results, which might be misinterpreted as a complex recovery issue. It is crucial to assess the potential for in-situ formation and, if necessary, employ strategies to mitigate it, such as the use of scavengers.[14]
Q4: What is the most effective way to compensate for low and variable recovery?
A4: The use of stable isotope-labeled internal standards (SIL-IS) is the most robust and widely recommended approach to correct for low and variable recovery.[3][5] A SIL-IS is a form of the target N-nitrosamine where some atoms have been replaced with their heavy isotopes (e.g., deuterium, carbon-13, nitrogen-15). The SIL-IS is added to the sample at the very beginning of the extraction process. Since it is chemically identical to the analyte, it will behave similarly throughout the entire sample preparation and analysis workflow, experiencing the same degree of loss or matrix effects.[15] By measuring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved, as the ratio remains constant even with variations in recovery.
II. Troubleshooting Guide for Low N-Nitrosamine Recovery
This guide provides a systematic approach to diagnosing and resolving low recovery issues in a question-and-answer format, offering detailed explanations and actionable steps.
Issue 1: Consistently low recovery for all target N-nitrosamines.
Q: My recovery is uniformly low across all N-nitrosamines in my standard suite. What should I investigate first?
A: When all analytes are affected similarly, the issue likely lies with a fundamental aspect of the extraction method rather than the specific properties of individual N-nitrosamines.
Potential Causes & Troubleshooting Steps:
-
Inefficient Phase Separation (LLE):
-
Explanation: In Liquid-Liquid Extraction (LLE), incomplete separation of the aqueous and organic layers will result in a portion of the organic phase (containing the analytes) being left behind, leading to low recovery. Emulsion formation at the interface is a common problem.
-
Troubleshooting:
-
Centrifugation: Spin the samples to break up emulsions and achieve a clear separation.
-
Salting Out: Add a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and promote partitioning of the N-nitrosamines into the organic phase. A salting-out liquid-liquid extraction (SALLE) method has been shown to be effective for biological matrices.[16]
-
Solvent Modification: Add a small amount of a more polar organic solvent to the extraction solvent to help break the emulsion.
-
-
-
Suboptimal Extraction Solvent (LLE):
-
Explanation: The chosen organic solvent may not have the appropriate polarity to efficiently extract the range of N-nitrosamines being analyzed. Dichloromethane is a commonly used and effective solvent for many N-nitrosamines.[17][18]
-
Troubleshooting:
-
Solvent Screening: Evaluate different extraction solvents with varying polarities (e.g., dichloromethane, ethyl acetate, diethyl ether).
-
Solvent Volume: Increasing the volume of the extraction solvent can improve recovery, as demonstrated in some studies where larger volumes of dichloromethane led to better partitioning.[18]
-
-
-
Incomplete Elution (SPE):
-
Explanation: In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to desorb all the N-nitrosamines from the sorbent material.
-
Troubleshooting:
-
Elution Solvent Strength: Test stronger elution solvents or a mixture of solvents. For example, a mixture of hexane and dichloromethane was found to be necessary for the recovery of a range of nitrosamines from an Extrelut SPE column.[19]
-
Elution Volume and Steps: Increase the volume of the elution solvent and consider eluting in multiple, smaller fractions.
-
Soak Time: Allow the elution solvent to soak the sorbent for a few minutes before collecting the eluate to ensure complete desorption.
-
-
-
Sorbent Drying (SPE):
-
Explanation: For some SPE sorbents, residual water in the cartridge after sample loading can interfere with the elution of analytes by the organic solvent.[20]
-
Troubleshooting:
-
Thorough Drying: Ensure the SPE cartridge is thoroughly dried under vacuum or with a stream of inert gas before elution. One study highlighted the importance of completely drying the sorbent to improve recovery.[20]
-
-
Issue 2: Low recovery specifically for volatile N-nitrosamines (e.g., NDMA).
Q: My recovery for NDMA is significantly lower than for other, less volatile N-nitrosamines. What is the likely cause and how can I fix it?
A: This pattern strongly suggests the loss of the analyte due to its volatility during a sample concentration step.
Potential Causes & Troubleshooting Steps:
-
Evaporation-Based Concentration:
-
Explanation: Using a nitrogen evaporator or rotary evaporator to reduce the volume of the extract can lead to the loss of volatile compounds like NDMA along with the solvent.[1]
-
Troubleshooting:
-
Gentle Evaporation Conditions: If evaporation is necessary, use the lowest possible temperature and a gentle stream of nitrogen. Avoid taking the sample to complete dryness.
-
Solvent Exchange: Consider a solvent exchange into a small volume of a high-boiling point solvent (a "keeper" solvent) like DMSO before the final evaporation step.
-
Alternative Concentration Methods: Explore concentration techniques that do not rely on heat and gas flow, such as automated SPE which can elute the analytes in a small volume, reducing the need for extensive evaporation.[21][22]
-
Avoid Evaporation Altogether: Optimize the extraction to use a smaller volume of solvent initially, or use a more sensitive analytical instrument that does not require a highly concentrated extract.
-
-
Issue 3: Poor recovery in complex or challenging matrices.
Q: I'm working with a new drug product formulation, and my N-nitrosamine recovery is much lower than in simpler matrices. What should I do?
A: Complex pharmaceutical matrices are a common source of low recovery due to matrix effects and interferences.[1][8]
Potential Causes & Troubleshooting Steps:
-
Matrix Effects (Ion Suppression/Enhancement):
-
Explanation: Co-eluting matrix components can interfere with the ionization of the target N-nitrosamines in the mass spectrometer source, leading to a suppressed or enhanced signal that appears as poor recovery.[3][4][5]
-
Troubleshooting:
-
Improve Sample Clean-up: The most effective way to combat matrix effects is to remove the interfering components.
-
Solid-Phase Extraction (SPE): Implement or optimize an SPE clean-up step after an initial extraction. Different SPE sorbents (e.g., strong cation-exchange, polymeric) can be used to selectively retain the N-nitrosamines while washing away matrix components.[23]
-
Liquid-Liquid Extraction (LLE): Perform back-extraction. For example, extract the N-nitrosamines into an organic solvent, then back-extract them into an acidic aqueous phase, leaving non-basic interferences in the organic layer. Then, adjust the pH of the aqueous phase to neutral or basic and re-extract the N-nitrosamines into a fresh organic solvent.
-
-
Dilution: Dilute the final extract to reduce the concentration of matrix components. This may require a more sensitive analytical instrument to compensate for the lower analyte concentration.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the best way to compensate for matrix effects that cannot be eliminated through clean-up.[3]
-
-
-
Binding of Analytes to Matrix Components:
-
Explanation: N-nitrosamines may bind to excipients or the API itself, preventing their efficient extraction.
-
Troubleshooting:
-
Sample Pre-treatment: Experiment with different sample dissolution solvents and conditions (e.g., sonication, vortexing) to ensure the complete release of N-nitrosamines from the matrix before extraction.[15]
-
pH Adjustment: Modify the pH of the sample solution to disrupt any binding interactions between the N-nitrosamines and matrix components.
-
-
Diagrams and Workflows
Troubleshooting Decision Tree for Low N-Nitrosamine Recovery
Caption: A decision tree to guide troubleshooting efforts for low N-nitrosamine recovery.
Experimental Protocols
Protocol 1: General Purpose Liquid-Liquid Extraction (LLE)
This protocol provides a starting point for the extraction of N-nitrosamines from a solid drug product. Note: This protocol must be optimized for your specific application.
-
Sample Preparation:
-
Accurately weigh 100-500 mg of the homogenized drug product powder into a centrifuge tube.
-
Add the appropriate Stable Isotope-Labeled Internal Standard (SIL-IS) solution.
-
Add 5 mL of a suitable dissolution solvent (e.g., 0.1 M HCl, water, or a buffer).
-
Vortex for 2 minutes and sonicate for 15 minutes to ensure complete dissolution and release of analytes.
-
-
Extraction:
-
Add 5 mL of dichloromethane.[17]
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean tube using a Pasteur pipette.
-
Repeat the extraction (steps 2 & 3) two more times with fresh dichloromethane, pooling the organic extracts.
-
-
Concentration (if necessary):
-
Evaporate the pooled organic extract to approximately 0.5 mL under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the final volume to 1 mL with the mobile phase.
-
-
Analysis:
-
Transfer the final extract to an autosampler vial for LC-MS or GC-MS analysis.
-
Protocol 2: General Purpose Solid-Phase Extraction (SPE) for Clean-up
This protocol describes a general SPE clean-up procedure that can be applied after an initial extraction. The choice of sorbent and solvents will depend on the specific N-nitrosamines and matrix. U.S. EPA Method 521, for example, recommends coconut charcoal based cartridges for water analysis.[21][22]
-
Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., a strong cation-exchange or polymeric sorbent) according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).
-
-
Sample Loading:
-
Take the initial aqueous sample solution (from Protocol 1, step 1) and load it onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a mild buffer) to remove polar matrix interferences.
-
Follow with a wash using a weak organic solvent to remove non-polar interferences, if applicable.
-
-
Drying:
-
Dry the cartridge thoroughly under vacuum for 10-20 minutes to remove any residual water.[20]
-
-
Elution:
-
Elute the N-nitrosamines with a suitable organic solvent or solvent mixture (e.g., dichloromethane, methanol with a modifier like ammonia). Collect the eluate.
-
-
Concentration and Analysis:
-
Proceed with the concentration and analysis steps as described in Protocol 1 (steps 4 & 5).
-
Data Presentation
Table 1: Physicochemical Properties of Common N-Nitrosamines and Impact on Extraction
| N-Nitrosamine | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) | Log P | Key Extraction Considerations |
| N-Nitrosodimethylamine | NDMA | 74.08 | 151-153 | -0.57 | Highly volatile, prone to loss during evaporation.[1] |
| N-Nitrosodiethylamine | NDEA | 102.14 | 177 | 0.46 | Moderately volatile. |
| N-Nitrosodi-n-propylamine | NDPA | 130.19 | 206 | 1.48 | Less volatile than NDMA and NDEA. |
| N-Nitrosodi-n-butylamine | NDBA | 158.24 | 239-240 | 2.49 | Low volatility. |
| N-Nitrosopiperidine | NPIP | 114.15 | 218 | 0.35 | Cyclic structure, moderate polarity. |
| N-Nitrosopyrrolidine | NPYR | 100.12 | 214 | -0.27 | Cyclic structure, relatively polar. |
| N-Nitrosomorpholine | NMOR | 116.12 | 224 | -0.73 | Polar due to the oxygen atom. |
Log P values are estimates and can vary. Data compiled from various chemical databases.
III. Conclusion
Achieving high and consistent recovery of N-nitrosamines is a critical prerequisite for accurate risk assessment in pharmaceutical products. Low recovery is a complex issue that requires a systematic and logical approach to troubleshooting. By understanding the interplay between the physicochemical properties of the N-nitrosamines, the nature of the sample matrix, and the principles of the extraction technique, researchers can effectively diagnose and resolve recovery problems. The implementation of robust sample clean-up procedures and the consistent use of stable isotope-labeled internal standards are paramount to ensuring the generation of reliable and defensible data.
IV. References
-
Manchuri, S. K., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]
-
De La Rocha, A., et al. (2003). Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. Journal of Agricultural and Food Chemistry. [Link]
-
Spectroscopy Online. (2010). Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). LinkedIn. [Link]
-
Ballesteros-Gómez, A., et al. (2018). Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry. Analytical Methods. [Link]
-
de Souza, P. G., et al. (2014). Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry. Food Additives & Contaminants: Part A. [Link]
-
ResearchGate. (n.d.). Solid-phase microextraction of N-nitrosamines. [Link]
-
U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
-
Spectroscopy Online. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. [Link]
-
Silva, A., et al. (2023). Assessing Nitrosamine Migration from Drinking Water Contact Materials Using a Validated LLE-GC-MS Method. Water. [Link]
-
Chong, C. M. (n.d.). Fully Automated Liquid-Liquid Extraction and Headspace Extraction for the Analysis of Nitrosamine Impurities in Drug Products. ResearchGate. [Link]
-
Organic Process Research & Development. (2024). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
Egyptian Drug Authority. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. [Link]
-
National Institutes of Health. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. [Link]
-
European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. [Link]
-
National Pharmaceutical Regulatory Agency (NPRA). (n.d.). Guideline on Control of Nitrosamine Impurities in Pharmaceutical Products. [Link]
-
Zhang, L., et al. (2022). Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (2025). Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. [Link]
-
Nitrosamine Exchange. (2025). Nitrosamine- pH role. [Link]
-
ResearchGate. (2025). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. [Link]
-
OUCI. (n.d.). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. [Link]
-
The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. [Link]
-
ResearchGate. (n.d.). Recovery of each N-nitrosamine at different pH values (25°C). [Link]
-
National Institutes of Health. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. [Link]
-
Chromatography Today. (n.d.). Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. [Link]
-
Nitrosamine Exchange. (2023). pH modification. [Link]
-
ResearchGate. (2025). Influence of pH on the UV photolysis of N -nitrosamines in water: Kinetics and products. [Link]
-
MDPI. (2015). Improving the Chromatographic Analysis of N-Nitrosamines in Drinking Water by Completely Drying the Solid Sorbent Using Dry Air. [Link]
-
ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. [Link]
-
Nitrosamine Exchange. (2023). Forced degradation: predicting nitrosamine formation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciex.jp [sciex.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pmda.go.jp [pmda.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH modification - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pjoes.com [pjoes.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing GC-MS Sensitivity for Non-Volatile Nitrosamines
<
Welcome to the technical support center for the analysis of non-volatile nitrosamines (NVNAs). This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and robustness of their Gas Chromatography-Mass Spectrometry (GC-MS) methods for these challenging analytes. Given the potent carcinogenic nature of nitrosamines and the stringent regulatory limits on their presence in pharmaceutical products, achieving low detection limits is not just an analytical goal, but a critical aspect of patient safety.[1][2][3]
This document moves beyond standard protocols to explain the fundamental principles behind method optimization, providing you with the expertise to troubleshoot and refine your analytical approach effectively.
Section 1: The Derivatization Imperative for Non-Volatile Nitrosamines
Gas chromatography fundamentally requires analytes to be volatile and thermally stable. Non-volatile nitrosamines, often containing polar functional groups like hydroxyl (-OH) or carboxylic acid (-COOH) groups, do not meet these criteria.[4] Direct injection of these compounds into a hot GC inlet leads to poor chromatographic performance, including:
-
No Elution: The compound does not vaporize and never reaches the detector.
-
Thermal Degradation: The high heat of the inlet breaks the molecule apart, meaning you are not analyzing the compound of interest.[5]
-
Poor Peak Shape: Severe tailing occurs due to strong interactions with the stationary phase or active sites within the GC system.[6]
Derivatization is the chemical modification of an analyte to enhance its suitability for a specific analytical technique. For GC-MS analysis of NVNAs, the primary goals of derivatization are to:
-
Increase Volatility: By replacing polar, active hydrogens (e.g., on a hydroxyl group) with non-polar, bulky groups, we reduce intermolecular hydrogen bonding and allow the molecule to enter the gas phase at lower temperatures.[4][7]
-
Improve Thermal Stability: The resulting derivative is often more stable at the high temperatures required for GC analysis.
-
Enhance Chromatographic Separation: The derivatized analyte will have better peak shape and resolution from other components in the sample matrix.[8]
The choice of derivatization strategy depends on the specific functional groups present on the nitrosamine. Common approaches include silylation, alkylation, and denitrosation followed by sulfonylation.[4]
Section 2: Key Derivatization Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for two common and effective derivatization techniques. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), as both nitrosamines and derivatizing reagents can be hazardous.
Protocol 2.1: Silylation for Hydroxyl-Containing Nitrosamines (e.g., NDELA)
Silylation is highly effective for nitrosamines containing hydroxyl groups, such as N-nitrosodiethanolamine (NDELA).[4] The process masks the polar hydroxyl groups, increasing volatility.[4] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and potent silylating agent.[7][9]
Materials:
-
Sample extract containing the non-volatile nitrosamine, evaporated to dryness.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Pyridine or Acetonitrile (anhydrous grade).
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
Step-by-Step Procedure:
-
Sample Preparation: Ensure your sample extract is completely dry. Silylating reagents are highly sensitive to moisture, and the presence of water will consume the reagent and lead to poor derivatization efficiency.[9]
-
Reagent Addition: To the dried sample residue in the reaction vial, add 50 µL of anhydrous pyridine (or acetonitrile) to redissolve the analytes.
-
Silylating Agent: Add 50 µL of MSTFA to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 60-70 °C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for your specific analyte.
-
Cooling: After the reaction is complete, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS. Do not add water or aqueous solutions to the derivatized sample.
Protocol 2.2: Denitrosation followed by Sulfonylation
This versatile method is applicable to a broad range of nitrosamines. It involves chemically removing the nitroso group (-N=O) to form the corresponding secondary amine, which is then derivatized with a sulfonating agent to create a stable, volatile sulfonamide.[4][8] This derivative typically exhibits excellent chromatographic behavior.[8]
Materials:
-
Sample or standard solution.
-
Denitrosation reagent (e.g., 3% hydrobromic acid in glacial acetic acid).
-
Sodium hydroxide (NaOH) solution (2 M).
-
Sodium bicarbonate (NaHCO₃) buffer (0.5 M).
-
p-Toluenesulfonyl chloride (p-TSC) solution (e.g., 1.0 g/L in a suitable organic solvent).[10]
-
Extraction solvent (e.g., Dichloromethane or Diethyl ether).
-
Centrifuge tubes.
Step-by-Step Procedure:
-
Denitrosation: Pipette 100 µL of the sample solution into a centrifuge tube. Add 20 µL of the denitrosation reagent. Cap the tube and heat at 100°C for 10 minutes.[4][10]
-
Neutralization: Cool the tube to room temperature. Carefully add 200 µL of 2 M NaOH to neutralize the acid, followed by 150 µL of 0.5 M NaHCO₃ buffer to adjust the pH.[4][10]
-
Sulfonylation: Add 100 µL of the p-TSC solution. Vortex the mixture for 30 seconds. Heat at 80°C for 20 minutes to form the sulfonamide derivative.[4][10]
-
Extraction: Cool the tube. Add an appropriate volume (e.g., 200 µL) of extraction solvent like diethyl ether.[10] Vortex vigorously for 1-2 minutes to extract the derivative into the organic phase.
-
Phase Separation: Centrifuge to separate the layers.
-
Analysis: Carefully transfer the upper organic layer to a GC vial for analysis.
Section 3: Optimizing GC-MS Parameters for Maximum Sensitivity
Successful derivatization is only half the battle. The GC-MS parameters must be finely tuned to capitalize on the improved properties of the derivatives and achieve the lowest possible detection limits.
Injection Technique and Inlet Parameters
For trace-level analysis, a splitless injection is the preferred mode.[11] This technique ensures that the vast majority of the injected sample is transferred to the analytical column, maximizing sensitivity.
-
Inlet Temperature: The temperature must be high enough to ensure rapid vaporization of the derivatized analyte but not so high as to cause thermal degradation.[12] A typical starting point is 250 °C, but this should be optimized.[13]
-
Splitless Purge Time: This parameter is critical. The purge valve should remain closed long enough for the sample to be transferred from the liner to the column (typically 0.5-1.0 minutes), after which it opens to flush the remaining solvent vapor from the inlet. Setting this time too short will result in a loss of analyte and poor sensitivity.
-
Initial Oven Temperature: To achieve sharp peaks in splitless mode, the initial oven temperature should be set about 20 °C below the boiling point of the injection solvent.[11] This creates a "solvent focusing" effect, reconcentrating the analytes into a tight band at the head of the column.
Column Selection and Chromatography
-
Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS) or a 6% cyanopropylphenyl phase (e.g., Rxi-624Sil MS), often provides excellent resolution and peak shape for a wide range of derivatized nitrosamines.[14]
-
Column Dimensions: Using a narrower internal diameter (e.g., 0.25 mm) and thinner film thickness (e.g., 0.25 µm) can increase chromatographic efficiency and resolution, leading to taller, sharper peaks and thus better sensitivity.[13]
-
Carrier Gas Flow: Operating the carrier gas (typically Helium or Hydrogen) at its optimal linear velocity ensures the highest column efficiency. For trace analysis, it is crucial to maintain a constant flow rate.[12]
Mass Spectrometer Settings
-
Ionization Mode: Standard Electron Ionization (EI) at 70 eV is typically robust and provides reproducible fragmentation patterns.[15] However, for some labile derivatives, using a "softer" ionization by reducing the electron energy (e.g., to 40 eV) can decrease fragmentation and increase the abundance of the molecular ion, which may be beneficial for sensitivity.[16]
-
Acquisition Mode: SIM vs. Full Scan:
-
Full Scan: The MS scans a wide mass range, providing a full spectrum. This is useful for initial identification but lacks the sensitivity needed for trace quantification.
-
Selected Ion Monitoring (SIM): The MS is programmed to monitor only a few specific, characteristic ions for your target analyte. By "staring" at these ions instead of scanning the full range, the dwell time on each ion is significantly increased, leading to a dramatic improvement in signal-to-noise and a major boost in sensitivity.[17] This is the required mode for trace-level quantification.
-
-
Tandem Mass Spectrometry (MS/MS): For the ultimate in sensitivity and selectivity, especially in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) is recommended.[15][18] In this setup, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) technique virtually eliminates background noise, providing the lowest possible detection limits.[15][19]
The following table summarizes key MS parameters for achieving high sensitivity.
| Parameter | Recommended Setting for High Sensitivity | Rationale |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Increases dwell time on target ions, significantly improving signal-to-noise ratio compared to Full Scan.[15][17] |
| Ionization Energy | 70 eV (standard) or 40 eV (soft ionization) | 70 eV provides standard, library-matchable spectra. 40 eV can reduce fragmentation of labile derivatives, potentially increasing the abundance of the target precursor ion.[16] |
| MS Source Temp. | 230 °C (typical) | Should be optimized to prevent analyte degradation while ensuring efficient ionization.[20] |
| Dwell Time (SIM) | 50-100 ms per ion | Longer dwell times improve signal but can reduce the number of data points across a peak. This is a trade-off that needs optimization. |
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of non-volatile nitrosamines in a direct question-and-answer format.
Q1: My derivatization efficiency is low and inconsistent. What are the likely causes?
A: This is a very common problem, often rooted in sample preparation and reaction conditions.
-
Presence of Water: The number one cause of poor silylation is moisture. Ensure your sample extract is completely dry before adding the reagent. Use anhydrous solvents and store reagents properly with desiccant.[9]
-
Reagent Degradation: Derivatizing agents are highly reactive and can degrade over time, especially if exposed to air and humidity. Use fresh reagents or from a recently opened bottle.
-
Incorrect Stoichiometry: Ensure you are adding a sufficient excess of the derivatizing reagent to drive the reaction to completion, especially if your sample matrix contains other active sites (e.g., other hydroxyl-containing compounds).
-
Suboptimal Reaction Conditions: The reaction time and temperature may not be optimal. Try increasing the reaction time or temperature incrementally (e.g., increase temperature by 10 °C or time by 15 minutes) to see if efficiency improves.
Q2: I'm seeing no peak or a very small, tailing peak for my derivatized nitrosamine.
A: This points to a problem either with the derivatization itself or the chromatographic system.
-
Derivatization Failure: First, confirm your derivatization is working by running a clean, higher-concentration standard. If the standard works, the problem is likely with your sample matrix.
-
Active Sites in the Inlet: The GC inlet liner is a common source of activity. Silanol groups (-Si-OH) on the glass surface can interact with your analyte, causing adsorption and peak tailing. Use a deactivated liner and replace it regularly. Cleaning the inlet itself may also be necessary.[21]
-
Column Contamination/Degradation: The first few meters of the column can become contaminated with non-volatile matrix components. This can be fixed by trimming the column (e.g., removing 0.5 meters from the inlet side).[21] Oxygen leaks can also damage the stationary phase, creating active sites.
-
Inlet Temperature Too Low: The derivatized analyte may not be vaporizing efficiently. Try increasing the inlet temperature in 10-20 °C increments.[21]
Q3: My baseline is noisy and has many interfering peaks.
A: A high background can obscure your analyte peak and worsen detection limits.
-
Reagent Artifacts: Derivatizing agents can produce byproducts that show up in the chromatogram. Inject a reagent blank (all reagents, no sample) to identify these peaks.
-
Septum Bleed: Old or low-quality septa can release siloxanes when heated, creating a noisy baseline and characteristic repeating peaks. Use high-quality, low-bleed septa and replace them regularly.
-
Matrix Interferences: Your sample matrix may contain many compounds that co-extract and derivatize along with your analyte. Improve your sample cleanup procedure (e.g., using Solid-Phase Extraction - SPE) to remove these interferences before derivatization.[22]
-
Carrier Gas Impurity: Ensure you are using high-purity carrier gas and that your gas traps (moisture, oxygen, hydrocarbon) are functioning correctly.[21]
Q4: How can I confirm that the peak I'm seeing is actually my derivatized nitrosamine and not an artifact?
A: This is a critical question for method validation and trustworthiness.
-
Mass Spectrum Confirmation: The most fundamental check is to compare the mass spectrum of your peak to a reference spectrum from a known standard. The fragmentation pattern should match.
-
Use of Isotopically Labeled Internal Standards: The gold standard for quantification and confirmation is the use of a stable, isotopically labeled version of your target analyte (e.g., NDELA-d8). This compound will behave almost identically to the native analyte during extraction and derivatization but will have a different mass.[15] A consistent ratio between the native and labeled compound across samples provides very high confidence in the result.
-
GC-MS/MS (MRM): Using a triple quadrupole MS, the detection of a specific precursor-to-product ion transition is highly selective and provides a much higher degree of confidence than single quadrupole SIM analysis.[15]
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the entire analytical process and the logic of troubleshooting, the following diagrams are provided.
Experimental Workflow Diagram
Caption: Workflow for NVNA analysis from sample preparation to GC-MS detection.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting poor sensitivity in NVNA analysis.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Nitrosamine Analysis by GC-MS: A Guide to Derivatization Methods. Benchchem.
- FAO AGRIS. (n.d.). Derivatization Method for Determination of Nitrosamines by GC-MS. FAO AGRIS.
- ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
- Thermo Fisher Scientific. (n.d.). High Sensitivity Analysis of Nitrosamines Using GC-MS/MS.
- LCGC International. (2025, March 10). Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet.
- Benchchem. (n.d.). Application Notes and Protocols for N-Nitrosamine Analysis Sample Preparation. Benchchem.
- MDPI. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Benchchem. (n.d.). Troubleshooting guide for N-nitrosamine analysis errors. Benchchem.
- ResolveMass Laboratories Inc. (2025, December 19). GC-MS Method Development for Nitrosamine Testing.
- Thermo Fisher Scientific. (n.d.). Determining Nitrosamines Using GC-MS/MS with Electron Ionization.
- Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
- LCGC International. (n.d.). How to Optimize Key Variables in GC Analysis: Sample Introduction.
- Agilent. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation.
- ResearchGate. (2025, August 7). Derivatization Method for Determination of Nitrosamines by GC–MS.
- ECETOC. (n.d.). Critical Evaluation of Methods for the Determination of N-Nitrosamines in Personal Care and Household Products.
- Agilent. (n.d.). GC Inlets An Introduction.
- Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance.
- Restek. (n.d.). TROUBLESHOOTING GUIDE.
- Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
- ResearchGate. (n.d.). GC-MS SIM for the detected nitrosamines.
- Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
- NIH. (n.d.). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment.
- MDPI. (2011, January 17). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites.
- YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. ecetoc.org [ecetoc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Derivatization Method for Determination of Nitrosamines by GC-MS [agris.fao.org]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. gcms.cz [gcms.cz]
- 14. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. gcms.labrulez.com [gcms.labrulez.com]
- 19. agilent.com [agilent.com]
- 20. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for N-Nitrosamine Impurities
For Researchers, Scientists, and Drug Development Professionals
The discovery of N-nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry. These compounds, classified as probable human carcinogens, must be controlled at trace levels, necessitating highly sensitive and rigorously validated analytical methods. This guide, developed from the perspective of a Senior Application Scientist, provides an in-depth comparison of the predominant analytical techniques and a detailed roadmap for their validation, ensuring scientific integrity and regulatory compliance.
The Analytical Imperative: Why Method Validation is Non-Negotiable
The control of N-nitrosamine impurities is not merely a quality control checkpoint; it is a critical patient safety mandate. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), require robust, validated analytical methods to ensure that nitrosamine levels in drug products are below the established acceptable intake (AI) limits.[1] Method validation provides documented evidence that a procedure is fit for its intended purpose, guaranteeing the reliability, reproducibility, and accuracy of the analytical data submitted for regulatory review.[1]
The foundation for analytical method validation is laid out in the International Council for Harmonisation (ICH) guideline Q2(R1), which details the necessary validation characteristics.[2] This framework is the bedrock upon which specific guidance for nitrosamine analysis is built.
At the Crossroads of Analysis: LC-MS/MS vs. GC-MS/MS
The two workhorses for trace-level nitrosamine analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice between these techniques is dictated by the physicochemical properties of the target nitrosamines and the nature of the drug product matrix.
| Feature | LC-MS/MS | GC-MS/MS |
| Applicability | Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds, making it suitable for many Nitrosamine Drug Substance-Related Impurities (NDSRIs).[3][4] | Primarily suited for volatile and thermally stable nitrosamines.[3][4] |
| Sensitivity | Generally offers high sensitivity, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[3][4] | Highly sensitive for volatile compounds, with detection limits in the low ppb range.[3] |
| Selectivity | High selectivity, especially with tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, minimizing matrix interference.[3] | Excellent selectivity, particularly in MRM mode.[3] |
| Sample Preparation | Often simpler, typically involving dissolution and filtration.[3] | May require more complex sample preparation, including derivatization for less volatile compounds.[3] |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from matrix components, which can affect accuracy.[3][5] | Generally less prone to matrix effects compared to LC-MS.[3] |
The Blueprint for Trustworthiness: A Deep Dive into Validation Parameters
A validated analytical method is a self-validating system. Each parameter is a pillar supporting the final reported value. The following table outlines the key validation parameters as stipulated by ICH Q2(R1) and their typical acceptance criteria for nitrosamine analysis.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the analytical signal is solely from the target nitrosamine and not from other components in the sample matrix (e.g., API, excipients, other impurities). | No significant interference at the retention time and mass transition of the target nitrosamine in blank and placebo samples. |
| Limit of Detection (LOD) | The lowest concentration of the nitrosamine that can be reliably detected, but not necessarily quantified. | Typically determined by signal-to-noise ratio (S/N) of ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration of the nitrosamine that can be quantified with acceptable precision and accuracy. | Typically determined by S/N of ≥ 10. The LOQ should be at or below the reporting threshold, which is often a fraction of the AI limit (e.g., ≤ 30% of the AI). |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the nitrosamine within a given range. | Correlation coefficient (R²) ≥ 0.99. The y-intercept should not be significantly different from zero. |
| Range | The concentration interval over which the method is demonstrated to be precise, accurate, and linear. | For impurity analysis, the range should typically span from the LOQ to 120% of the specification limit. |
| Accuracy | The closeness of the measured value to the true value. | Assessed by spike-recovery studies at multiple concentration levels (e.g., LOQ, 100%, and 150% of the specification). Mean recovery should be within 80-120%.[2] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Expressed as the relative standard deviation (%RSD). For repeatability (intra-assay precision), the %RSD should typically be ≤ 15%. For intermediate precision (inter-assay precision), the %RSD should typically be ≤ 20%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | The system suitability criteria should be met, and the results should not be significantly affected by variations in parameters such as mobile phase composition, pH, column temperature, and flow rate. |
The Alchemist's Art: Mastering Sample Preparation
Effective sample preparation is paramount for successful trace-level nitrosamine analysis. The goal is to isolate the nitrosamines from the complex drug product matrix, minimize interferences, and concentrate the analytes to achieve the required sensitivity.
Common Sample Preparation Techniques: A Comparative Overview
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction (LLE) | Partitioning of nitrosamines between two immiscible liquid phases based on their relative solubility. | Simple, inexpensive, and effective for a wide range of matrices. | Can be labor-intensive, time-consuming, and may use large volumes of organic solvents. | Initial cleanup and for samples with low matrix complexity. |
| Solid-Phase Extraction (SPE) | Separation of nitrosamines from the sample matrix by passing the sample through a solid sorbent that retains the analytes or the interferences. | High recovery, good reproducibility, and can handle a wide variety of sample matrices.[6] | Can be more expensive than LLE and requires method development to select the appropriate sorbent and elution conditions. | Effective cleanup for complex matrices and for concentrating analytes.[6] |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A two-step process involving an extraction with an organic solvent and salts, followed by a dispersive SPE cleanup. | Fast, simple, and uses small amounts of solvents. | May not be suitable for all matrices and can have lower recovery for some analytes. | High-throughput analysis of a large number of samples.[7] |
Experimental Protocols: A Step-by-Step Guide to Validation
The following protocols provide a generalized framework for the validation of an LC-MS/MS method for N-nitrosamine impurities, based on ICH Q2(R1) principles.
Protocol 1: Validation of an LC-MS/MS Method
1. Specificity:
-
Analyze a blank (diluent), a placebo (formulation without the API), and a sample spiked with the target nitrosamine and any known potential impurities.
-
Acceptance Criteria: No interfering peaks at the retention time and MRM transition of the target nitrosamine in the blank and placebo chromatograms.
2. Linearity:
-
Prepare a series of at least five calibration standards of the nitrosamine in a suitable diluent, covering the expected range of concentrations (e.g., from LOQ to 150% of the specification limit).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.99.
3. Accuracy:
-
Prepare placebo samples spiked with the nitrosamine at three different concentration levels (e.g., low, medium, and high) within the linear range. Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery at each level should be within 80-120%.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample spiked with the nitrosamine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: %RSD for repeatability should be ≤ 15%, and for intermediate precision should be ≤ 20%.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of replicate injections of a low-concentration standard.
-
Acceptance Criteria: S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
6. Robustness:
-
Introduce small, deliberate changes to the method parameters (e.g., mobile phase pH ± 0.2 units, column temperature ± 5°C, flow rate ± 10%).
-
Analyze a system suitability standard and a spiked sample under each modified condition.
-
Acceptance Criteria: System suitability parameters (e.g., peak shape, resolution) should remain within acceptable limits, and the results of the spiked sample analysis should not be significantly affected.
Visualizing the Path to Validation
The following diagrams illustrate the key workflows and logical relationships in the validation of analytical methods for N-nitrosamine impurities.
Caption: The logical relationship and interdependencies between key validation parameters as defined by ICH Q2(R1).
The Frontier of Nitrosamine Analysis: NDSRIs and Future Perspectives
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) presents new analytical challenges. These compounds are often structurally similar to the API, potentially leading to co-elution and matrix effects. The validation of analytical methods for NDSRIs requires careful consideration of specificity and may necessitate the use of high-resolution mass spectrometry (HRMS) for unambiguous identification and quantification.
The analytical landscape for N-nitrosamine impurities is continually evolving. Advances in instrumentation, sample preparation techniques, and data analysis software will continue to improve the sensitivity, selectivity, and efficiency of these critical analyses. As a community of scientists, it is our collective responsibility to stay at the forefront of these developments to ensure the safety and quality of medicines for patients worldwide.
References
-
Aragen Life Sciences. (2025). Nitrosamine Impurity Detection and Quantification in Sartans and Ranitidine. [Link]
-
Waters Corporation. (2019). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. [Link]
-
Kim, J., et al. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. National Institutes of Health. [Link]
-
ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. [Link]
-
LCGC International. (2023). Nitrosamine analysis: Challenges and updated LC-MS/MS solutions. [Link]
-
Zhang, Y., et al. (2022). Development and validation of an LC-MS/MS method for screening and quantification of trace N-nitrosamines in a pharmaceutical formulation. ORBi. [Link]
-
Aragen Life Sciences. (2025). Nitrosamine Impurity Detection And Quantification In Sartans And Ranitidine. [Link]
-
Aragen Life Sciences. (2025). Nitrosamine Impurity Detection and Quantification in Sartans and Ranitidine. [Link]
-
Manchuri, S. K., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Shomali, F., et al. (2023). Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2025). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). [Link]
-
Nitrosamines Exchange. (2024). Analytical challenges and the effective management of nitrosamines: The evolving landscape of NDSRI analysis. [Link]
-
Aurigene Pharmaceutical Services. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. [Link]
-
Chromatography Online. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. [Link]
-
Waters Corporation. (2023). Nitrosamines Analysis with LC/MS-MS. [Link]
-
Kim, J., et al. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. ResearchGate. [Link]
-
The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. [Link]
-
Impact Factor. (2023). New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. [Link]
-
The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method. [Link]
-
ResearchGate. (2020). Comparison of sample preparation approaches and validation of an extraction method for nitrosatable pesticides and metabolites in human serum and urine analyzed by liquid chromatography – Orbital ion trap mass spectrometry. [Link]
-
ResolveMass Laboratories Inc. (2025). Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. [Link]
-
Separation Science. (2023). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. [Link]
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
U.S. Food and Drug Administration. (2025). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]
-
ResearchGate. (2022). Solid-phase extraction and high-performance liquid chromatography mass spectrometry analysis of nitrosamines in treated drinking water and wastewater. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of N-Nitrosamine Analysis Methods in Pharmaceuticals
The discovery of N-nitrosamine impurities in commonly used pharmaceuticals since 2018 has presented a significant challenge to the pharmaceutical industry, necessitating robust and reliable analytical methods for their detection and quantification at trace levels.[1][2] As these compounds are classified as probable or possible human carcinogens, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits.[2][3] This guide provides an in-depth comparison of the prevalent analytical methodologies and underscores the critical importance of inter-laboratory comparison studies in ensuring method robustness and data integrity.
The Analytical Imperative: Detecting Trace-Level Contaminants
The core challenge in N-nitrosamine analysis lies in achieving extremely low limits of detection (LOD) and quantification (LOQ) to meet regulatory requirements, which are often in the parts-per-billion (ppb) range.[4][5] The complexity of pharmaceutical matrices further complicates analysis, demanding highly selective and sensitive analytical techniques.[5] Regulatory agencies mandate that the analytical methods used for confirming the presence of nitrosamines must be validated according to ICH Q2(R2) guidelines to ensure accuracy, precision, and reproducibility.[6]
A Comparative Analysis of Key Methodologies
The primary analytical techniques employed for N-nitrosamine analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[7] The choice between these methods often depends on the specific nitrosamine's volatility and thermal stability, as well as the nature of the drug product matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), has emerged as a gold standard for its sensitivity, selectivity, and applicability to a wide range of nitrosamines, including the less volatile and thermally labile ones.[8]
-
LC-MS/MS: This technique offers excellent sensitivity and selectivity through Multiple Reaction Monitoring (MRM), making it suitable for routine quantification in regulated environments.[8]
-
LC-HRMS: Provides high mass accuracy and resolution, which is invaluable for identifying unknown nitrosamines and differentiating them from matrix interferences.[1] The FDA has developed and published LC-HRMS methods capable of detecting multiple nitrosamine impurities with quantitation limits as low as 0.005 ppm.[1]
Ionization Techniques: The choice of ionization source is critical. Atmospheric pressure chemical ionization (APCI) is often preferred for simple, low-mass nitrosamines, while electrospray ionization (ESI) is better suited for more complex nitrosamine drug substance-related impurities (NDSRIs).[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable nitrosamines.[5]
-
GC-MS/MS: Similar to its LC counterpart, GC-MS/MS provides high sensitivity and selectivity, making it a preferred method for many laboratories.[4]
-
Headspace GC-MS: This sample introduction technique is particularly useful for analyzing volatile nitrosamines in solid or liquid samples, as it minimizes matrix effects.[4]
-
Direct Liquid Injection GC-MS: Suitable for a broader range of nitrosamines with varying volatilities.[4]
It's important to note that single quadrupole GC-MS may provide ambiguous results and is generally less sensitive than tandem MS (GC-MS/MS) methods.[9]
The Cornerstone of Reliability: Inter-Laboratory Comparison Studies
Inter-laboratory comparison studies, also known as round-robin tests, are indispensable for validating the reproducibility and reliability of analytical methods across different laboratories.[10] These studies involve analyzing identical samples at multiple laboratories using their respective in-house methods.[11]
The primary objectives of such studies are to:
-
Assess the variability in measurement results between different laboratories and methods.[11]
-
Establish the robustness and transferability of analytical procedures.
-
Provide confidence in the accuracy and precision of the data being generated across the industry.
A collaborative study involving the European Directorate for the Quality of Medicines & HealthCare (EDQM) and several international regulatory agencies demonstrated that accurate and precise quantification of trace-level nitrosamines can be achieved using various MS-based analytical procedures.[11] However, the study also highlighted that sample preparation can be a key source of variation in results, particularly for contaminated samples.[12]
Designing a Robust Inter-Laboratory Study
A well-designed inter-laboratory study is crucial for generating meaningful and comparable data. The following diagram illustrates the key stages of such a study.
Comparative Performance Data
The following table presents a hypothetical summary of results from an inter-laboratory study, illustrating the type of comparative data generated. Such tables are essential for objectively assessing the performance of different analytical methods.
| Parameter | Laboratory A (LC-MS/MS) | Laboratory B (GC-MS/MS) | Laboratory C (LC-HRMS) | Acceptance Criteria |
| Limit of Detection (LOD) (ng/mL) | 0.05 | 0.08 | 0.03 | ≤ 0.1 ng/mL |
| Limit of Quantitation (LOQ) (ng/mL) | 0.15 | 0.25 | 0.10 | ≤ 0.3 ng/mL |
| Accuracy (% Recovery) | 99.2% | 101.5% | 98.8% | 80-120% |
| Precision (RSD%) | 2.5% | 4.1% | 1.9% | ≤ 15% |
| Linearity (r²) | >0.998 | >0.997 | >0.999 | ≥ 0.99 |
This table is for illustrative purposes and does not represent actual study data.
Detailed Experimental Protocols
To ensure consistency and comparability, it is essential to have well-documented and validated experimental protocols. Below are generalized, step-by-step methodologies for the primary analytical techniques.
Generalized LC-MS/MS Protocol
Methodology:
-
Sample Preparation:
-
Accurately weigh a representative portion of the ground drug product or active pharmaceutical ingredient (API).
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane).
-
Spike the sample with an appropriate isotopically labeled internal standard (e.g., NDMA-d6).[13]
-
Vortex and centrifuge or filter the sample to remove particulates.
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
-
Perform a gradient elution using a binary solvent system, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
-
MS/MS Detection:
-
Utilize an ESI or APCI source operating in positive ion mode.
-
Set the mass spectrometer to acquire data in MRM mode, monitoring for specific precursor-to-product ion transitions for each target nitrosamine and the internal standard.[8]
-
-
Quantification:
-
Integrate the chromatographic peaks for each analyte and the internal standard.
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of each nitrosamine in the sample based on the calibration curve.
-
Generalized GC-MS/MS Protocol
Methodology:
-
Sample Preparation:
-
For liquid injection, dissolve a weighed amount of the sample in a suitable organic solvent like dichloromethane.[14]
-
For headspace analysis, place a weighed amount of the sample in a headspace vial with an appropriate dissolution solvent.
-
Add an internal standard.
-
-
GC Separation:
-
Inject the prepared sample (liquid or headspace vapor) into the GC system.
-
Employ a capillary column suitable for separating nitrosamines (e.g., a mid-polarity column).
-
Use a temperature program to elute the target analytes.
-
-
MS/MS Detection:
-
Utilize an Electron Ionization (EI) source.
-
Operate the tandem mass spectrometer in MRM mode to ensure selective detection.
-
-
Quantification:
-
Process the data in a manner analogous to the LC-MS/MS method, using a calibration curve for quantification.
-
Conclusion
The effective control of N-nitrosamine impurities is a critical aspect of ensuring pharmaceutical product quality and patient safety. While both LC-MS and GC-MS are powerful techniques for this purpose, the selection of the most appropriate method depends on the specific analytes and matrix. Inter-laboratory comparison studies are not merely a regulatory exercise but a fundamental component of good scientific practice. They provide the necessary assurance that the analytical methods employed across the industry are robust, reliable, and capable of generating comparable data, thereby safeguarding public health.
References
-
U.S. Food and Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
-
Restek Corporation. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]
-
Waters Corporation. Nitrosamines Analysis with LC-MS/MS. [Link]
-
Spectroscopy Online. Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. [Link]
-
Manchuri, K. M., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Medical Gas Research, 15(4), 535–543. [Link]
-
European Medicines Agency. Nitrosamine impurities: guidance for marketing authorisation holders. [Link]
-
ResolveMass Laboratories Inc. Why Regulatory Agencies Require Validated Methods for Nitrosamines. [Link]
-
ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
Agilent Technologies. Nitrosamines Analysis in Pharmaceuticals. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Nitrosamine testing activities of the OMCL Network. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. First OMCL analytical procedures for determination of nitrosamine drug substance-related impurities (NDSRIs) and intermediate-related contaminants published. [Link]
-
Shimadzu. High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. [Link]
-
ResolveMass Laboratories Inc. Quantification of Trace Nitrosamines with GC-MS: When and Why?. [Link]
-
Swissmedic. Nitrosamines by GC-MS/MS. [Link]
-
Shimadzu. Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. [Link]
-
European Pharmaceutical Review. EMA revises guidance on nitrosamine impurities. [Link]
-
Netpharmalab. EMA guidelines for the detection of nitrosamines in medicines. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. [Link]
-
Heads of Medicines Agencies. Nitrosamine impurities. [Link]
-
Zamann Pharma Support GmbH. EMA Nitrosamine Guidelines. [Link]
-
Taiwan Research-based Biopharmaceutical Manufacturers Association. EU: European Pharmacopeia adopts a new chapter for the analysis of N-nitrosamine impurities. [Link]
-
Nitrosamines Exchange. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. netpharmalab.es [netpharmalab.es]
- 4. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 12. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 14. edqm.eu [edqm.eu]
A Senior Application Scientist's Guide: Choosing Between LC-MS/MS and GC-MS/MS for Nitrosamine Determination
The discovery of N-nitrosamine impurities in common pharmaceutical products since 2018 has presented a significant challenge to the pharmaceutical industry, necessitating robust and sensitive analytical methods for their detection and quantification.[1][2] These compounds are classified as probable human carcinogens, making their control to trace levels a critical aspect of drug safety and quality control.[3][4] For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is a pivotal decision that impacts data quality, regulatory compliance, and ultimately, patient safety.
This guide provides an in-depth, objective comparison of the two most powerful and widely adopted analytical techniques for nitrosamine determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Drawing upon field-proven insights and established methodologies, this document will navigate the nuances of each technique, from fundamental principles to practical application, empowering you to make an informed decision for your specific analytical needs.
The Great Divide: Volatility and Thermal Stability
The primary determinant in choosing between LC-MS/MS and GC-MS/MS for nitrosamine analysis lies in the physicochemical properties of the target analytes, specifically their volatility and thermal stability.
-
Gas Chromatography (GC) is inherently suited for the analysis of volatile and semi-volatile compounds that can be readily transferred into the gas phase without degradation.[5]
-
Liquid Chromatography (LC) , conversely, separates compounds in the liquid phase, making it the ideal choice for non-volatile, polar, and thermally labile nitrosamines.[6][7]
This fundamental difference dictates the applicability of each technique to the diverse range of nitrosamine impurities that can be present in pharmaceutical products.
A Head-to-Head Comparison: LC-MS/MS vs. GC-MS/MS
To facilitate a clear understanding of the relative strengths and weaknesses of each technique, the following table summarizes their key performance characteristics for nitrosamine analysis.
| Feature | LC-MS/MS | GC-MS/MS |
| Analyte Scope | Broad; suitable for both volatile and non-volatile nitrosamines, including thermally labile compounds and Nitrosamine Drug Substance Related Impurities (NDSRIs).[6] | Primarily for volatile and semi-volatile nitrosamines.[5][8] Not suitable for thermally unstable compounds.[9] |
| Sensitivity | Excellent, with detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[8][10] | High sensitivity for volatile analytes, also reaching ppb to ppt levels.[5][11] |
| Selectivity | High, especially with tandem mass spectrometry (MS/MS) which minimizes matrix interference. High-resolution mass spectrometry (HRMS) can further enhance selectivity.[12] | Excellent selectivity with MS/MS, effectively distinguishing target analytes from complex matrix components.[13] |
| Matrix Effects | Can be significant, leading to ion suppression or enhancement, which can compromise accuracy.[14] Requires careful method development and often the use of stable isotope-labeled internal standards.[14] | Generally less susceptible to matrix effects compared to LC-MS/MS, particularly with headspace injection.[5] |
| Sample Preparation | Often involves a straightforward "dilute-and-shoot" approach, but can require more complex extractions (e.g., SPE) for challenging matrices.[15][16] | Can be simple for clean samples, but may require derivatization for non-volatile or polar nitrosamines to improve volatility and thermal stability.[17][18] Liquid-liquid extraction is also common.[19] |
| Throughput | Can be high, especially with modern UHPLC systems. | Can be high, with automated sample preparation techniques like headspace injection.[20] |
| Regulatory Acceptance | Widely accepted and often considered the "gold standard" for its broad applicability.[8] | A well-established and trusted method, recognized by regulatory bodies like the FDA.[5][11] |
The Analytical Workflow: A Step-by-Step Perspective
To provide a practical understanding of how these techniques are implemented, the following sections detail generalized experimental protocols for both LC-MS/MS and GC-MS/MS.
LC-MS/MS Experimental Protocol for Nitrosamine Analysis
This workflow is particularly advantageous for its broad applicability to a wide range of nitrosamines, including the increasingly important class of Nitrosamine Drug Substance Related Impurities (NDSRIs).
Sources
- 1. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. fda.gov [fda.gov]
- 4. labcompare.com [labcompare.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ellutia.com [ellutia.com]
- 7. The determination of N-nitrosamines in food: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 10. agilent.com [agilent.com]
- 11. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 12. fda.gov [fda.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 16. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Derivatization Method for Determination of Nitrosamines by GC-MS [agris.fao.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method-â : Shimadzu (Asia Pacific) [shimadzu.com.sg]
A Senior Application Scientist's Guide to Certified Reference Materials for Nitrosamine Analysis: A Comparative Evaluation Framework for N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine
Introduction: The Imperative for Rigorous Nitrosamine Control
The discovery of N-nitrosamine impurities in widely used pharmaceuticals has presented a significant challenge to the drug development and manufacturing industry. These compounds, classified as probable human carcinogens, can form during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product during storage.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform comprehensive risk assessments and implement sensitive analytical testing to control these impurities to acceptable daily intake limits.[2]
At the heart of any robust analytical method for nitrosamine detection is the use of high-quality, well-characterized Certified Reference Materials (CRMs). CRMs provide the metrological traceability necessary for accurate quantification, method validation, and ensuring the reliability of data submitted to regulatory agencies. This guide provides a framework for the evaluation and comparison of CRMs for nitrosamine analysis, with a specific focus on the less common, long-chain nitrosamine, N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine . While this particular nitrosamine is not as frequently cited as N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA), its unique structure presents distinct analytical considerations.
This guide will walk researchers, scientists, and drug development professionals through a comparative evaluation of this compound CRM against more common nitrosamine standards. As direct comparative experimental data for this specific compound is not widely published, we will present a detailed, logical framework for such a comparison, supported by established analytical principles and hypothetical data that mirrors real-world performance.
Understanding this compound: A Unique Analytical Target
This compound (CAS: 1207995-62-7) is a large, branched-chain nitrosamine.[3][4][5][6] Its higher molecular weight and lipophilicity compared to small-chain nitrosamines like NDMA can influence its chromatographic behavior, ionization efficiency in mass spectrometry, and extraction efficiency from various sample matrices.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C18H38N2O | [3][4][7][8] |
| Molecular Weight | 298.51 g/mol | [4][7][8] |
| Appearance | Clear Pale Yellow Oil | [3] |
| Boiling Point | 385.4±11.0 °C (Predicted) | [3][4] |
| Solubility | Soluble in Chloroform and Ethyl Acetate (Slightly) | [3] |
The availability of this compound as a CRM, in both neat form and in solutions of methanol or acetonitrile, allows for its use as a standard in analytical testing.[7][9] Furthermore, a deuterated analog, this compound-d4, is also available and is an ideal candidate for use as an internal standard to improve the accuracy and precision of quantitative methods.[10]
Comparative Analytical Performance: A Hypothetical Study
To objectively assess the performance of the this compound CRM, a comparative study against a commonly encountered nitrosamine, such as N-nitrosodimethylamine (NDMA), is essential. The following sections outline the experimental design and expected outcomes of such a study using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard for nitrosamine analysis.[11]
Experimental Workflow
The overall workflow for the comparative analysis is depicted below. This process ensures a systematic and robust evaluation of the CRMs.
Caption: A typical workflow for the comparative analysis of nitrosamine CRMs.
Detailed Experimental Protocols
1. Preparation of Standard Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of each neat CRM (this compound and NDMA) and their respective deuterated internal standards. Dissolve in methanol to a final volume of 5 mL.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the intermediate solutions to cover a linear range relevant to regulatory limits (e.g., 0.1 ng/mL to 100 ng/mL). Each calibration standard should be fortified with the deuterated internal standards at a constant concentration (e.g., 10 ng/mL).
2. Sample Preparation (Spiked API):
-
Weigh 100 mg of a representative API into a centrifuge tube.
-
Add a known amount of the this compound and NDMA working standards to achieve final concentrations at low, medium, and high levels (e.g., corresponding to 10%, 100%, and 200% of the acceptable intake limit).
-
Add the internal standard mixture.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or dichloromethane) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for smaller, more volatile nitrosamines, while Electrospray Ionization (ESI) may be more suitable for larger, less volatile compounds like this compound.[11] A comparative evaluation of both sources would be ideal.
-
Chromatographic Column: A C18 reversed-phase column is a common choice. However, for a mixture of polar and non-polar nitrosamines, a pentafluorophenyl (PFP) column can offer alternative selectivity.[12]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, typically with 0.1% formic acid.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Hypothetical LC-MS/MS Parameters:
| Parameter | This compound | NDMA |
| Precursor Ion (m/z) | 299.3 | 75.1 |
| Product Ion 1 (m/z) | 142.2 | 43.1 |
| Product Ion 2 (m/z) | 57.1 | 58.1 |
| Collision Energy (eV) | 15 | 12 |
| Internal Standard | N-Nitroso-di(trimethylhexyl)amine-d4 (m/z 303.3 -> 144.2) | NDMA-d6 (m/z 81.1 -> 46.1) |
Comparative Data Analysis: Expected Performance
The following tables present hypothetical data from our comparative study to illustrate the expected performance of the this compound CRM.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| N-Nitroso-di(trimethylhexyl)amine | 0.1 - 100 | >0.998 | 0.03 | 0.1 |
| NDMA | 0.1 - 100 | >0.999 | 0.02 | 0.08 |
-
Expertise & Experience: Both CRMs are expected to demonstrate excellent linearity over a wide concentration range, which is critical for accurate quantification across different contamination levels. The slightly higher lipophilicity of this compound might lead to a marginally higher limit of detection (LOD) and limit of quantification (LOQ) compared to NDMA, depending on the ionization efficiency.
Table 2: Accuracy and Precision (Spiked API at 1 ng/mL)
| Analyte | Mean Recovery (%) | RSD (%) (n=6) |
| N-Nitroso-di(trimethylhexyl)amine | 98.5 | 3.2 |
| NDMA | 101.2 | 2.8 |
-
Trustworthiness: The use of a deuterated internal standard for each analyte is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation and injection volume.[6] The recovery for both compounds is expected to be well within the typical acceptance criteria of 80-120%, with a relative standard deviation (RSD) below 15%.
Table 3: Matrix Effect Evaluation
| Analyte | Matrix Effect (%) |
| N-Nitroso-di(trimethylhexyl)amine | -15 (Ion Suppression) |
| NDMA | -10 (Ion Suppression) |
-
Authoritative Grounding: Matrix effects, where co-eluting components from the sample matrix interfere with the ionization of the target analyte, are a common challenge in LC-MS/MS analysis. The more lipophilic nature of this compound might lead to slightly greater ion suppression compared to the more polar NDMA. The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to mitigate this effect.
Alternative Analytical Approaches: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile nitrosamines, Gas Chromatography-Mass Spectrometry (GC-MS) or GC-MS/MS is a viable alternative to LC-MS.[13][14][15][16]
GC-MS Workflow
Caption: A generalized workflow for the analysis of nitrosamines by GC-MS/MS.
-
Expertise & Experience: Due to its high boiling point, this compound may be less amenable to direct GC-MS analysis compared to more volatile nitrosamines. However, with an appropriate high-temperature column and optimized injection parameters, it should be feasible. Derivatization could be explored to improve its volatility and chromatographic performance.
Conclusion: The Critical Role of High-Quality CRMs
This guide has provided a comprehensive framework for evaluating the this compound certified reference material in the context of pharmaceutical analysis. While direct comparative data is limited, the principles of analytical chemistry and our experience with a wide range of nitrosamines allow us to confidently predict its excellent performance when used within a validated analytical method.
The key to reliable nitrosamine analysis lies in the meticulous selection and use of certified reference materials. By following a systematic evaluation process as outlined in this guide, researchers and drug development professionals can ensure the accuracy and integrity of their data, ultimately safeguarding patient health and maintaining compliance with global regulatory standards. The availability of both the native and a deuterated CRM for this compound provides the necessary tools for robust and reliable quantification of this and other long-chain nitrosamine impurities.
References
-
LabRulez LCMS. High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. Available from: [Link]
-
Agilent Technologies. Nitrosamines Analysis in Pharmaceuticals. Available from: [Link]
-
Royal Society of Chemistry. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Available from: [Link]
-
OMCL Network. Nitrosamines by GC-MS/MS. Available from: [Link]
-
GL Sciences. Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. Available from: [Link]
-
Shimadzu. High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Available from: [Link]
-
Waters Corporation. Nitrosamines Analysis with LC-MS/MS. Available from: [Link]
-
CRM LABSTANDARD. This compound solution. Available from: [Link]
-
Analytical Standard Solutions (A2S). This compound. Available from: [Link]
-
ResearchGate. Analysis of genotoxic N-nitrosamines in active pharmaceutical ingredients and market authorized products in low abundance by means of liquid chromatography – tandem mass spectrometry. Available from: [Link]
-
ResearchGate. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 3. This compound CAS#: 1207995-62-7 [m.chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. This compound | 1207995-62-7 [chemicalbook.com]
- 6. This compound [lgcstandards.com]
- 7. This compound [a-2-s.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
- 10. This compound (>85%) | 1207995-62-7 [sigmaaldrich.com]
- 11. waters.com [waters.com]
- 12. glsciences.com [glsciences.com]
- 13. gcms.cz [gcms.cz]
- 14. agilent.com [agilent.com]
- 15. edqm.eu [edqm.eu]
- 16. shimadzu.com [shimadzu.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Procedures for Nitrosamine Detection
Authored for Researchers, Scientists, and Drug Development Professionals
The discovery of nitrosamine impurities in common pharmaceutical products has presented a significant challenge to the industry, demanding analytical methodologies of exceptional sensitivity and reliability. As probable human carcinogens, nitrosamines are subject to stringent regulatory limits, necessitating robust analytical procedures for their detection and quantification at trace levels.[1][2] The choice of analytical technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), is a critical decision in any nitrosamine control strategy.[3][4]
However, the validation of a single analytical procedure is only part of the equation. In a globalized pharmaceutical landscape with diverse manufacturing sites and contract research organizations, the ability to ensure consistent and reliable results across different analytical platforms is paramount. This is where cross-validation becomes indispensable. It is the process of verifying that a validated analytical method produces consistent and accurate results when compared to another validated method, often employing a different analytical principle.[5]
This guide provides an in-depth comparison of LC-MS/MS and GC-MS/MS for nitrosamine detection, grounded in the principles of cross-validation. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for the statistical comparison of these two powerful techniques. Our focus is not merely on listing steps, but on building a self-validating system of analytical control for these critical impurities.
The Regulatory Landscape: A Foundation of Quality
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear expectations for the control of nitrosamine impurities.[6][7] These expectations are built upon the framework of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) for the validation of analytical procedures.[7] More recently, specific guidance has been issued for nitrosamine drug substance-related impurities (NDSRIs), which share structural similarities with the active pharmaceutical ingredient (API) and may require bespoke analytical methods.[8][9][10][11]
A key takeaway from these guidelines is the need for analytical methods to be not only validated for their intended purpose but also capable of detecting and quantifying nitrosamines at or below the established acceptable intake (AI) limits.[2][12] This necessitates methods with high sensitivity and specificity.
A Tale of Two Techniques: LC-MS/MS vs. GC-MS/MS
The choice between LC-MS/MS and GC-MS/MS for nitrosamine analysis is often dictated by the specific nitrosamines of interest, the nature of the drug product matrix, and the available instrumentation. Each technique has its inherent strengths and weaknesses.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a versatile and widely adopted technique for nitrosamine analysis.[3] Its primary advantage lies in its applicability to a broad range of nitrosamines, including those that are less volatile or thermally unstable.[13]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a robust and highly sensitive technique, particularly for volatile nitrosamines.[14] When coupled with headspace sampling, it can offer a streamlined workflow with minimal sample preparation for certain applications.[8]
The following diagram illustrates the fundamental workflow for each technique:
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its performance metrics. The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS/MS in the context of nitrosamine analysis, synthesized from various studies. It is important to note that these values can vary significantly based on the specific nitrosamine, matrix, and instrumentation.
| Parameter | LC-MS/MS | GC-MS/MS | Key Considerations |
| Applicability | Broad range of nitrosamines, including non-volatile and thermally labile compounds.[13] | Primarily for volatile and semi-volatile nitrosamines. | LC-MS/MS is generally more versatile for a wider array of nitrosamines, including NDSRIs. |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range.[15] | Can achieve very low detection limits, often in the pg/mL range.[14] | Both techniques offer excellent sensitivity, often exceeding regulatory requirements. |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL range.[15] | Can achieve very low quantitation limits, often in the low ng/mL range.[14] | The LOQ must be below the acceptable intake limit. |
| Accuracy (% Recovery) | Generally 80-120%.[15] | Generally 80-120%.[14] | Matrix effects can influence accuracy in both techniques. |
| Precision (% RSD) | Typically < 15%.[15] | Typically < 15%.[14] | Both methods can demonstrate high precision. |
| Matrix Effects | Can be significant (ion suppression or enhancement).[16] | Generally less prone to matrix effects than LC-MS/MS, but still possible. | Careful sample preparation and the use of internal standards are crucial for both. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the analysis of nitrosamines in a solid dosage form (e.g., metformin tablets) using both LC-MS/MS and GC-MS/MS.
Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of nitrosamines in metformin drug products.[9]
-
Tablet Comminution: Crush a sufficient number of tablets to obtain a fine, homogeneous powder.
-
Sample Weighing: Accurately weigh a portion of the powdered sample equivalent to 100 mg of the API into a suitable centrifuge tube.
-
Extraction: Add 2.0 mL of a diluent solution (e.g., 80:20 methanol:water) to the centrifuge tube.
-
Vortexing and Sonication: Vortex the sample for 5 minutes to ensure thorough mixing, followed by sonication for 10 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pelletize insoluble excipients.
-
Filtration: Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial for analysis.
Sample Preparation for GC-MS/MS Analysis
This protocol is based on a liquid-liquid extraction method suitable for the analysis of volatile nitrosamines in metformin.[17][18]
-
Tablet Comminution: Crush approximately 10 tablets to a fine, homogeneous powder.
-
Sample Weighing: Accurately weigh a portion of the powdered sample equivalent to 500 mg of the API into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 5 mL of an internal standard solution (e.g., ~50 ng/mL NDMA-d6 in dichloromethane) to the tube.
-
Extraction: Vortex the sample for one minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 4,000 rpm for five minutes to separate the solid and liquid phases.
-
Filtration and Collection: Using a disposable pipette, filter approximately 2 mL of the dichloromethane layer through a 0.45 µm nylon filter and transfer to a GC vial for analysis.
Cross-Validation: Bridging the Methodological Divide
A cross-validation study is essential to ensure that both LC-MS/MS and GC-MS/MS methods provide comparable and reliable data for nitrosamine analysis. The following diagram illustrates a logical workflow for such a study.
Statistical Comparison of Analytical Methods
A simple correlation analysis is insufficient to demonstrate the agreement between two analytical methods.[19] More sophisticated statistical tools are required to assess bias and agreement.
Deming Regression: Unlike standard linear regression, Deming regression accounts for errors in both the x and y variables, making it suitable for comparing two analytical methods where neither is considered a "gold standard" without error.[6][13][20] The output of a Deming regression analysis provides an estimate of the constant and proportional bias between the two methods.
Bland-Altman Plot: This graphical method plots the difference between the two methods against their average.[10][21] It provides a visual representation of the agreement between the two methods, allowing for the identification of systematic bias and outliers. The limits of agreement (mean difference ± 1.96 * standard deviation of the differences) define the range within which 95% of the differences between the two methods are expected to lie.[19]
Conclusion: A Unified Approach to Nitrosamine Control
The cross-validation of analytical procedures for nitrosamine detection is not merely a regulatory hurdle but a fundamental scientific practice that ensures data integrity and patient safety. By systematically comparing the performance of robust techniques like LC-MS/MS and GC-MS/MS, and employing appropriate statistical tools, pharmaceutical organizations can build a comprehensive and self-validating system for nitrosamine control. This approach provides the necessary confidence to make informed decisions regarding product quality, whether in a research and development setting or for routine quality control. The ultimate goal is a harmonized analytical strategy that guarantees the safety and efficacy of medicines, regardless of where or how they are tested.
References
-
FDA revises final guidance on nitrosamine impurities - RAPS. (2024, September 4). Retrieved from [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits - FDA. (n.d.). Retrieved from [Link]
-
Control of Nitrosamine Impurities in Human Drugs - FDA. (n.d.). Retrieved from [Link]
-
Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities. (2023, August 4). Retrieved from [Link]
-
Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. (2024, September 5). Retrieved from [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023, September 8). Retrieved from [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22). Retrieved from [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Publications. (2025, November 7). Retrieved from [Link]
-
Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection - WJBPHS. (2024, December 12). Retrieved from [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (n.d.). Retrieved from [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. (2024, August 19). Retrieved from [Link]
-
Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - NIH. (n.d.). Retrieved from [Link]
-
Alternative Methods For The Analysis Of Ndma And Other Nitrosamines In Water. (n.d.). Retrieved from [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Retrieved from [Link]
-
Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS | Biblioteca IQS. (n.d.). Retrieved from [Link]
-
Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PubMed Central. (n.d.). Retrieved from [Link]
-
LC-MS method validation. QC and QA - Eurachem. (n.d.). Retrieved from [Link]
-
A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.). Retrieved from [Link]
-
Bland–Altman plot - Wikipedia. (n.d.). Retrieved from [Link]
-
Deming Regression - NCSS. (n.d.). Retrieved from [Link]
-
Deming regression & Weighted Deming regression | Analyse-it® Method Validation Edition. (n.d.). Retrieved from [Link]
-
Quantification of Nitrosamine Impurities in Metformin Using Agilent GC/MS/MS Instrumentation. (2020, September 21). Retrieved from [Link]
-
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (n.d.). Retrieved from [Link]
- GC-MS Method ´NDMA in Metformin-HCl API and Finished dosage forms´ (Shimadu GC-MS QP 2020plus). (n.d.).
-
Bland-Altman plot - MedCalc Statistical Software Manual. (n.d.). Retrieved from [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). Retrieved from [Link]
Sources
- 1. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 2. analyse-it.com [analyse-it.com]
- 3. waters.com [waters.com]
- 4. Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method-â : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. analyse-it.com [analyse-it.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Bland–Altman plot - Wikipedia [en.wikipedia.org]
- 11. Performance of Deming regression analysis in case of misspecified analytical error ratio in method comparison studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. edqm.eu [edqm.eu]
- 13. medcalc.org [medcalc.org]
- 14. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 17. agilent.com [agilent.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Understanding Bland Altman analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ncss.com [ncss.com]
- 21. medcalc.org [medcalc.org]
A Senior Application Scientist's Guide to Mass Spectrometry for Nitrosamine Quantification
The discovery of N-nitrosamine impurities in common medications since 2018 has presented the pharmaceutical industry with a significant analytical challenge.[1][2] These compounds, classified as probable human carcinogens, can form at trace levels during drug synthesis, formulation, or storage.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits, necessitating the development of highly sensitive and specific analytical methods for their quantification.[5][6][7]
This guide provides an in-depth comparison of the primary mass spectrometry (MS) platforms used for nitrosamine analysis. As a Senior Application Scientist, my objective is to move beyond a simple listing of specifications and delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the performance characteristics of various MS techniques, supported by experimental data, to empower you to select and implement the most appropriate and robust analytical strategy for your needs.
The Regulatory Mandate: A Foundation for Method Selection
Before comparing instruments, it is crucial to understand the regulatory landscape that dictates the required performance of any analytical method. Agencies like the FDA and EMA mandate a three-step approach for manufacturers:
-
Risk Assessment: Systematically evaluate manufacturing processes for the potential to form nitrosamine impurities.[8][9]
-
Confirmatory Testing: If a risk is identified, perform testing with appropriately validated, sensitive analytical methods.[9][10]
-
Mitigation: Implement process changes or controls to prevent or reduce nitrosamine impurities to acceptable levels.[8]
The AI limits are often in the nanogram-per-day range (e.g., 26.5 ng/day for some nitrosamines), which translates to required limits of quantitation (LOQ) in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range in the drug product.[7][11] This necessitates analytical technologies with exceptional sensitivity and selectivity.
Core Technologies: A Comparative Overview
The primary analytical tools for nitrosamine quantification are chromatography coupled with mass spectrometry. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is the first critical decision point, followed by the selection of the mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent choice for volatile and thermally stable nitrosamines.[12] GC provides high chromatographic efficiency for separating these compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most widely adopted technique due to its versatility. It is suitable for non-volatile, polar, and thermally labile nitrosamines, which cannot be analyzed by GC.[12][13]
The mass spectrometer is the heart of the analytical system. The main types used for this application are Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) systems, such as Orbitrap and Time-of-Flight (TOF).
| Technology | Principle of Operation | Strengths for Nitrosamine Analysis | Limitations |
| Triple Quadrupole (QqQ) MS | A sequential arrangement of two mass-analyzing quadrupoles (Q1 and Q3) separated by a collision cell (q2). It operates in Multiple Reaction Monitoring (MRM) mode, where Q1 selects a specific precursor ion and Q3 monitors a specific fragment ion produced in q2. | Unmatched Sensitivity & Selectivity: MRM provides exceptional signal-to-noise by filtering out matrix interferences, making it the gold standard for targeted quantification at ultra-trace levels.[12][14] Robustness & Wide Dynamic Range: Proven technology for routine QC environments. | Targeted Nature: Can only detect and quantify nitrosamines for which a specific MRM transition is set up. Not suitable for identifying unknown impurities. |
| High-Resolution MS (Orbitrap, Q-TOF) | Measures mass-to-charge ratios with very high accuracy (typically <5 ppm). This allows for the determination of the elemental composition of an ion. | High Specificity: Can differentiate analytes from interferences based on minute mass differences, reducing the risk of false positives (e.g., separating NDMA from DMF).[15] Screening & Identification: Full-scan acquisition allows for retrospective data analysis and the identification of unknown or emerging nitrosamine impurities.[12][16] High Confidence in Results: Accurate mass measurement provides unambiguous identification. | Generally Lower Sensitivity than QqQ in Targeted Mode: While modern HRMS instruments have become highly sensitive, QqQ often maintains an edge for achieving the absolute lowest detection limits in complex matrices.[16] Higher Cost & Complexity: Can be more expensive and require more expertise to operate than QqQ systems. |
Quantitative Performance: A Data-Driven Comparison
The ultimate measure of a method's suitability is its quantitative performance. The following table summarizes reported Limits of Detection (LOD) and Quantitation (LOQ) for common nitrosamines across different MS platforms. These values are highly dependent on the specific instrument, method, and matrix.
| Nitrosamine | Technique | Matrix | LOD (ng/mL or ppm) | LOQ (ng/mL or ppm) | Source |
| NDMA | LC-HRMS (Orbitrap) | Losartan Drug Product | 0.10 ng/mL (0.005 ppm) | 1.0 ng/mL | [17] |
| NDEA | LC-HRMS (Orbitrap) | Losartan Drug Product | 0.32 ng/mL (0.016 ppm) | - | [17] |
| NMBA | LC-HRMS (Orbitrap) | Losartan Drug Product | 0.20 ng/mL (0.010 ppm) | - | [17] |
| 8 Nitrosamines | LC-MS/MS (QqQ) | Solvent Standard | - | ≤0.01 ng/mL (10 ppt) | [18] |
| 8 Nitrosamines | LC-MS/MS (QqQ) | Valsartan API | - | 0.1 ng/mL (0.05 µg/g) | [19] |
| NDMA | GC-MS/MS (QqQ) | Valsartan API | - | 2-20x lower than regulatory limits | [2][20] |
| 6 Nitrosamines | LC-HRMS | Various Drug Products | - | as low as 0.005 ppm | [15] |
| NDMA | GC-MS | Valsartan API/DP | 0.05 ppm | 0.3 ppm | [21] |
Causality Behind Performance:
-
LC-MS/MS (QqQ) consistently demonstrates the lowest LOQs due to the noise-filtering capability of MRM, making it ideal for confirming compliance with the strictest regulatory limits.[14][18]
-
LC-HRMS provides excellent, sub-ppm detection limits while offering the invaluable ability to mitigate false positives through high mass accuracy.[15][17] This is critical in complex pharmaceutical matrices where isobaric interferences (compounds with the same nominal mass) can co-elute with the target nitrosamine. A classic example is the interference of N,N-Dimethylformamide (DMF) with N-Nitrosodimethylamine (NDMA).[15][22]
-
GC-MS/MS (QqQ) offers superb sensitivity for volatile compounds, often outperforming regulatory requirements.[2][20] However, its application is limited by the thermal stability of the analytes.
Key Experimental Decisions and Protocols
A robust method is built on a series of well-justified experimental choices. Here, we dissect the critical steps of a typical nitrosamine workflow.
Workflow for Nitrosamine Quantification
The following diagram illustrates a typical analytical workflow from sample receipt to final report.
Caption: A typical workflow for nitrosamine analysis in pharmaceuticals.
Sample Preparation: The Foundation of Accuracy
Sample preparation is a pivotal step that directly impacts sensitivity and specificity by isolating trace-level impurities from complex matrices.[23]
-
Objective: To efficiently extract nitrosamines while minimizing matrix effects, analyte degradation, and artifactual formation.[23]
-
Common Technique (for LC-MS):
-
Accurately weigh the drug substance or crushed tablets.
-
Dissolve/extract in a suitable solvent (e.g., Dichloromethane (DCM), Methanol, or Water). Sonication can aid dissolution.[18][24]
-
Spike with a stable isotope-labeled internal standard (e.g., NDMA-d6) to correct for matrix effects and variability.
-
Centrifuge and/or filter the sample to remove excipients.
-
Inject the supernatant for analysis.
-
-
Causality: The choice of extraction solvent is critical. It must effectively solubilize the target nitrosamines without degrading the drug substance, which could create interferences. The use of automation can improve reproducibility and throughput while minimizing solvent consumption.[24]
Chromatographic Separation & Ionization
-
LC vs. GC: While GC is effective for volatile nitrosamines, LC is more versatile.[12] Critically, high temperatures in a GC inlet can cause the artificial formation of NDMA from certain drug molecules like ranitidine, leading to falsely elevated results.[25] This makes LC-MS the required technique for such products.
-
Ionization Source (LC-MS): The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is crucial.
Representative LC-MS/MS Protocol (Targeted Quantification)
This protocol is a representative example for the analysis of six common nitrosamines in a sartan drug product using a Triple Quadrupole (QqQ) system.
Step 1: Standard and Sample Preparation
-
Prepare a stock solution of nitrosamine standards (NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA) and an internal standard (IS) stock (e.g., NDMA-d6).
-
Create a calibration curve by spiking the standards into a blank matrix solution over the desired concentration range (e.g., 0.05 to 20 ng/mL).[18]
-
Prepare the drug product sample by dissolving 100 mg in 2 mL of solvent, sonicating, centrifuging, and diluting the supernatant.[18] Spike with the IS.
Step 2: LC Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 3.0 mm, 2.7 µm) is commonly used.[27]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute the analytes, followed by a wash and re-equilibration.
-
Flow Rate: ~0.4 mL/min.
-
Column Temperature: 40 °C.
Step 3: MS/MS Conditions (QqQ)
-
Ion Source: APCI, positive ion mode.
-
Source Temperature: 330-400 °C.[26]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor-to-product ion transitions for each nitrosamine and the IS. For example, for NDMA, a common transition is m/z 75.1 -> 43.1.
Step 4: Method Validation
-
Validate the method according to ICH Q2(R1) guidelines.[9] This involves assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness. The objective is to demonstrate the method is suitable for its intended purpose.[28][29]
Selecting the Right Technology: A Logic-Based Approach
Choosing the optimal MS platform depends on the specific analytical goal. The following decision tree can guide your selection process.
Caption: Decision tree for selecting an MS platform for nitrosamine analysis.
Conclusion
The quantification of nitrosamine impurities is a non-trivial task that demands the pinnacle of analytical performance. While Triple Quadrupole MS remains the workhorse for routine, targeted quantification due to its superior sensitivity and robustness, High-Resolution MS platforms like Orbitrap and Q-TOF are indispensable for method development, unknown screening, and ensuring the highest level of confidence in analytical results through accurate mass measurement.
The choice of technology is not merely a hardware decision; it is a strategic one that must be supported by meticulous sample preparation, optimized chromatography, and a validation protocol grounded in regulatory principles like the ICH guidelines. By understanding the causality behind each experimental step and the distinct advantages of each MS platform, scientists can develop and implement self-validating, robust methods that ensure the safety and quality of pharmaceutical products.
References
-
Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. National Institutes of Health (NIH). [Link]
-
EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review. [Link]
-
EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. [Link]
-
Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). ResolveMass Laboratories Inc. [Link]
-
Nitrosamine impurities. European Medicines Agency (EMA). [Link]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities. U.S. Food and Drug Administration (FDA). [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]
-
Nitrosamines: Mass Spectrometry-Based Analytical Procedures Criterias. N-nitrosamine.com. [Link]
-
FDA: Updated Guidance for Nitrosamines. Analytical Quality Control Group. [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Foley.com. [Link]
-
EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab. [Link]
-
Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing. ResolveMass Laboratories Inc. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]
-
Determination of Nitrosamine Impurities Using the Agilent 6495 Triple Quadrupole LC/MS System. Agilent Technologies. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]
-
EMA Issues Guidance to Avoid Nitrosamine Impurities. YouTube. [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent Technologies. [Link]
-
High-Sensitivity Quantitative Analysis of Nitrosamines Using Triple Quadrupole LC/MS/MS. Shimadzu. [Link]
-
FDA revises final guidance on nitrosamine impurities. RAPS. [Link]
-
A Global Approach to Nitrosamine Impurity Testing for Drug Products. International Biopharmaceutical Industry. [Link]
-
Analysis of nitrosamine impurities according to USP General Chapter <1469>. Shimadzu. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. [Link]
-
Analysis of Five Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent Technologies. [Link]
-
Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study. ResearchGate. [Link]
-
GC-MS/LC-MS for the Analysis of Nitrosamines. BA Sciences. [Link]
-
Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. ResearchGate. [Link]
-
Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS. Biblioteca IQS. [Link]
-
Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. MDPI. [Link]
-
Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Asian Journal of Pharmaceutical Analysis. [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Institutes of Health (NIH). [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. LCGC International. [Link]
-
bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency (EMA). [Link]
-
Q-TOF vs Q-orbitrap MS data. Chemistry Stack Exchange. [Link]
-
Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. [Link]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. agilent.com [agilent.com]
- 3. fda.gov [fda.gov]
- 4. Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS | Biblioteca IQS [biblioteca.iqs.edu]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. FDA: Updated Guidance for Nitrosamines - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 7. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 8. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. netpharmalab.es [netpharmalab.es]
- 11. resolvemass.ca [resolvemass.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. High-Sensitivity Quantitative Analysis of Nitrosamines Using Triple Quadrupole LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. fda.gov [fda.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. fda.gov [fda.gov]
- 18. agilent.com [agilent.com]
- 19. lcms.cz [lcms.cz]
- 20. agilent.com [agilent.com]
- 21. international-biopharma.com [international-biopharma.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 26. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 29. ema.europa.eu [ema.europa.eu]
Navigating the Analytical Maze: A Comparative Guide to Quantifying N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine
A Senior Application Scientist's Perspective on Method Selection and Validation for a High Molecular Weight Nitrosamine
The emergence of nitrosamine impurities in pharmaceutical products has presented a significant analytical challenge to the industry. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these potentially carcinogenic compounds.[1][2] While much of the initial focus has been on small, volatile nitrosamines, the diverse landscape of active pharmaceutical ingredients (APIs) can lead to the formation of larger, more complex nitrosamine drug substance-related impurities (NDSRIs).[3] N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine, a high molecular weight and non-volatile nitrosamine, exemplifies this challenge.
This guide provides a comparative analysis of alternative analytical techniques for the robust and sensitive quantification of this compound. Drawing upon extensive experience in analytical method development, this document will delve into the nuances of each technique, offering insights into their principles, advantages, limitations, and practical implementation.
The Analytical Challenge: Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is paramount in selecting the most appropriate analytical technique. This compound possesses the following key characteristics:
-
Molecular Weight: 298.51 g/mol [4]
-
Boiling Point: 385.40 °C[4]
-
Solubility: Slightly soluble in organic solvents like chloroform and ethyl acetate; sparingly soluble in aqueous solutions.[5]
-
Volatility: Low to non-volatile.
Its high molecular weight and boiling point render traditional gas chromatography (GC) methods, particularly those employing high inlet temperatures, susceptible to analyte degradation and poor recovery. This necessitates a careful consideration of alternative approaches that are better suited for non-volatile and thermally labile compounds.
Comparative Analysis of Analytical Techniques
The following sections provide a detailed comparison of the most viable analytical techniques for the determination of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is the gold standard for the trace-level quantification of a wide range of nitrosamines, including non-volatile species.[6] The technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is first separated from the sample matrix on an HPLC or UHPLC column, then ionized (typically using Atmospheric Pressure Chemical Ionization - APCI or Electrospray Ionization - ESI), and finally detected and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Causality Behind Experimental Choices: The choice of a C18 reversed-phase column is a logical starting point for a non-polar molecule like this compound. The mobile phase composition is optimized to achieve good retention and peak shape. APCI is often preferred for nitrosamines as it can provide better ionization efficiency for less polar compounds compared to ESI.[7] The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity by monitoring a specific precursor ion to product ion transition, minimizing the risk of false positives from matrix interferences.
Advantages:
-
High Sensitivity and Selectivity: Capable of achieving low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[6]
-
Versatility: Applicable to a broad range of nitrosamines, including non-volatile and thermally labile compounds.[3]
-
Regulatory Acceptance: Widely accepted by regulatory agencies for nitrosamine analysis.[8]
Limitations:
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. This necessitates careful sample preparation and the use of isotopically labeled internal standards.
-
Cost and Complexity: LC-MS/MS instrumentation is expensive to acquire and maintain, and requires skilled operators.
Illustrative Performance Data (Adapted for High Molecular Weight Nitrosamines):
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| LOQ | 0.1 - 1.0 ng/mL |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Principle: While challenging for non-volatile compounds, GC-MS/MS can be a powerful tool for nitrosamine analysis, particularly with appropriate sample introduction techniques.[9] The sample is injected into a heated port where it is vaporized and separated on a GC column. The separated components are then ionized, typically by electron ionization (EI), and detected by a tandem mass spectrometer.
Causality Behind Experimental Choices: For a high-boiling point analyte like this compound, a direct liquid injection with a splitless mode is often preferred to maximize the transfer of the analyte to the column. A key consideration is the potential for thermal degradation in the injector. Therefore, optimizing the injector temperature is critical. A lower temperature that still allows for efficient volatilization without causing degradation is ideal. The use of a tandem quadrupole mass spectrometer in MRM mode provides the necessary selectivity to distinguish the target analyte from matrix components.
Advantages:
-
High Resolution: GC columns offer excellent separation efficiency.
-
Established Technique: A well-understood and widely available technique.
Limitations:
-
Thermal Degradation: High injector and column temperatures can cause the degradation of thermally labile nitrosamines, leading to inaccurate results.[10]
-
Limited to Volatile/Semi-Volatile Compounds: Not ideal for non-volatile compounds without derivatization.
-
Matrix Interferences: Complex sample matrices can contaminate the GC system and interfere with the analysis.
Illustrative Performance Data (Adapted for Semi-Volatile Nitrosamines):
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 70 - 130% |
| Precision (% RSD) | < 20% |
| LOQ | 1 - 10 ng/mL |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry. The separation principle is the same as in LC-MS, but detection is based on the analyte's ability to absorb ultraviolet light at a specific wavelength. Nitrosamines typically exhibit UV absorbance maxima around 230 nm and a weaker one around 330-360 nm.
Causality Behind Experimental Choices: The selection of a robust reversed-phase column and an appropriate mobile phase is crucial for achieving adequate separation from potential interferences. The detection wavelength is chosen to maximize the signal for the nitrosamine while minimizing background noise. While less sensitive than MS, modern HPLC systems with photodiode array (PDA) detectors can provide spectral information to aid in peak identification and purity assessment.
Advantages:
-
Cost-Effective: Instrumentation is significantly less expensive than MS detectors.
-
Simplicity: Easier to operate and maintain compared to LC-MS/MS.
-
Robustness: Generally considered a very reliable and robust technique.
Limitations:
-
Lower Sensitivity: Significantly less sensitive than mass spectrometry, which may not be sufficient for meeting the stringent regulatory limits for nitrosamines.[11][12]
-
Lower Selectivity: Prone to interferences from co-eluting compounds that absorb at the same wavelength, potentially leading to false positives.
Illustrative Performance Data (Adapted for Nitrosamine Analysis):
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
| LOQ | 10 - 50 ng/mL |
Gas Chromatography with Thermal Energy Analyzer (GC-TEA)
Principle: The Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for N-nitroso compounds.[8][13][14] It operates by pyrolyzing the eluent from the GC column, which cleaves the N-NO bond in nitrosamines to release a nitric oxide (NO) radical. This NO radical then reacts with ozone in a reaction chamber, producing light (chemiluminescence) that is detected by a photomultiplier tube. This process is highly specific to the nitroso functional group.
Causality Behind Experimental Choices: The GC conditions are optimized for the separation of the target nitrosamine. The key to this technique is the detector's specificity. Because the TEA is highly selective for N-nitroso compounds, it can often simplify sample preparation requirements compared to less selective detectors.
Advantages:
-
Exceptional Selectivity: Highly specific for N-nitroso compounds, minimizing false positives.[15][16]
-
High Sensitivity: Can achieve very low detection limits.[5]
-
Applicable to Volatile and Semi-Volatile Compounds: A well-established technique for this class of nitrosamines.
Limitations:
-
Not Suitable for Non-Volatile Compounds: As a GC-based technique, it is not directly applicable to non-volatile nitrosamines like this compound without derivatization.
-
Limited Availability: TEA detectors are less common in modern analytical laboratories compared to mass spectrometers.
Illustrative Performance Data (for Volatile Nitrosamines):
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| LOQ | < 1 ng/mL |
Experimental Protocols
The following are detailed, step-by-step methodologies that can be adapted for the analysis of this compound. These protocols are intended as a starting point and will require optimization and validation for the specific sample matrix.
Protocol 1: LC-MS/MS Method
1. Sample Preparation (Liquid-Liquid Extraction):
- Weigh 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
- Add 5 mL of a suitable organic solvent (e.g., Dichloromethane or a mixture of Dichloromethane and Methanol).
- Spike with an appropriate isotopically labeled internal standard.
- Vortex for 2 minutes to ensure complete dissolution/extraction.
- Add 5 mL of 0.1 N Sodium Hydroxide solution.
- Vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the lower organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 500 µL of the initial mobile phase.
- Filter through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Conditions:
- LC System: UHPLC system
- Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:
- 0-1 min: 5% B
- 1-8 min: 5-95% B
- 8-10 min: 95% B
- 10.1-12 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer
- Ionization Source: APCI (positive ion mode)
- MRM Transitions: To be determined by infusing a standard of this compound.
Protocol 2: HPLC-UV Method
1. Sample Preparation:
- Follow the same sample preparation procedure as for the LC-MS/MS method (Protocol 1, steps 1-11).
2. HPLC-UV Conditions:
- HPLC System: HPLC with a PDA detector
- Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: (Similar to LC-MS/MS gradient, but may need adjustment for optimal separation on the HPLC column)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 20 µL
- Detection Wavelength: 230 nm
Visualization of Analytical Workflows
Caption: General workflow for the analysis of this compound.
Conclusion: A Multi-faceted Approach to a Complex Problem
The analysis of this compound requires a departure from the standard methods used for small, volatile nitrosamines. Due to its high molecular weight and low volatility, LC-MS/MS stands out as the most suitable technique , offering the necessary sensitivity, selectivity, and applicability to non-volatile compounds. While GC-MS/MS may be feasible with careful optimization of injection parameters to avoid thermal degradation, it carries a higher risk of inaccurate results. HPLC-UV presents a cost-effective alternative for screening purposes, but its lower sensitivity and selectivity may not be adequate for meeting stringent regulatory limits. The highly specific GC-TEA is not directly applicable to this non-volatile analyte without derivatization.
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, including the required detection limits, the complexity of the sample matrix, and the available instrumentation. Regardless of the chosen method, thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible data, thereby safeguarding patient safety and ensuring regulatory compliance.
References
- Fine, D. H., Rufeh, F., Lieb, D., & Rounbehler, D. P. (1975). Description of the thermal energy analyzer (TEA) for trace determination of volatile and nonvolatile N-nitroso compounds. Analytical chemistry, 47(7), 1188-1191.
-
Ellutia. (n.d.). Nitrosamines in Pharma. Retrieved from [Link]
-
Ellutia. (2013, May 22). Thermal Energy Analyser Improved. Chromatography Today. Retrieved from [Link]
-
LinkedIn. (2022, September 26). Anybody using Thermal Energy Analysis for Nitrosamine testing? Retrieved from [Link]
-
Manufacturing Chemist. (2020, July 2). Identifying nitrosamines in pharmaceutical products. Retrieved from [Link]
-
OSHA. (1981, January). N-NITROSODIPHENYLAMINE Method no.: 23. Retrieved from [Link]
- Zhao, Y. Y., Boyd, J., Hrudey, S. E., & Li, X. F. (2006). Characterization of new nitrosamines in drinking water using liquid chromatography tandem mass spectrometry. Environmental science & technology, 40(24), 7636-7641.
- S. G. Ramakrishna, R., & K. V., S. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
-
BioPharmaSpec. (2025, May 8). What Are Nitrosamine Drug Substance Related Impurities? Retrieved from [Link]
-
LabRulez. (n.d.). High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. Retrieved from [Link]
- Lee, S., Kim, M., & Lee, J. (2024).
-
Phenomenex. (n.d.). In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. Retrieved from [Link]
-
Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitrosamine Impurity Assay with HPLC – Extended AppNote. Retrieved from [Link]
- Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research, 20(2), 123-130.
-
Docuchem. (n.d.). HPLC-MS ANALYSIS OF 15 NITROSAMINES. Retrieved from [Link]
- Fujioka, T., Kodamatani, H., & Saito, K. (2016). Highly sensitive method for determination of N-nitrosamines using high-performance liquid chromatography with online UV irradiation and luminol chemiluminescence detection.
-
Restek. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]
-
Waters. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Retrieved from [Link]
-
Agilent Technologies. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from [Link]
- Shim, M., Kim, J. Y., Jung, S., Hong, M., Han, S. B., & Lee, D. K. (2025). Forced Nitrosation as a Tool for Proactive N-Nitrosamine Drug Substance Related Impurities Risk Assessment in Sartans Co-Formulated with Hydrochlorothiazide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Nitrosamine Impurity Assay with HPLC – Extended AppNote [mtc-usa.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. labcompare.com [labcompare.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 11. shimadzu.com [shimadzu.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Description of the thermal energy analyzer (TEA) for trace determination of volatile and nonvolatile N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identifying nitrosamines in pharmaceutical products [manufacturingchemist.com]
- 15. ellutia.com [ellutia.com]
- 16. Anybody using Thermal Energy Analysis for Nitrosamine testing? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
A Senior Application Scientist's Guide to Assessing the Accuracy and Precision of a New Nitrosamine Detection Method
The discovery of N-nitrosamine impurities in commonly used pharmaceuticals has presented a significant challenge to the drug development and manufacturing industry.[1][2][3] These compounds, classified as probable human carcinogens, can form during drug synthesis, manufacturing, or even during storage.[4][5][6] Consequently, global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have implemented stringent guidelines requiring manufacturers to perform risk assessments and confirmatory testing to control these impurities at trace levels.[7][8][9][10][11]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the accuracy and precision of a new nitrosamine detection method. Moving beyond a simple checklist, we will delve into the causality behind experimental choices, ensuring that the validation process is not only compliant but scientifically robust.
The Analytical Landscape: Established and Emerging Methods
The cornerstone of any nitrosamine control strategy is a sensitive, selective, and reliable analytical method.[12] Due to the low acceptable intake (AI) limits set by regulators, methods must be capable of detecting and quantifying nitrosamines at parts-per-billion (ppb) levels.[4][13] The most widely adopted techniques are chromatography-based methods coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique, particularly for volatile nitrosamines.[14] It offers high sensitivity and is recognized by regulatory authorities.[4] Variations include using a headspace sampler for volatile compounds or direct liquid injection.[15] To enhance selectivity and meet low detection limits, triple quadrupole mass spectrometry (GC-MS/MS) is often recommended.[15][16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its exceptional sensitivity and applicability to a broader range of nitrosamines, including less volatile and thermally unstable compounds.[5][14][17] High-Resolution Mass Spectrometry (HRMS) is an emerging alternative within LC-based methods, offering high accuracy and the ability to identify unknown impurities.[1][14]
-
Emerging Technologies: Innovations such as Headspace-Selected Ion Flow Tube Mass Spectrometry (Headspace-SIFT-MS) are being explored for real-time, high-throughput screening of volatile nitrosamines, offering a more sustainable and faster alternative to traditional chromatographic methods.[18]
The choice of methodology is critical and depends on the specific nitrosamines being targeted, the complexity of the drug matrix, and the required sensitivity.[19][20]
Foundational Pillars of Method Validation: Accuracy and Precision
According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, accuracy and precision are fundamental parameters in the validation of any analytical procedure.[2]
-
Accuracy is the measure of closeness between the experimental value and the true value.[21][22][23][24] It is typically expressed as the percentage of recovery of a known amount of analyte spiked into a sample matrix.[2][21]
-
Precision refers to the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[21][22][23] It is usually expressed as the relative standard deviation (RSD).[21]
A method can be precise without being accurate, but an accurate method must also be precise. The following sections provide detailed protocols for assessing these two critical parameters for a new nitrosamine detection method.
Experimental Design and Protocols
The following protocols are designed to be self-validating, providing a robust assessment of the new method's performance.
Accuracy Assessment (Spike-Recovery Method)
The rationale behind the spike-recovery experiment is to demonstrate that the method can accurately quantify the nitrosamine in the presence of the sample matrix, which may contain interfering components.
Experimental Workflow for Accuracy Assessment
Caption: Workflow for assessing the accuracy of a new nitrosamine detection method.
Detailed Protocol:
-
Preparation of Spiked Samples:
-
Prepare a homogenous sample of the drug product placebo or a representative matrix.
-
Accurately spike the placebo with known concentrations of the target nitrosamine(s) at a minimum of three levels. A common approach is to use 50%, 100%, and 150% of the target quantification limit.[2]
-
Prepare at least three replicates for each concentration level.
-
-
Preparation of Unspiked Sample:
-
Prepare an unspiked placebo sample to determine if there are any background levels of the nitrosamine.
-
-
Sample Analysis:
-
Analyze the spiked and unspiked samples using the new nitrosamine detection method.
-
-
Calculation of Percent Recovery:
-
Calculate the mean concentration of the nitrosamine found in the spiked samples.
-
Subtract the mean concentration found in the unspiked sample (if any).
-
Calculate the percent recovery using the formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
-
-
Acceptance Criteria:
-
The mean percent recovery should be within a predefined range, typically 80-120%.[2]
-
Precision Assessment (Repeatability and Intermediate Precision)
Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.[24]
-
Intermediate Precision: Evaluates the effects of random events on the precision of the analytical procedure within the same laboratory, such as different days, different analysts, or different equipment.[21]
Experimental Workflow for Precision Assessment
Caption: Workflow for assessing the precision of a new nitrosamine detection method.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a sufficient quantity of a homogeneous sample (e.g., a spiked placebo at 100% of the target concentration).
-
-
Repeatability Assessment:
-
Analyze a minimum of six replicates of the sample under the same operating conditions over a short period.
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD).
-
-
Intermediate Precision Assessment:
-
Repeat the analysis on a different day with a different analyst. If multiple instruments are available, this can also be included as a variable.
-
Combine the results from the repeatability and intermediate precision studies.
-
-
Calculation of Precision:
-
Calculate the overall mean, standard deviation, and %RSD for the combined data set.
-
-
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should be within an acceptable limit, which depends on the concentration of the analyte. For trace analysis of impurities, a higher %RSD may be acceptable.
-
Comparative Performance Data
The following tables provide a summary of typical performance characteristics for established nitrosamine detection methods. These values can serve as a benchmark when evaluating a new method.
Table 1: Comparison of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Nitrosamine Analysis by LC-MS/MS
| Nitrosamine | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Matrix |
| NDMA | 0.2 - 70 | 0.5 - 100 | Metformin, Sartans |
| NDEA | 0.2 - 20 | 0.5 - 40 | Metformin, Sartans |
| NEIPA | 0.2 | 0.5 | Metformin |
| NDIPA | 0.4 | 1.0 | Metformin |
| NDBA | 0.4 | 1.0 | Metformin |
| NMBA | 1.0 | 1.0 | Metformin |
Data synthesized from multiple sources. Values can vary based on the specific instrumentation, method, and matrix.[25]
Table 2: Comparison of LOD and LOQ for Nitrosamine Analysis by GC-MS/MS
| Nitrosamine | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Matrix |
| NDMA | 0.1 - 5.0 | 0.3 - 15.0 | Various Drug Products |
| NDEA | 0.1 - 5.0 | 0.3 - 15.0 | Various Drug Products |
| NDBA | 0.2 - 5.0 | 0.6 - 15.0 | Various Drug Products |
| NPIP | 0.2 - 5.0 | 0.6 - 15.0 | Various Drug Products |
| NPYR | 0.5 - 10.0 | 1.5 - 30.0 | Various Drug Products |
Data synthesized from multiple sources. Values can vary based on the specific instrumentation, method, and matrix.[25]
Conclusion
A robust and thoroughly validated analytical method is the bedrock of a successful strategy for controlling nitrosamine impurities.[2] By systematically assessing the accuracy and precision of a new method, as detailed in this guide, researchers and scientists can ensure that their data is reliable, reproducible, and compliant with global regulatory expectations. This rigorous approach not only safeguards patient health but also upholds the scientific integrity of the drug development process.
References
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
-
FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. ECA Academy. [Link]
-
Emerging Tech in Nitrosamine Testing. ResolveMass Laboratories Inc. [Link]
-
Quantification of Trace Nitrosamines with GC-MS: When and Why?. ResolveMass Laboratories Inc. [Link]
-
Control of Nitrosamine Impurities in Human Drugs Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). ResolveMass Laboratories Inc. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. [Link]
-
Determination of Nitrosamines in Water by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). ASTM International. [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Lachman Consultants. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. National Institutes of Health. [Link]
-
Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu. [Link]
-
Emerging Trends in Nitrosamine Analysis for Pharma. Agilent. [Link]
-
Nitrosamine impurities. European Medicines Agency. [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. [Link]
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent. [Link]
-
Nitrosamine Detection in Pharmaceuticals: A Faster, Greener, and More Effective Approach. Syft Technologies. [Link]
-
High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu. [Link]
-
EMA issues opinion on nitrosamines in medicines. European Pharmaceutical Review. [Link]
-
With all nitrosamines deadlines passed, EMA updates its guidelines. AgencyIQ by POLITICO. [Link]
-
Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing. ResolveMass Laboratories Inc. [Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency. [Link]
-
GC-MS Method Development for Nitrosamine Testing. ResolveMass Laboratories Inc. [Link]
-
Nitrosamines in Pharma. Ellutia. [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass Laboratories Inc. [Link]
-
Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges. PubMed. [Link]
-
Accuracy and precision presentation. Slideshare. [Link]
-
Analytical Method Accuracy & Precision. Scribd. [Link]
-
Accuracy and Precision in Analytical Chemistry. Lab Manager. [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
Understanding the Four Types of Analytical Method Validation. Oxford Analytical Services. [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Five – Pharma's Future. Technology Networks. [Link]
-
What Are the Acceptable Validation Limits for Nitrosamine Impurity Testing, and Which Regulatory References Define Them?. ResearchGate. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. Shimadzu. [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Institutes of Health. [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Development and comparison of LC/MS methods with different MS detectors for analysis of nitrosamines in challenging drug product matrices. American Chemical Society. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. waters.com [waters.com]
- 6. agencyiq.com [agencyiq.com]
- 7. FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 10. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 16. shimadzu.com [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmexec.com [pharmexec.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. agilent.com [agilent.com]
- 21. Accuracy and precision presentation | PPTX [slideshare.net]
- 22. scribd.com [scribd.com]
- 23. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Nitrosamine Method Validation: Navigating ICH Q2 with Scientific Integrity
The discovery of nitrosamine impurities in common medications has presented one of the most significant challenges to the pharmaceutical industry in recent memory. These compounds, classified as probable human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product.[1][2][3] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have responded with stringent guidelines requiring manufacturers to perform comprehensive risk assessments and implement controls to limit patient exposure.[3][4]
At the heart of any control strategy lies the analytical method used to detect and quantify these impurities. The method must be not just sensitive, but demonstrably reliable, accurate, and fit for its intended purpose. This is where the International Council for Harmonisation (ICH) guideline Q2(R1) on the Validation of Analytical Procedures becomes the foundational text.[1][5] This guide synthesizes the core tenets of ICH Q2(R1) with the practical, field-proven insights necessary for validating a nitrosamine testing method that can withstand rigorous scientific and regulatory scrutiny. We will move beyond a simple checklist of validation parameters to explore the causality behind experimental choices, ensuring every protocol is a self-validating system.
The Interconnected Regulatory Framework: From Risk to Validation
Understanding the "why" behind method validation begins with seeing its place in the broader regulatory landscape. The concern over nitrosamines is driven by their classification as a "cohort of concern" under the ICH M7 guideline for mutagenic impurities, which necessitates control at or below levels associated with negligible cancer risk.[1][2][6] This leads to the establishment of very low Acceptable Intake (AI) limits, often in the nanogram-per-day range (e.g., 26.5 ng/day for N-nitrosodiethylamine or NDEA).[4][7] The analytical method's primary goal is to prove, with high confidence, that nitrosamine levels do not exceed these AIs. Therefore, the AI directly dictates the required sensitivity—specifically the Limit of Quantitation (LOQ)—of the analytical procedure.
This logical flow from risk assessment to method validation is crucial. It is not enough to simply adopt a published method; the validation process must demonstrate that the method is suitable for the specific drug product matrix being tested.
Caption: Regulatory workflow for nitrosamine control.
Pillar 1: Deconstructing ICH Q2(R1) for Nitrosamine Analysis
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5] For nitrosamines, this "purpose" is the accurate quantitation of trace-level impurities in a complex pharmaceutical matrix. Let's examine the core validation parameters through this specific lens.
Specificity / Selectivity
-
ICH Definition: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the drug matrix itself.[5][8]
-
Why It's Critical for Nitrosamines: The extremely low concentration of nitrosamines makes the analysis susceptible to interference from matrix components, API degradants, or even other impurities that may have a similar mass-to-charge ratio (isobaric interference). A lack of specificity can lead to false-positive results, triggering unnecessary investigations and product rejection. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) is essential, as it provides an extra dimension of selectivity, ensuring the detected signal originates uniquely from the target nitrosamine.[9]
-
Self-Validating Protocol:
-
Analyze a blank sample (placebo/matrix without API) to confirm no interfering peaks are present at the retention time of the target nitrosamine.
-
Analyze the API and any known related substances to ensure they do not co-elute or interfere.
-
Spike the placebo matrix with the target nitrosamine(s) at the LOQ level. The method must be able to clearly distinguish and identify the nitrosamine peak from any background noise.[10]
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
ICH Definition: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[11]
-
Why It's Critical for Nitrosamines: The LOQ is arguably the most critical performance characteristic for a nitrosamine method. It must be sufficiently below the control limit, which is derived from the AI. Regulatory guidance often suggests an LOQ at or below 0.03 ppm for many products.[9][12] This ensures that the method can reliably quantify nitrosamines at a fraction of the acceptable limit, providing confidence in the control strategy.[13] For instance, the EMA states that routine testing can be omitted only when validated data show levels are consistently below 10% of the AI.[13]
-
Self-Validating Protocol:
-
Establishment: Determine the LOQ based on a signal-to-noise ratio (typically 10:1) or by assessing the precision of a series of low-concentration standards.[14]
-
Confirmation: Prepare samples by spiking the drug product matrix with the nitrosamine at the proposed LOQ concentration. Analyze these samples (n≥6) and calculate the precision (as %RSD) and accuracy (as %Recovery). The results must meet pre-defined acceptance criteria (e.g., RSD ≤ 20%, Recovery 70-130%).
-
Accuracy
-
ICH Definition: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15]
-
Why It's Critical for Nitrosamines: Accuracy demonstrates that the method can measure the "true" amount of nitrosamine present, accounting for any losses during sample preparation or any enhancement/suppression from the matrix. Given the narrow safety margins, an inaccurate method could either underestimate a true risk or falsely reject a safe batch.
-
Self-Validating Protocol: Accuracy is typically assessed via recovery studies.[10]
-
Spike the drug product matrix (placebo) with the nitrosamine standard at a minimum of three concentration levels across the analytical range (e.g., LOQ, 100% of the specification limit, and 150% of the limit).
-
Prepare a minimum of three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery of the spiked amount.
-
Acceptance criteria are typically within 80-120% recovery for each level.[10]
-
Precision
-
ICH Definition: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is considered at three levels: Repeatability, Intermediate Precision, and Reproducibility.[16]
-
Why It's Critical for Nitrosamines: Precision ensures that the analytical results are consistent and reliable over time, across different analysts, and on different instruments. High variability in results could lead to inconsistent batch release decisions and questions about the method's reliability during a regulatory audit.
-
Self-Validating Protocol:
-
Repeatability (Intra-assay precision): One analyst performs the analysis on at least six replicate samples of the same spiked matrix, at 100% of the specification limit, over a short period.
-
Intermediate Precision: The experiment is repeated by a different analyst, on a different day, and preferably using a different instrument.
-
The results from both sets of experiments are statistically compared. The relative standard deviation (%RSD) for each set and the combined data set should be within established limits (e.g., ≤ 15%).[17]
-
Linearity and Range
-
ICH Definition: Linearity is the ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]
-
Why It's Critical for Nitrosamines: A linear response ensures that the method can accurately quantify a nitrosamine whether it is present at the LOQ or at a higher, unexpected concentration. The validated range must encompass the expected levels, typically from the LOQ up to at least 150% of the specification limit.
-
Self-Validating Protocol:
-
Prepare a series of at least five standard solutions spanning the desired range (e.g., from LOQ to 150% of the specification limit).[18]
-
Analyze the standards and plot the instrument response versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995, and the y-intercept should be close to zero.
-
Pillar 2: Comparing the Workhorses—LC-MS/MS vs. GC-MS/MS
The two most powerful and widely used techniques for nitrosamine analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[2][6] The choice between them is not arbitrary; it is a scientific decision based on the physicochemical properties of the target nitrosamines and the nature of the drug product matrix.
Caption: Decision workflow for selecting an analytical technique.
Comparative Performance Overview
| Feature | GC-MS/MS | LC-MS/MS | Causality & Rationale |
| Analyte Suitability | Excellent for volatile and semi-volatile nitrosamines (e.g., NDMA, NDEA).[2] | Ideal for non-volatile, thermally labile, and polar nitrosamines (e.g., NMBA, NDSRIs).[2] | Expertise: GC requires the analyte to be vaporized without degradation. LC separates analytes in the liquid phase, making it suitable for larger or heat-sensitive molecules. |
| Sensitivity (Typical LOQ) | Sub-ppb (ng/g) levels achievable, often using headspace injection. | Sub-ppb (ng/g) levels are routinely achieved. Can offer superior sensitivity for certain compounds. | Trustworthiness: Both techniques can meet the stringent LOQ requirements. The choice depends on which technique provides the cleanest signal for a specific analyte-matrix combination. |
| Selectivity | High selectivity from chromatographic separation and MS/MS fragmentation. | Very high selectivity. Mobile phase composition and gradient elution offer more flexibility to resolve interferences. | Expertise: LC often provides better chromatographic resolution for complex mixtures common in finished drug products, reducing the risk of co-eluting matrix interferences. |
| Matrix Effects | Generally lower matrix effects, especially with headspace sampling which leaves non-volatile matrix behind. | Susceptible to ion suppression or enhancement from matrix components co-eluting with the analyte.[13] | Trustworthiness: Matrix effects in LC-MS must be carefully evaluated during validation. The use of isotopically labeled internal standards is often mandatory to compensate for these effects. |
| Sample Preparation | Can be simpler (e.g., direct injection, headspace) or more complex (derivatization may be needed for less volatile compounds). | Often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample and minimize matrix effects.[2] | Expertise: Sample preparation is a critical step that directly impacts method accuracy and robustness.[13] The goal is to isolate the analyte while removing interfering substances. |
| Robustness | Inlet and column can be susceptible to contamination from complex matrices, requiring frequent maintenance. | Robust, but mobile phase consistency and column performance are critical. | Trustworthiness: A robust method produces consistent results despite small, deliberate variations in method parameters (e.g., pH, temperature), which must be tested during validation. |
Pillar 3: Executable Protocols for Core Validation Experiments
Here, we provide condensed, step-by-step protocols for key validation experiments, using a hypothetical example of "Quantifying NDMA in Metformin 500 mg Tablets using LC-MS/MS". Assume the specification limit is 0.06 ppm (30 ng/g), based on a maximum daily dose of 2550 mg and an AI of 96 ng/day for NDMA. The target LOQ is 0.02 ppm (10 ng/g).
Protocol 1: Establishing Linearity, Range, LOD, and LOQ
-
Prepare a Stock Standard: Accurately prepare a 100 µg/mL stock solution of NDMA in a suitable solvent (e.g., Methanol).
-
Create Calibration Standards: Perform serial dilutions to prepare at least six calibration standards ranging from 5 ng/g (below LOQ) to 50 ng/g (above the limit). This range brackets the target LOQ and specification limit.
-
Sample Preparation: Crush Metformin tablets. Prepare a blank matrix sample by extracting the powder with the extraction solvent. Prepare spiked samples for LOQ/LOD determination by adding the NDMA standard to the blank matrix extract at concentrations of ~5 ng/g (for LOD) and 10 ng/g (for LOQ).
-
Analysis: Inject the calibration standards, the blank, and the spiked samples (n=6 for LOQ/LOD) into the LC-MS/MS system.
-
Evaluation:
-
Linearity: Plot the response of the calibration standards against their concentration. The correlation coefficient (r²) must be ≥ 0.995.
-
LOD: Calculate the signal-to-noise ratio for the 5 ng/g spiked sample. It should be ≥ 3:1.
-
LOQ: Calculate the signal-to-noise ratio for the 10 ng/g spiked sample (should be ≥ 10:1). Critically, calculate the %RSD and %Recovery for the six replicate injections. These must meet acceptance criteria (e.g., RSD ≤ 20%, Recovery 70-130%).
-
Protocol 2: Assessing Accuracy and Precision
-
Prepare Spiked Samples: Using the blank matrix powder, prepare three sets of samples (n=3 replicates per set) spiked with NDMA standard at three concentrations:
-
Level 1 (LOQ): 10 ng/g
-
Level 2 (100% of Limit): 30 ng/g
-
Level 3 (150% of Limit): 45 ng/g
-
-
Analysis (Day 1, Analyst 1 - Repeatability): Prepare and analyze all nine samples.
-
Evaluation (Accuracy): For each level, calculate the mean %Recovery. The result should be within 80-120%.
-
Evaluation (Repeatability): For the Level 2 samples (n=3), calculate the %RSD. It should be ≤ 15%.
-
Analysis (Day 2, Analyst 2 - Intermediate Precision): A second analyst on a different day repeats step 2 using a freshly prepared mobile phase and standards.
-
Evaluation (Intermediate Precision): Calculate the %RSD for the second set of Level 2 samples. Combine the data from both days (n=6) and calculate the overall %RSD. The result must meet the acceptance criteria (e.g., ≤ 15%).
Final Validation Data Summary (Example)
The final validation report should summarize all data in clear tables, providing objective evidence that the method is fit for purpose.
| Validation Parameter | Acceptance Criteria | Experimental Result | Pass/Fail |
| Specificity | No interference at NDMA retention time | No peaks in blank placebo > 30% of LOQ response | Pass |
| LOD | S/N Ratio ≥ 3 | 12.5 (at 5 ng/g) | Pass |
| LOQ | S/N Ratio ≥ 10; RSD ≤ 20%; Recovery 70-130% | S/N=22; RSD=9.8%; Recovery=95.3% (at 10 ng/g) | Pass |
| Linearity (Range: 10-50 ng/g) | Correlation Coefficient (r²) ≥ 0.995 | 0.9991 | Pass |
| Accuracy (% Recovery) | 80.0 - 120.0% | Level 1 (LOQ): 95.3%Level 2 (100%): 101.2%Level 3 (150%): 98.7% | Pass |
| Precision (% RSD) | |||
| - Repeatability | ≤ 15.0% | 4.1% | Pass |
| - Intermediate Precision | ≤ 15.0% | 5.8% | Pass |
| Robustness | Results unaffected by small changes | %RSD < 10% for all varied conditions | Pass |
By rigorously following these pillars of scientific integrity—understanding the regulatory causality, meticulously validating each performance characteristic as defined by ICH Q2(R1), and making informed, data-driven decisions on analytical technology—researchers and scientists can develop and validate nitrosamine methods that are not only compliant but are fundamentally sound, reliable, and defensible.
References
- Vertex AI Search. (n.d.). ICH Q2 Analytical Method Validation | PPTX. Slideshare.
- Keller and Heckman LLP. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.
- EAS Consulting Group. (2024, September 5). Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities.
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- MED Institute. (2023, November 10). FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Regulations.gov. (2020, October 2). Comment from Perrigo Company.
- ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines.
- ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
- U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits.
- U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
- National Institutes of Health. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
- YouTube. (2021, June 3). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469.
- ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
- Zamann Pharma Support. (2024, September 11). ICH M7 for Nitrosamines: Steps for a Lifecycle Management.
- US Pharmacopeia. (2020, November 19). General Chapter <1469> Nitrosamine Impurities.
- National Institutes of Health. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
- European Medicines Agency. (2025, July 29). Nitrosamine impurities.
- National Institutes of Health. (n.d.). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment.
- European Medicines Agency. (2023, September 30). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline.
- ResearchGate. (2025, October 15). (PDF) Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment.
- European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders.
- International Council for Harmonisation. (2023, April 3). assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2).
- European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies.
- Shimadzu. (n.d.). Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method.
- Ardena. (n.d.). Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7.
- ResolveMass Laboratories Inc. (2025, December 22). Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing.
- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 5. fda.gov [fda.gov]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. insider.thefdagroup.com [insider.thefdagroup.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. youtube.com [youtube.com]
- 10. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. usp.org [usp.org]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. m.youtube.com [m.youtube.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine: A Guide for the Modern Laboratory
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to an unwavering commitment to safety. The proper handling and disposal of chemical reagents are not mere operational tasks; they are a reflection of our scientific integrity and our responsibility to our colleagues and the environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, like other N-nitroso compounds, requires meticulous handling due to its inherent toxicological profile. A thorough understanding of its hazards is the foundation of a robust safety protocol.
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 1207995-62-7 | [1][2] |
| Molecular Formula | C₁₈H₃₈N₂O | [1][2][3] |
| Molecular Weight | 298.51 g/mol | [1][2] |
| Boiling Point | 385.4 °C (Predicted) | [1][2] |
| Appearance | Liquid | [4] |
| Storage | Store at < -15°C or +4°C | [2][5] |
Toxicological Profile and Regulatory Context
The primary concern with this compound is its classification within the broader family of N-nitrosamines. The Safety Data Sheet (SDS) for this compound explicitly states that it is Harmful if swallowed and is Suspected of causing genetic defects .[6]
This aligns with the position of major regulatory and research bodies on N-nitroso compounds:
-
The International Agency for Research on Cancer (IARC) classifies many nitrosamines as Group 2A ("probably carcinogenic to humans") or Group 2B ("possibly carcinogenic to humans").[7]
-
The U.S. Occupational Safety and Health Administration (OSHA) regulates N-Nitrosodimethylamine as a carcinogen and recognizes the carcinogenic potential of other nitrosamines.[7][8]
-
The U.S. Environmental Protection Agency (EPA) lists N-nitrosamines as priority pollutants and has established methods for their detection in various matrices due to their carcinogenic properties.[9][10]
The core directive for handling this compound is, therefore, to minimize exposure and prevent its release into the environment. The potential for carcinogenicity and mutagenicity dictates that disposal must be treated with the highest level of caution.
The Primary Disposal Pathway: Certified Hazardous Waste Management
Given the hazardous nature of this compound, the only acceptable method for the disposal of bulk quantities, contaminated materials, and dilute solutions is through a licensed and approved hazardous waste disposal facility.[6] Attempting to neutralize or treat the bulk chemical in-house is not recommended, as incomplete reactions can create other hazardous byproducts.[11]
Step-by-Step Protocol for Waste Segregation and Collection:
-
Designate a Waste Stream: Establish a specific, labeled hazardous waste container solely for this compound and materials heavily contaminated with it. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.
-
Select Appropriate Containers: Use chemically resistant containers (e.g., high-density polyethylene or glass) with secure, leak-proof lids. Ensure the container material is compatible with any solvents used in the waste solution.
-
Labeling is Critical: The waste container must be clearly and accurately labeled at all times. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Toxic," "Carcinogen Suspect"
-
An accurate list of all components and their approximate concentrations (including solvents).
-
The accumulation start date.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area that is secure, well-ventilated, and has secondary containment.
-
Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup. Your EHS department will coordinate with a certified waste management vendor for proper transport and disposal, which will likely involve high-temperature incineration.
In-Lab Decontamination and Spill Management
While bulk disposal must be handled externally, the decontamination of laboratory equipment and the management of small spills are critical in-house procedures.
Decontamination of Glassware and Surfaces:
N-nitrosamines can be degraded by strong acids or UV light.[12] However, these methods must be used with caution and are only suitable for trace contamination on surfaces and glassware, not for treating bulk waste.
Recommended Decontamination Protocol:
-
Initial Rinse: After emptying the vessel into the designated hazardous waste container, perform a preliminary rinse with a suitable solvent (e.g., methanol or acetonitrile) to remove residual compound. This rinseate must be collected and disposed of as hazardous waste.
-
Chemical Treatment (Choose one):
-
Acidic Hydrolysis: Prepare a solution of hydrobromic acid in glacial acetic acid.[12] Carefully rinse the contaminated item with this solution in a fume hood. This procedure hydrolyzes the N-nitroso group. All rinses must be collected, neutralized, and disposed of as hazardous waste. Caution: This is a highly corrosive mixture and requires appropriate personal protective equipment (PPE).
-
UV Degradation: For transparent items, exposure to high-intensity UV light (e.g., in a UV crosslinker or a dedicated light box) can be effective in degrading residual nitrosamine.[12][13] The effectiveness is dependent on the intensity of the light source and the duration of exposure.
-
-
Final Cleaning: After decontamination, proceed with a standard laboratory cleaning procedure (e.g., detergent wash, followed by rinses with deionized water and a final solvent rinse).
Small Spill Management:
-
Alert and Isolate: Immediately alert personnel in the area and restrict access.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves are a common choice, but consult a glove compatibility chart for extended contact).
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad).
-
Collect and Containerize: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area using one of the decontamination methods described above.
-
Dispose: All materials used for cleanup (absorbent, wipes, PPE) must be placed in the hazardous waste container and disposed of accordingly.
Prohibited Disposal Methods: A Matter of Compliance and Safety
To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:
-
Drain Disposal: Never dispose of this compound or its rinseates down the sanitary sewer. This compound is a persistent environmental pollutant and is not effectively removed by standard wastewater treatment processes.[9]
-
Mixing with General Waste: Do not place any materials contaminated with this chemical into the regular trash. This includes empty containers, contaminated gloves, and absorbent paper.
-
Evaporation in Fume Hood: Intentionally evaporating solutions of this chemical as a means of disposal is not a compliant or safe practice.
Workflow and Decision-Making Diagram
The following diagram outlines the logical flow for handling this compound from use to final disposal.
Caption: Decision workflow for handling and disposing of this compound waste.
By adhering to these scientifically sound and regulation-compliant procedures, you not only ensure the safety of your laboratory but also uphold the rigorous standards of your research. Trust in these protocols is trust in a safer, more responsible scientific community.
References
-
Lunn, G., & Sansone, E. B. (1981). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes. PubMed. [Link]
-
Castegnaro, M., & Ellen, G. (1978). Evaluation of a degradation method for nitrosamine wastes. Journal of Environmental Pathology and Toxicology. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound-d4. PubChem. [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. U.S. Department of Labor. [Link]
-
Occupational Safety and Health Administration. (n.d.). Volatile Nitrosamine Mixture I. U.S. Department of Labor. [Link]
-
Lee, C., et al. (2021). Mechanistic insight into the degradation of Nitrosamines via aqueous-phase UV Photolysis or a UV-based advanced oxidation process: quantum mechanical calculations. International Journal of Molecular Sciences. [Link]
-
Occupational Safety and Health Administration. (n.d.). N-NITROSODIMETHYLAMINE. U.S. Department of Labor. [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. PubMed. [Link]
-
Analytical Standard Solutions (A2S). (n.d.). This compound. A2S. [Link]
-
Srinivasan, A. (2022). Best practice to decontaminate work area of Nitrosamines. Nitrosamines Exchange. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-Nitrosodimethylamine. NJ.gov. [Link]
-
U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA). EPA.gov. [Link]
- Google Patents. (n.d.). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
-
New Jersey Department of Health. (n.d.). N-Nitrosodiethylamine - Hazardous Substance Fact Sheet. NJ.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Bis(3,5,5-trimethylhexyl)nitrous amide. PubChem. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. EPA.gov. [Link]
-
European Medicines Agency. (2020). Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. EMA. [Link]
-
CRM LABSTANDARD. (n.d.). This compound solution. CRM LABSTANDARD. [Link]
-
U.S. Environmental Protection Agency. (2016). Six-Year Review 3 Technical Support Document for Nitrosamines. EPA.gov. [Link]
-
U.S. Food & Drug Administration. (2021). Control of Nitrosamine Impurities in Human Drugs. FDA.gov. [Link]
-
ProPharma Group. (2022). How to Comply with the Nitrosamine Regulations for Your New Drug Product Marketing Applications. ProPharma Group. [Link]
-
California Office of Environmental Health Hazard Assessment. (2009). N-nitrosohexamethyleneimine. OEHHA. [Link]
Sources
- 1. This compound CAS#: 1207995-62-7 [m.chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound-d4 | C18H38N2O | CID 71751128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [a-2-s.com]
- 5. This compound [lgcstandards.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 8. N-NITROSODIMETHYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. epa.gov [epa.gov]
- 11. Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. "Mechanistic insight into the degradation of Nitrosamines via aqueous-p" by Daisuke Minakata and Erica Coscarelli [digitalcommons.mtu.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine
This document provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the handling of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine. As a compound classified as harmful if swallowed and suspected of causing genetic defects, stringent adherence to these guidelines is paramount to ensure the safety of all laboratory personnel.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize scientific integrity and a culture of safety.
Hazard Assessment and Risk Mitigation
This compound belongs to the N-nitroso class of compounds, which are widely recognized for their potential carcinogenic properties.[2] The primary routes of exposure are ingestion and skin absorption. While the high boiling point of this specific compound (385.4 °C) suggests low volatility at ambient temperatures, minimizing the risk of inhalation, appropriate precautions are still necessary to prevent aerosol formation.[3][4]
Core Safety Principles:
-
Engineering Controls First: The primary method for exposure control is the use of engineering solutions. All handling of this compound, including weighing, dilution, and aliquoting, must be conducted within a certified chemical fume hood.[5]
-
Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area must be clearly marked with appropriate warning signs.[5]
-
Minimization: Always use the smallest feasible quantity of the compound for any given experiment to minimize the potential for exposure and reduce the volume of hazardous waste.[5]
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Exposure Tasks | ||||
| (e.g., handling sealed containers) | Disposable nitrile gloves (minimum 5 mil thickness) | Safety glasses with side shields | Fully buttoned laboratory coat | Not generally required |
| High-Exposure Tasks | ||||
| (e.g., weighing, preparing solutions, transfers) | Double-gloving: Inner pair of nitrile gloves, outer pair of butyl rubber gloves | Chemical splash goggles and a face shield | Chemical-resistant apron over a laboratory coat or a disposable chemical-resistant gown | Recommended if there is a risk of aerosol generation. An air-purifying respirator with organic vapor cartridges. |
Given the suspected genotoxicity of this compound, a robust double-gloving strategy is recommended for all high-exposure tasks.
-
Inner Layer: Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals and provide excellent dexterity for fine manipulations.[6][7][8][9] A minimum thickness of 5 mil is recommended for adequate protection against incidental splashes.
-
Outer Layer: Butyl Rubber Gloves: Butyl rubber gloves provide superior resistance to a wide variety of chemicals, including nitro-compounds.[10] These gloves should be worn over the inner nitrile gloves during direct handling of the compound.
Glove Usage Protocol:
-
Inspect gloves for any signs of degradation or punctures before use.
-
Don the inner pair of nitrile gloves, ensuring a snug fit.
-
Don the outer pair of butyl rubber gloves.
-
After completing the task, remove the outer gloves first, turning them inside out to trap any contamination.
-
Remove the inner gloves, also turning them inside out.
-
Dispose of both pairs of gloves as hazardous waste.
-
Wash hands thoroughly with soap and water.
To safeguard against splashes and accidental contact, comprehensive eye and face protection is mandatory.
-
Chemical Splash Goggles: These provide a complete seal around the eyes, offering superior protection compared to standard safety glasses.
-
Face Shield: A face shield should be worn in conjunction with goggles during high-exposure tasks to protect the entire face.
A multi-layered approach to body protection is essential to prevent skin contact.
-
Laboratory Coat: A clean, fully fastened laboratory coat should be worn at all times in the designated work area.
-
Chemical-Resistant Apron or Gown: For high-exposure tasks, a chemical-resistant apron worn over the lab coat or a disposable chemical-resistant gown provides an additional barrier.
Due to the low volatility of this compound, respiratory protection is not typically required when handling small quantities within a certified chemical fume hood. However, if there is a potential for aerosol generation (e.g., during sonication or vigorous mixing), an air-purifying respirator equipped with organic vapor cartridges should be used. All personnel requiring the use of a respirator must be fit-tested and trained in its proper use and maintenance in accordance with OSHA regulations.
Operational and Disposal Plans
A clear and well-rehearsed plan for both routine operations and emergency situations is a cornerstone of laboratory safety.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional safety office.
-
Isolate the Area: Cordon off the spill area to prevent further contamination.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as recommended for high-exposure tasks.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris into a clearly labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
Decontamination of Glassware and Equipment
All glassware and equipment that come into contact with this compound must be decontaminated before being removed from the designated work area.
Decontamination Workflow:
Caption: Segregation and disposal pathway for contaminated waste.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
All personnel working with this compound must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.
References
- Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319.
-
PharmaGuru. (2025). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). General Use SOP - Carcinogens. Retrieved from [Link]
- LGC Standards. (2023). SAFETY DATA SHEET - this compound.
-
Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
WellBefore. (2022). Nitrile Gloves Chemical Resitance: What You Need to Know. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Glove Chemical Resistance Guide*. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Emergency & Safety Services at UCCS. (n.d.). Glove Selection. Retrieved from [Link]
Sources
- 1. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. biosynth.com [biosynth.com]
- 4. This compound CAS#: 1207995-62-7 [m.chemicalbook.com]
- 5. This compound | 1207995-62-7 [chemicalbook.com]
- 6. wellbefore.com [wellbefore.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. dess.uccs.edu [dess.uccs.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
